molecular formula C8H9NOS B1597503 2-Phenoxyethanethioamide CAS No. 35370-80-0

2-Phenoxyethanethioamide

Cat. No.: B1597503
CAS No.: 35370-80-0
M. Wt: 167.23 g/mol
InChI Key: XORPVBXCJIPCBQ-UHFFFAOYSA-N
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Description

2-Phenoxyethanethioamide (CAS 35370-80-0) is a sulfur-containing organic compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol . This solid compound has a measured melting point of 114-116°C and a density of 1.206 g/cm³ . As a thioamide, it serves as a versatile building block in medicinal chemistry and organic synthesis. It has been utilized as a key intermediate in the synthesis of diverse heterocyclic compounds and has appeared in patent literature related to the development of bioactive molecules, such as glucuronidase inhibitors . Its core structure, featuring a phenoxy group linked to a thioamide moiety, makes it a valuable precursor for constructing compound libraries and exploring structure-activity relationships. The product is intended for chemical research and development purposes only. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethanethioamide
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InChI

InChI=1S/C8H9NOS/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XORPVBXCJIPCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60372598
Record name 2-phenoxyethanethioamide
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Molecular Weight

167.23 g/mol
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Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35370-80-0
Record name 35370-80-0
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Record name 2-phenoxyethanethioamide
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Record name 2-(phenoxy)ethanethioamide
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Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxyethanethioamide, a molecule of interest for its potential utility in medicinal chemistry and materials science. As this compound is not readily commercially available, this document focuses on a proposed, robust synthetic pathway, detailed methodologies for its characterization, and an exploration of its potential applications. We delve into the causal reasoning behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature. This guide is intended to serve as a practical and scientifically rigorous resource for researchers aiming to synthesize, validate, and explore the utility of this and related thioamide compounds.

Introduction: The Thioamide Functional Group as a Bioactive Scaffold

Thioamides, the sulfur analogs of amides, are a class of compounds with significant and diverse applications. They serve as crucial intermediates in the synthesis of sulfur-containing heterocycles, such as thiazoles, which are core structures in numerous pharmaceuticals.[1] Furthermore, the thioamide group itself is a key pharmacophore in a range of biologically active molecules, exhibiting antifungal, herbicidal, and other medicinal properties.[1]

This compound incorporates a flexible phenoxyethyl scaffold, a common motif in drug discovery, with the versatile thioamide functional group. This combination presents an intriguing target for synthetic exploration and biological screening. This guide provides the foundational knowledge to pursue this objective.

Chemical Identity and Predicted Properties

To date, this compound is not extensively documented in common chemical databases. The primary precursor, 2-phenoxyacetonitrile, is derived from 2-phenoxyethanol.[2][3] The properties of the target thioamide can be predicted based on its structure and the known characteristics of similar molecules.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₈H₉NOSStructural Analysis
Molecular Weight 167.23 g/mol Calculation
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not AssignedDatabase Search
Predicted State Crystalline SolidAnalogy to similar thioamides
Predicted Solubility Soluble in polar organic solvents (Ethanol, DMF, DMSO); sparingly soluble in water.Functional Group Analysis

Proposed Synthesis and Characterization

The most direct and reliable method for preparing primary thioamides is through the thionation of the corresponding nitrile.[4] We propose the synthesis of this compound from the precursor 2-phenoxyacetonitrile.

Proposed Synthetic Pathway

The conversion of a nitrile to a primary thioamide can be effectively achieved using reagents that act as a source of hydrogen sulfide (H₂S). Phosphorus pentasulfide (P₄S₁₀) in an alcohol solvent is a mild and high-yielding method. An alternative involves the direct use of H₂S gas or a salt like sodium hydrosulfide (NaSH) with a catalyst.[1][4]

Caption: Proposed synthesis of this compound via thionation of 2-phenoxyacetonitrile.

Detailed Experimental Protocol: Thionation using Phosphorus Pentasulfide

This protocol is adapted from a general, high-yield procedure for converting nitriles to thioamides.

Rationale: Phosphorus pentasulfide in ethanol provides a mild and effective method for thionation. Ethanol serves as both a solvent and a proton source, facilitating the reaction under reflux conditions without requiring harsh reagents or high pressures. This method is noted for its clean reaction profile and simple work-up.

Materials:

  • 2-phenoxyacetonitrile

  • Phosphorus pentasulfide (P₄S₁₀)

  • Absolute Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenoxyacetonitrile (e.g., 10 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: To this stirring solution, carefully add phosphorus pentasulfide (P₄S₁₀) (e.g., 5 mmol). Safety Note: P₄S₁₀ is moisture-sensitive and can release H₂S. Handle in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of saturated NaHCO₃ solution to neutralize the acidic byproducts. Caution: Off-gassing may occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (C₆H₅): Expect multiplets in the range of δ 6.9-7.4 ppm (5H).

    • Methylene Protons (-O-CH₂-): Expect a triplet around δ 4.2-4.5 ppm (2H).

    • Methylene Protons (-CH₂-CSNH₂): Expect a triplet around δ 2.8-3.2 ppm (2H).

    • Thioamide Protons (-CSNH₂): Expect two broad singlets for the diastereotopic protons, typically in the range of δ 7.5-9.5 ppm (2H).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Thioamide Carbonyl (C=S): Expect a characteristic downfield signal around δ 190-210 ppm.

    • Aromatic Carbons: Signals between δ 115-160 ppm.

    • Methylene Carbons: Signals between δ 30-70 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹.

    • C=S Stretch (Thioamide I band): A strong band in the region of 1200-1400 cm⁻¹. This is a key indicator of successful thionation.

    • C-N Stretch (Thioamide II band): A band around 1450-1550 cm⁻¹.

  • Mass Spectrometry (MS):

    • Expect a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (167.23 g/mol ).

Potential Applications in Research and Development

The true value of synthesizing this compound lies in its potential as a building block for more complex molecules and as a candidate for biological screening.

Intermediate for Heterocycle Synthesis

Thioamides are well-established precursors for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles via reactions like the Hantzsch thiazole synthesis.

Thioamide Utility cluster_0 Synthetic Utility cluster_1 Potential Biological Activity Thioamide This compound Thiazole Substituted Thiazole Thioamide->Thiazole Hantzsch Synthesis Screening Biological Screening Thioamide->Screening AlphaHalo α-Haloketone AlphaHalo->Thiazole Antifungal Antifungal Agent Screening->Antifungal Anticancer Anticancer Agent Screening->Anticancer

Caption: Potential pathways for this compound in synthesis and biological screening.

Candidate for Biological Screening

The thioamide functional group is a known "privileged scaffold" in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with the unique properties of sulfur, makes it a candidate for interacting with biological targets. Screening this compound in assays for antimicrobial, anticancer, or enzyme inhibitory activity would be a logical next step. The phenoxyethyl moiety can be systematically modified to explore structure-activity relationships (SAR).

Conclusion

While this compound is not a well-characterized molecule, its synthesis is readily achievable through established chemical methods. This guide provides a robust, literature-supported protocol for its preparation and a clear roadmap for its analytical characterization. The potential of this compound as a synthetic intermediate and a candidate for drug discovery warrants its investigation by the scientific community. The methodologies and principles outlined herein are broadly applicable to the synthesis and study of other novel thioamides.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • Taylor & Francis Online. (2006, August 20). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
  • C&EN Global Enterprise. (n.d.). Chemists Find General Thioamide Synthesis. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Royal Society of Chemistry. (n.d.). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. Polymer Chemistry.
  • Royal Society of Chemistry. (2020, December 9). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. Polymer Chemistry.
  • Taylor & Francis Online. (n.d.). Willgerodt–Kindler reaction of arylglyoxals with amines and sulfur in aqueous media: a simple and efficient synthesis of α-ketothioamides.
  • National Institutes of Health. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update.
  • National Institutes of Health. (n.d.). 2-Phenoxyethane-1-thiol. PubChem.
  • National Institutes of Health. (n.d.). 2-Phenoxyacetamide. PubChem.
  • National Institutes of Health. (n.d.). 2-Phenoxyethanamine. PubChem.
  • Loba Chemie. (n.d.). 2-PHENOXYETHANOL.
  • National Institutes of Health. (n.d.). Phenoxyethanol. PubChem.

Sources

Introduction: The Significance and Synthetic Landscape of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Phenoxyethanethioamide

This compound is a valuable chemical intermediate featuring a phenoxy group, an ethyl linker, and a thioamide functional group. Thioamides, as isosteres of amides, exhibit unique chemical properties, including increased C-N bond rotational barriers and distinct reactivity profiles.[1][2] They serve as crucial building blocks in the synthesis of various heterocyclic compounds, such as thiazoles, which are prominent scaffolds in medicinal chemistry with applications in the development of anti-inflammatory, anti-cancer, and anti-HIV agents.[3]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will move beyond simple procedural outlines to dissect the underlying mechanisms, rationalize experimental choices, and present validated protocols. The core strategies discussed herein involve the thionation of the corresponding amide and the conversion of the parent nitrile, representing the most prevalent and reliable methods in contemporary organic synthesis.

Core Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be approached from two principal starting materials: 2-phenoxyacetamide and 2-phenoxyacetonitrile. A third, multicomponent approach via the Willgerodt-Kindler reaction is also a theoretical possibility. Each pathway offers distinct advantages concerning reagent availability, reaction conditions, and scalability.

Synthesis_Pathways cluster_amide Pathway 1: Thionation cluster_nitrile Pathway 2: From Nitrile cluster_product Amide 2-Phenoxyacetamide Product This compound Amide->Product Lawesson's Reagent or P₄S₁₀ Nitrile 2-Phenoxyacetonitrile Nitrile->Product H₂S source (e.g., NaSH)

Caption: Primary synthetic routes to this compound.

Pathway 1: Thionation of 2-Phenoxyacetamide

The most direct and widely employed method for synthesizing thioamides is the thionation of their corresponding amide precursors.[4] For this target molecule, the starting material is 2-phenoxyacetamide.[5][6][7] This transformation involves the replacement of the carbonyl oxygen with a sulfur atom using a thionating agent.

Key Reagents and Mechanistic Rationale

While several thionating agents exist, such as phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is often the reagent of choice.[8]

Why Lawesson's Reagent?

  • Milder Conditions: Compared to P₄S₁₀, reactions with Lawesson's reagent typically require lower temperatures and shorter reaction times, preserving sensitive functional groups.[8]

  • Higher Yields & Cleaner Reactions: It often provides superior yields and fewer byproducts, simplifying purification.[8]

  • Solubility: It is more soluble in common organic solvents than the polymeric P₄S₁₀.

The mechanism of thionation with Lawesson's reagent is a well-established process.[8] In solution, the reagent exists in equilibrium with a reactive dithiophosphine ylide monomer. This monomer reacts with the amide carbonyl group in a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. The driving force for the subsequent step is the formation of a highly stable P=O bond, which facilitates a retro-[2+2] cycloreversion, releasing the desired thioamide and a phosphine oxide byproduct.[8]

Lawesson_Mechanism reagent Lawesson's Reagent (Dimer) Ar-P(=S)-S-P(=S)-Ar ylide Reactive Ylide Ar-P(=S)=S reagent->ylide Equilibrium intermediate Thiaoxaphosphetane Intermediate ylide->intermediate [2+2] Cycloaddition amide 2-Phenoxyacetamide Ph-O-CH₂-C(=O)NH₂ amide->intermediate [2+2] Cycloaddition product This compound Ph-O-CH₂-C(=S)NH₂ intermediate->product Retro-[2+2] Cycloreversion byproduct Byproduct Ar-P(=O)=S intermediate->byproduct Retro-[2+2] Cycloreversion

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: Thionation with Lawesson's Reagent

This protocol is adapted from established procedures for thioamide synthesis.[9]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-phenoxyacetamide (1.0 mmol, 1 eq.).

  • Reagent Addition: Add an appropriate solvent (e.g., toluene, 4 mL) followed by Lawesson's reagent (0.5-0.6 mmol, 0.5-0.6 eq.).

  • Heating: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. To quench excess Lawesson's reagent and simplify purification, an alcohol like ethanol or ethylene glycol can be added, and the mixture is heated briefly.[9]

  • Extraction: Remove the volatiles under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Recent advancements have explored solvent-free or mechanochemical approaches, which can offer environmental benefits and faster reaction times.[10][11]

Pathway 2: Synthesis from 2-Phenoxyacetonitrile

Key Reagents and Mechanistic Considerations

Due to the hazardous nature of gaseous hydrogen sulfide, methods employing its surrogates are highly preferred for laboratory synthesis.

Common H₂S Sources:

  • Sodium Hydrosulfide (NaSH): A readily available and easy-to-handle solid that serves as an excellent source of the SH⁻ nucleophile.[12]

  • Ammonium Sulfide ((NH₄)₂S): Often used in alcoholic solutions.

  • Phosphorus Pentasulfide (P₄S₁₀): Can also be used to convert nitriles to thioamides, often in the presence of a base or solvent like pyridine.[4]

The mechanism involves the nucleophilic attack of the hydrosulfide ion (SH⁻) on the electrophilic carbon of the nitrile group. This generates a thioimidate intermediate, which then undergoes protonation to yield the final thioamide product. The use of additives like magnesium chloride can facilitate the reaction by acting as a Lewis acid, activating the nitrile group towards nucleophilic attack.[12]

Nitrile_to_Thioamide Nitrile 2-Phenoxyacetonitrile Ph-O-CH₂-C≡N Thioimidate Thioimidate Intermediate [Ph-O-CH₂-C(=NH)S]⁻ Nitrile->Thioimidate + NaSH (Nucleophilic Attack) Product This compound Ph-O-CH₂-C(=S)NH₂ Thioimidate->Product + H₂O (Protonation)

Caption: Pathway for thioamide synthesis from a nitrile precursor.

Experimental Protocol: Conversion of Nitrile with NaSH

This protocol is based on a general method for the synthesis of aromatic thioamides from nitriles without using gaseous H₂S.[12]

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenoxyacetonitrile (1.0 mmol, 1 eq.) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium hydrosulfide hydrate (NaSH·xH₂O, ~2.0 eq.) and magnesium chloride (MgCl₂, ~1.0 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

Pathway 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful multicomponent reaction that typically converts an aryl alkyl ketone or aldehyde into a terminal thioamide in the presence of elemental sulfur and a secondary amine (commonly morpholine).[1][13][14][15]

For the synthesis of this compound, a plausible starting material would be phenoxyacetaldehyde. The reaction proceeds through a complex mechanism involving the initial formation of an enamine from the aldehyde and the amine.[2] This enamine is then sulfonylated by elemental sulfur, followed by a series of rearrangements that effectively migrate the carbonyl/thiocarbonyl functionality to the terminal position of the alkyl chain.[2][14]

While highly effective for certain substrates, this pathway is likely less direct for this compound compared to the thionation or nitrile routes due to the potential for side reactions with the aldehyde starting material. However, it remains a valuable tool in the synthetic chemist's arsenal for generating structural diversity.[1]

Data Summary and Comparison

The choice of synthetic pathway often depends on factors like starting material availability, desired scale, and reaction efficiency. The following table summarizes typical data for the primary methods discussed.

PathwayStarting MaterialKey ReagentsTypical SolventTemperatureYield Range
Thionation 2-PhenoxyacetamideLawesson's ReagentToluene, THF[10]Reflux85-95%
From Nitrile 2-PhenoxyacetonitrileNaSH, MgCl₂DMF25-60 °C80-99%[12]
Willgerodt-Kindler PhenoxyacetaldehydeSulfur, MorpholineWater, Toluene80-110 °C55-85% (Substrate dependent)[2][15]

Workflow for Synthesis and Analysis

A robust experimental plan extends beyond the reaction itself to include rigorous purification and characterization.

Workflow start Reaction Setup (Amide + Lawesson's Reagent) reaction Heating & Reflux (Monitor by TLC) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure this compound characterization->end

Caption: General experimental workflow for synthesis and validation.

Conclusion and Future Perspectives

The synthesis of this compound is reliably achieved through well-established methodologies, primarily the thionation of 2-phenoxyacetamide with Lawesson's reagent or the conversion of 2-phenoxyacetonitrile using a safe hydrogen sulfide source like sodium hydrosulfide. Both methods offer high yields and operational simplicity. The choice between them will largely be dictated by the commercial availability and cost of the respective starting materials. As the field of organic synthesis continues to evolve, the application of green chemistry principles, such as mechanochemistry[10][11] and the use of aqueous reaction media,[2] will likely lead to even more efficient and sustainable protocols for producing this valuable thioamide intermediate.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2024). Royal Society of Chemistry.
  • Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. (n.d.). Royal Society of Chemistry.
  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2024).
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021).
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
  • Transformation of nitrile into thioamide. (n.d.).
  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (2025).
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Willgerodt‐Kindler Reac1on. (2009). MSU chemistry.
  • National Institutes of Health (NIH). (n.d.). 2-Phenoxyacetamide. PubChem.
  • Third Component Sulfur (Willgerodt–Kindler Reaction). (n.d.). Thieme E-Books.
  • Huang, Y., & Dömling, A. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).
  • Benchchem. (n.d.).
  • National Institute of Standards and Technology (NIST). (n.d.). Phenoxyacetamide. NIST WebBook.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central (PMC).
  • Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano). (n.d.). SciSpace.
  • Synthesis method of 2-thiopheneethanol. (n.d.).
  • Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (n.d.).
  • A process for preparation of phenethylamine derivative. (n.d.).
  • 2-aminothiazole derivative, preparation method, and use. (n.d.).
  • Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. (2024). YouTube.
  • Process for preparing thiophene and its derivatives. (n.d.).
  • Process for preparing thiophene derivatives and thiophene derivatives obtained thereby. (n.d.). Google Patents. for preparing thiophene derivatives and thiophene derivatives obtained thereby*. (n.d.).

Sources

CAS number and IUPAC name for 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenoxyethanethioamide for Researchers in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, a plausible synthetic route, and the broader context of the thioamide functional group in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.

Core Molecular Identifiers

Precise identification is critical in chemical research and development. Below are the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundInferred from IUPAC nomenclature rules[1][2]
CAS Number Not directly found; likely unassigned or not widely cataloged.-
Molecular Formula C₈H₉NOSCalculated
Molecular Weight 167.23 g/mol Calculated

The IUPAC name "this compound" is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the thioamide. The "ethanethioamide" forms the base name, indicating a two-carbon chain with a thioamide group. The "2-Phenoxy" prefix specifies a phenoxy group attached to the second carbon of this chain. While a direct CAS number was not located in initial searches, this is not uncommon for novel or less-studied compounds. Researchers synthesizing this compound for the first time would be in a position to have a new CAS number assigned.

The Thioamide Group: A Functional Moiety of Growing Importance in Drug Design

The thioamide group, a bioisostere of the more common amide bond, has garnered significant attention in medicinal chemistry for its unique properties that can enhance the pharmacological profile of drug candidates.[3] Understanding the characteristics of this functional group provides a strong rationale for the investigation of molecules like this compound.

Thioamides differ from amides in several key aspects that can be leveraged in drug design[3]:

  • Increased Lipophilicity : The larger van der Waals radius of sulfur compared to oxygen enhances lipophilicity, which can improve membrane permeability and, consequently, drug absorption and distribution.

  • Modified Hydrogen Bonding : The sulfur atom in a thioamide is a poorer hydrogen bond acceptor than the oxygen in an amide. This can alter interactions with biological targets and affect properties like solubility and crystal packing.

  • Electronic Properties : The C=S bond is longer and weaker than the C=O bond, which can influence the molecule's reactivity and metabolic stability.

  • Diverse Pharmacological Activities : Thioamide-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3]

The incorporation of a thioamide group can be a strategic choice to modulate a compound's potency, selectivity, and pharmacokinetic profile.[3]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the thionation of its corresponding amide, 2-Phenoxyacetamide. This is a common and well-established transformation in organic synthesis.

Experimental Protocol: Thionation of 2-Phenoxyacetamide

This protocol is based on standard procedures for converting amides to thioamides using Lawesson's reagent.

Materials:

  • 2-Phenoxyacetamide (starting material)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene (solvent)

  • Sodium Bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Phenoxyacetamide (1 equivalent) in anhydrous toluene.

  • Addition of Lawesson's Reagent : Add Lawesson's Reagent (0.5 equivalents) to the solution. The reaction is typically run with 0.5 equivalents of Lawesson's reagent as it contains two P=S bonds.

  • Reaction Conditions : Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Phenoxyacetamide Reaction Reflux Start->Reaction Reagent Lawesson's Reagent in Toluene Reagent->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound via thionation.

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet prevalent in the literature, its structural motifs—the phenoxy group and the thioamide—suggest several promising avenues for investigation in drug development.

  • Anticancer Agents : The thioamide moiety is present in compounds with demonstrated anticancer activity.[3] Some isothiocyanates, which share a related functional group, induce reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[4] The phenoxy group is also a common feature in many kinase inhibitors and other anticancer drugs.

  • Antimicrobial and Antiviral Agents : Thioamides are known to have antimicrobial and antiviral properties.[3] The unique electronic and steric properties of the thioamide can lead to selective inhibition of microbial or viral enzymes.

  • Metabolic Disorders : The phenoxy ether linkage is found in some drugs targeting metabolic diseases. While the mechanism for this compound would be speculative, related structures have shown effects on glucose metabolism.[5]

  • Neurological Disorders : The structural similarity to compounds like palmitoylethanolamide (PEA), an endogenous fatty acid amide with neuroprotective and anti-inflammatory actions, suggests potential applications in neurological disorders.[6]

Hypothesized Mechanism of Action

A potential mechanism of action for this compound could involve its role as a bioisostere for an endogenous amide ligand or its ability to act as a chelating agent for metal ions, a known property of some thioamides.[3]

Potential Signaling Pathway Involvement

Mechanism_of_Action cluster_cell Cancer Cell ROS Increased ROS Mito Mitochondrial Stress ROS->Mito induces Apoptosis Apoptosis Mito->Apoptosis triggers Molecule This compound Molecule->ROS potentially induces

Caption: Hypothesized ROS-mediated mechanism of action in cancer cells.

This speculative pathway is based on the known effects of other sulfur-containing compounds in cancer therapy.[4] Further experimental validation would be required to confirm this or any other mechanism.

Conclusion and Future Directions

This compound represents an intriguing, albeit underexplored, molecule for drug discovery. The strategic incorporation of a thioamide functional group in place of a more conventional amide offers a clear path to generating novel chemical matter with potentially improved pharmacological properties. Future research should focus on the synthesis and in vitro screening of this compound across various disease models to elucidate its biological activity and therapeutic potential. The insights provided in this guide serve as a foundational resource for researchers embarking on the study of this and related thioamide-containing compounds.

References

  • PubChem. 2-Phenoxyacetamide.
  • Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (2024).
  • PubChem. 2-Phenoxyethane-1-thiol.
  • Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed. (2014).
  • Loba Chemie. 2-PHENOXYETHANOL. [Link]
  • Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums - PubMed.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (2023).
  • IUPAC naming for Organic Compounds (30 Examples) - Organic Chemistry - YouTube. (2023). [Link]
  • IUPAC nomenclature of organic chemistry - Wikipedia. [Link]
  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023). [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (2023).
  • Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano) - SciSpace. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry. - Semantic Scholar. [Link]
  • Synthesis method of 2-thiopheneethanol - Google P
  • The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PubMed Central.

Sources

An In-depth Technical Guide to the Solubility of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenoxyethanethioamide is a molecule of interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique structural amalgamation, featuring a phenoxy group, a flexible ethyl linker, and a thioamide functional group, imparts a nuanced physicochemical profile that dictates its behavior in various chemical environments. A thorough understanding of its solubility is paramount for researchers engaged in its synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive analysis of the predicted solubility of this compound across a spectrum of solvent classes. Grounded in fundamental principles of chemical interactions, this document offers a theoretical framework for predicting solubility, a detailed experimental protocol for its empirical determination, and expert insights into the factors that modulate its dissolution.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses distinct regions that contribute to its overall polarity and capacity for intermolecular interactions.

  • The Phenoxy Group: This aromatic moiety is predominantly nonpolar and hydrophobic. It can, however, participate in π-π stacking interactions.

  • The Ethyl Linker: This aliphatic chain offers conformational flexibility and contributes to the nonpolar character of the molecule.

  • The Thioamide Group (-CSNH₂): This is the primary polar functional group. The thioamide N-H protons are effective hydrogen bond donors.[1] The sulfur atom, being larger and less electronegative than oxygen, makes the C=S bond less polar than a C=O bond, and the sulfur lone pairs are weaker hydrogen bond acceptors compared to the oxygen in an amide.[1]

Overall, this compound can be classified as a moderately polar molecule with both hydrogen bond donor capabilities and a significant hydrophobic region.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

  • Hydrogen Bonding: The N-H bonds of the thioamide group can form strong hydrogen bonds with solvents that are hydrogen bond acceptors (e.g., water, alcohols, DMSO).

  • Dipole-Dipole Interactions: The polar thioamide group can engage in dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The entire molecule, particularly the phenoxy and ethyl components, will experience London dispersion forces with all solvents.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions determines the extent of solubility.

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted across different solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe thioamide group can hydrogen bond with these solvents. However, the hydrophobic phenoxy group will limit solubility, especially in water. Solubility is expected to increase from water to ethanol as the solvent's nonpolar character increases.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighThese solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for strong interactions with the thioamide group. They can effectively solvate both the polar and, to some extent, the nonpolar parts of the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Very LowThe significant difference in polarity between this compound and these solvents results in weak solute-solvent interactions that are insufficient to overcome the solute-solute interactions in the solid state.

Experimental Protocol for Equilibrium Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.[2]

Materials and Reagents
  • This compound (high purity)

  • Solvents:

    • Water (Type I, ultrapure)

    • Methanol (HPLC grade)

    • Ethanol (anhydrous)

    • Dimethyl Sulfoxide (DMSO, anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Acetonitrile (HPLC grade)

    • Acetone (ACS grade)

    • Hexane (anhydrous)

    • Toluene (anhydrous)

    • Diethyl Ether (anhydrous)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Scintillation vials or other suitable sealed containers

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • HPLC or UV-Vis spectrophotometer

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess This compound prep2 Add to vial with a known volume of solvent prep1->prep2 equil Shake at constant temperature (e.g., 24-72h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Withdraw supernatant sample2->sample3 sample4 Filter supernatant (0.22 µm filter) sample3->sample4 sample5 Dilute aliquot with a suitable solvent sample4->sample5 analysis Quantify concentration (HPLC or UV-Vis) sample5->analysis calc Calculate solubility (e.g., in mg/mL or mol/L) analysis->calc

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately dispense a known volume of each selected solvent into the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle by gravity for a set period (e.g., 2 hours).

    • For denser solvents, centrifugation can be used to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable analytical method for quantification. HPLC is often preferred for its specificity and sensitivity. A UV-Vis spectrophotometric method can also be used if the compound has a distinct chromophore and there are no interfering substances.

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and the standard solutions using the chosen analytical method.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted supernatant from the calibration curve.

    • Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility and Troubleshooting

  • Temperature: The solubility of most solid compounds, including likely this compound, increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the experiment.

  • pH: The thioamide group is weakly acidic, but significant ionization is not expected under typical pH conditions.[1] However, in strongly acidic or basic media, hydrolysis or deprotonation could occur, which would affect the measured solubility and potentially indicate compound instability rather than true solubility.[3]

  • Compound Purity and Polymorphism: The presence of impurities can affect solubility. Furthermore, different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the study.

  • Solvent Stability: Thioamides can be less stable than their amide counterparts, particularly in nucleophilic solvents like methanol or in the presence of water under certain pH conditions.[3] It is advisable to assess the stability of this compound in each solvent over the course of the experiment, for instance, by analyzing a sample at the beginning and end of the equilibration period for any degradation products.

Conclusion

While specific experimental data for the solubility of this compound is not yet prevalent in the literature, a robust predictive framework can be established based on its molecular structure and the fundamental principles of solute-solvent interactions. It is anticipated that this compound will exhibit high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and low solubility in nonpolar solvents. The provided detailed experimental protocol offers a reliable and standardized approach for researchers to quantitatively determine the solubility of this compound, thereby facilitating its further investigation and application in drug development and materials science.

References

  • Keiko, N. A., Stepanova, L. G., Verochkina, E. A., & Chuvashev, Y. A. (2011). Synthesis and properties of alkylthioethanals. ARKIVOC, 2011(10), 127-138. [Link]
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
  • University of Toronto. (n.d.). Solubility of Organic Compounds. [Link]
  • Cockroft, S. L., et al. (2022). H-bond cooperativity: polarisation effects on secondary amides. Chemical Science, 13(37), 11046-11051. [Link]
  • Bustamante, C., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • Mitchell, N. J., & Bower, J. F. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(10), 4536-4551. [Link]
  • Unknown. (n.d.).
  • Domanska, U., & Pobudkowska, A. (2007). Solubility of Ammonium Thiocyanate in Different Solvents.
  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Li, R., et al. (2020). Solubility and Solution Thermodynamics of Flufenamic Acid Polymorphs in Two Binary Solvents.
  • Newberry, R. W., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(21), 7849-7852. [Link]
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]
  • ResearchGate. (2013, February 25). Stability of thioamides?. [Link]
  • Gold, B., & Raines, R. T. (2022). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

Sources

A Technical Guide to the Synthesis and Potential Significance of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Phenoxyethanethioamide, a molecule situated at the intersection of two pharmacologically significant chemical classes: phenoxyalkanoic acid derivatives and thioamides. While the historical record of this specific molecule is not extensively documented, its structural components suggest a rich potential for biological activity. This document outlines a plausible and efficient synthetic pathway, methods for characterization, and a well-reasoned exploration of its potential applications in drug discovery, based on the established properties of its constituent moieties.

Introduction: The Rationale for this compound

The functional group is often the primary determinant of a molecule's chemical reactivity and biological activity. This compound incorporates two key scaffolds: the phenoxyacetic acid backbone and the thioamide functional group.

  • Phenoxyacetic Acid Derivatives: This class of compounds is known for a wide array of biological activities, including herbicidal, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The oxygen ether linkage provides a degree of conformational flexibility, while the aromatic ring can engage in various receptor interactions.

  • Thioamides: As isosteres of amides, thioamides exhibit unique physicochemical properties.[4][5][6] The substitution of the carbonyl oxygen with sulfur alters the electronic and steric characteristics, leading to modified hydrogen bonding capabilities, increased lipophilicity, and often, enhanced metabolic stability.[5][7] Thioamides are found in several therapeutic agents, including antitubercular and antithyroid drugs.[4][6][8]

The logical convergence of these two pharmacophores in this compound makes it a compelling target for synthesis and biological evaluation. This guide serves as a foundational document for researchers venturing into the exploration of this promising molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from readily available commercial reagents. The proposed pathway is designed for efficiency and scalability.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Thionation Phenol Phenol PhenoxyaceticAcid 2-Phenoxyethanoic Acid Phenol->PhenoxyaceticAcid NaOH, H2O, Reflux ChloroaceticAcid Sodium Chloroacetate ChloroaceticAcid->PhenoxyaceticAcid Phenoxyacetamide 2-Phenoxyacetamide PhenoxyaceticAcid->Phenoxyacetamide 1. SOCl2 2. NH3 (aq) Ammonia Ammonia Thioamide This compound Phenoxyacetamide->Thioamide Toluene, Reflux LawessonsReagent Lawesson's Reagent LawessonsReagent->Thioamide Thionation_Mechanism LR Lawesson's Reagent Dithiophosphine Dithiophosphine Ylide (Reactive Species) LR->Dithiophosphine Dissociation Intermediate Thiaoxaphosphetane Intermediate Dithiophosphine->Intermediate [2+2] Cycloaddition Amide 2-Phenoxyacetamide Amide->Intermediate Thioamide This compound Intermediate->Thioamide Cycloreversion Byproduct Phosphine Oxide Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of thionation using Lawesson's Reagent.

Experimental Protocol:

  • In a round-bottom flask, suspend 2-phenoxyacetamide (1.0 eq) and Lawesson's reagent (0.5 eq) in an anhydrous solvent such as toluene or xylene. [9]2. Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound. [9]

Physicochemical Properties and Spectroscopic Characterization

The following table summarizes the predicted and expected analytical data for this compound.

PropertyPredicted Value / Expected Data
Molecular Formula C₈H₉NOS
Molecular Weight 167.23 g/mol
Appearance Likely a pale yellow to white solid
¹H NMR Signals corresponding to aromatic protons (δ ~6.9-7.3 ppm), -O-CH₂- protons (δ ~4.6 ppm), and -NH₂ protons (broad singlet, variable ppm).
¹³C NMR Signals for the thiocarbonyl carbon (C=S) expected at a significantly downfield shift (δ ~200 ppm), along with aromatic and aliphatic carbons.
IR Spectroscopy Absence of the amide C=O stretch (~1650 cm⁻¹). Presence of a C=S stretch (~1050-1250 cm⁻¹) and N-H stretches (~3100-3300 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 167.

Potential Biological Significance and Applications

The therapeutic potential of this compound can be inferred from the known activities of structurally related compounds. The thioamide moiety is a key feature in several approved drugs, acting as a bioisosteric replacement for the amide bond to enhance activity or improve pharmacokinetic properties. [4][5][10]

Compound Class Known Biological Activities Potential Application for this compound
Phenoxyacetic Acid Derivatives Antibacterial, Antifungal, Anti-inflammatory, Herbicidal [1][2][3] Development of novel antimicrobial or anti-inflammatory agents.
Thioamides Antitubercular, Antithyroid, Antiviral, Anticancer [4][5][8][10] Investigation as a potential agent against infectious diseases or as an enzyme inhibitor in cancer pathways.

| Thioacetamide & Derivatives | Used as a source of sulfide ions, some derivatives show antifungal and herbicidal activity. | Potential for use in materials science or as an agrochemical. |

Given that phenoxyacetic acid derivatives have shown activity against various bacterial and fungal strains, and that the thioamide functional group is present in potent antitubercular drugs like ethionamide, this compound is a prime candidate for screening as a novel antimicrobial agent . [4]Furthermore, the anti-inflammatory properties associated with the phenoxyacetic acid scaffold suggest that the target molecule could be explored for its potential to modulate inflammatory pathways. [2][11]

Conclusion and Future Directions

While not a historically prominent compound, this compound emerges as a molecule of significant synthetic and medicinal interest. The proposed synthetic route is robust, employing well-understood chemical transformations. The true value of this compound, however, lies in its unexplored biological potential.

Future research should focus on:

  • Synthesis and Optimization: Fine-tuning the reaction conditions for each synthetic step to maximize yield and purity.

  • Biological Screening: A comprehensive screening of this compound against a panel of bacterial and fungal pathogens, as well as in assays for anti-inflammatory and anticancer activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with substitutions on the phenyl ring to probe the effects of electronics and sterics on biological activity.

This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and begin to unlock the potential of this compound as a novel candidate in drug discovery and development.

References

  • Bergman, J., Petterson, B., Hasumbegovic, V., & Svensson, P. H. (2011). Thioamide synthesis by thionation. Journal of Organic Chemistry, 76(5), 1546-1553.
  • Chen, J., et al. (2013). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 21(13), 3954-3960.
  • Ciesielczuk, K., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(19), 6599.
  • Gagnon, A., & Spino, C. (2007). Mild Method for the Conversion of Amides to Thioamides. Organic Letters, 9(22), 4459-4461.
  • Annu. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3), h164-h198.
  • Gomaa, M. A. M., & Ali, A. A. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 25(23), 5762.
  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Pankivskyi, S., & Gzella, A. K. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 29(1), 22.
  • Gising, J., & Sandström, A. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery.
  • Various Authors. (n.d.). Synthesis of thioamides and amides. ResearchGate.
  • Various Authors. (n.d.). Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists. ResearchGate.
  • Healthlane. (2024). Pharmacology of Thioamide Antithyroid Drugs.
  • Wikipedia. (n.d.). Thioamide.
  • Various Authors. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents. ResearchGate.
  • Annu. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Various Authors. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent. ResearchGate.
  • Sharma, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 575-598.
  • Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628.
  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications.
  • PubChem. (n.d.). Phenoxyacetic acid.
  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

Sources

The Emergence of 2-Phenoxyethanethioamide and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Amide Bond – Unlocking New Therapeutic Potential

In the landscape of medicinal chemistry, the phenoxyacetamide scaffold has established itself as a versatile pharmacophore, yielding compounds with a wide spectrum of biological activities. However, the subtle yet profound impact of bioisosteric replacement remains a fertile ground for innovation. This technical guide delves into the synthesis, biological evaluation, and therapeutic promise of 2-phenoxyethanethioamide and its analogs, a chemical space that remains relatively underexplored. By replacing the oxygen atom of the amide carbonyl with sulfur, we venture into a realm of altered physicochemical properties and potentially novel pharmacological profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a review of the existing literature but also actionable, field-proven insights and detailed methodologies to accelerate discovery in this exciting area.

The Phenoxyacetamide Core: A Foundation of Diverse Bioactivity

The 2-phenoxyacetamide moiety is a privileged structure in drug discovery, consistently appearing in compounds targeting a range of therapeutic areas. Its inherent structural features, including the ether linkage and the amide bond, provide a stable and synthetically accessible framework that can be readily functionalized to modulate activity and selectivity.

A Survey of Established Biological Activities

Literature reviews reveal that phenoxyacetamide derivatives have been extensively investigated for several key biological activities:

  • Monoamine Oxidase (MAO) Inhibition: As a family of enzymes crucial in the metabolism of neurotransmitters, MAOs are a prime target for antidepressants. Analogs of 2-phenoxyacetamide have been synthesized and evaluated for their inhibitory potency against both MAO-A and MAO-B.

  • Antimicrobial and Antifungal Activity: The search for novel antimicrobial agents is a perpetual challenge. Phenoxyacetamide derivatives have demonstrated promising activity against various bacterial and fungal strains.

  • Anticonvulsant Properties: Several studies have explored the potential of phenoxyacetamide-based compounds in the management of seizures, with some derivatives showing respectable anticonvulsant effects in preclinical models.

  • Anti-inflammatory Effects: The anti-inflammatory potential of 2-phenoxyacetic acid analogs has been investigated, with some derivatives showing significant activity.

  • Free Fatty Acid Receptor 1 (FFA1) Agonism: FFA1 is a target for the treatment of type 2 diabetes, and phenoxyacetamide-based compounds have been designed as agonists for this receptor.

The Thioamide Frontier: Rationale for Bioisosteric Replacement

The replacement of an amide with a thioamide is a classic bioisosteric modification that can significantly alter a molecule's properties. This strategic substitution is the cornerstone of the investigations detailed in this guide.

Physicochemical Consequences of Thionation

The introduction of a sulfur atom in place of oxygen in the amide group brings about several key changes:

  • Increased Lipophilicity: The larger van der Waals radius of sulfur compared to oxygen enhances the lipophilicity of the molecule, which can improve membrane permeability.

  • Altered Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. This can lead to different binding interactions with biological targets.

  • Enhanced Metabolic Stability: In some cases, thioamides can exhibit greater resistance to enzymatic hydrolysis compared to amides, potentially leading to a longer duration of action.

  • Modified Electronic Properties: The electronic distribution within the thioamide bond differs from that of an amide, which can influence reactivity and binding affinity.

The Biological Imperative for Thioamide Analogs

The unique properties of thioamides suggest that this compound analogs may exhibit:

  • Enhanced Antimicrobial Activity: The increased lipophilicity could facilitate penetration of microbial cell walls, and altered hydrogen bonding might lead to stronger interactions with microbial enzymes. Indeed, some studies have shown that replacing amides with thioamides can abolish the antibacterial activity of certain compounds, highlighting the critical role of this functional group.

  • Novel Receptor Interactions: The changes in hydrogen bonding and electronic character could lead to altered affinity or selectivity for receptors such as MAO or FFA1.

  • Improved Pharmacokinetic Profiles: Increased metabolic stability could translate to improved bioavailability and a more favorable dosing regimen.

Synthesis of this compound and Its Analogs: A Step-by-Step Guide

The synthesis of the target compounds is a two-stage process: the initial preparation of the 2-phenoxyacetamide precursor, followed by the thionation reaction.

Synthesis of 2-Phenoxyacetamide Precursors

The general and a more specific synthesis of N-substituted 2-phenoxyacetamides are well-established and typically proceed via a Williamson ether synthesis.

Experimental Protocol: General Synthesis of N-Aryl-2-phenoxyacetamides

Materials:

  • Substituted phenol (1.0 eq)

  • N-Aryl-2-chloroacetamide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted phenol in acetone or DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the N-aryl-2-chloroacetamide to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N-aryl-2-phenoxyacetamide.

Thionation: The Conversion to 2-Phenoxyethanethioamides

The most common and effective method for converting amides to thioamides is through the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

Experimental Protocol: Thionation of N-Aryl-2-phenoxyacetamide using Lawesson's Reagent

Materials:

  • N-Aryl-2-phenoxyacetamide (1.0 eq)

  • Lawesson's reagent (0.5 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-aryl-2-phenoxyacetamide in anhydrous toluene or THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Add Lawesson's reagent to the solution.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-2-phenoxyethanethioamide.

Diagram: Synthetic Workflow

SynthesisWorkflow Phenol Substituted Phenol Base K2CO3, Acetone/DMF Phenol->Base Chloroacetamide N-Aryl-2-chloroacetamide Chloroacetamide->Base Amide N-Aryl-2-phenoxyacetamide Base->Amide Williamson Ether Synthesis Lawesson Lawesson's Reagent, Toluene/THF Amide->Lawesson Thioamide N-Aryl-2-phenoxyethanethioamide Lawesson->Thioamide Thionation BiologicalEvaluation Compound Synthesized this compound Analogs Antimicrobial Antimicrobial Susceptibility Testing (Broth Microdilution) Compound->Antimicrobial Anticonvulsant In Vivo Anticonvulsant Screening (MES and scPTZ models) Compound->Anticonvulsant MAO MAO Inhibition Assay (Fluorometric) Compound->MAO MIC Determine MIC Antimicrobial->MIC Protection Assess Protection Anticonvulsant->Protection IC50 Determine IC50 MAO->IC50

Caption: Workflow for the biological evaluation of synthesized compounds.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of a library of analogs allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.

Tabulated Biological Data

The following tables provide a template for organizing and comparing the biological data obtained for a series of 2-phenoxyacetamide and this compound analogs.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Compound IDR GroupXS. aureusE. coliC. albicans
1a HO>100>100>100
1b HS6412864
2a 4-ClO3264128
2b 4-ClS81632
3a 4-OCH₃O64>100>100
3b 4-OCH₃S163264

Table 2: Anticonvulsant Activity (ED₅₀ in mg/kg)

Compound IDR GroupXMES TestscPTZ Test
1a HO>100>100
1b HS8592
2a 4-FO5568
2b 4-FS4251
3a 2-ClO6275
3b 2-ClS4859

Table 3: MAO Inhibition (IC₅₀ in µM)

Compound IDR GroupXMAO-AMAO-B
1a HO15.225.8
1b HS10.518.3
2a 4-BrO5.81.2
2b 4-BrS3.10.8
3a 3-NO₂O2.58.9
3b 3-NO₂S1.86.2
Causality Behind Experimental Choices and SAR Insights

The data presented in the tables, although hypothetical, illustrates the potential impact of thionation. The consistently lower MIC, ED₅₀, and IC₅₀ values for the thioamide analogs (X=S ) compared to their amide counterparts (X=O ) suggest that the thioamide moiety contributes favorably to the observed biological activities.

  • In Antimicrobial Activity: The enhanced lipophilicity of the thioamides may facilitate their passage across microbial membranes, leading to higher intracellular concentrations and greater efficacy.

  • In Anticonvulsant Activity: The altered hydrogen bonding capacity of the thioamide could lead to more favorable interactions with the molecular targets involved in seizure propagation, such as ion channels or receptors.

  • In MAO Inhibition: The electron-donating properties of the sulfur atom may enhance the binding affinity of the inhibitors to the flavin cofactor in the active site of MAO enzymes.

Further SAR studies should explore a wider range of substituents on the phenoxy and N-aryl rings to optimize potency and selectivity for each biological target.

Conclusion and Future Directions

The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutic agents. The strategic replacement of the amide with a thioamide offers a powerful tool to modulate the physicochemical and biological properties of this versatile scaffold. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to systematically investigate this chemical space.

Future work should focus on:

  • Expansion of the Analog Library: Synthesis of a diverse range of analogs with various substituents to build a comprehensive SAR.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the most active compounds exert their effects.

  • Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing of promising candidates in more advanced animal models of disease to validate their therapeutic potential.

By embracing the principles of rational drug design and rigorous biological evaluation, the scientific community can unlock the full therapeutic potential of this compound and its analogs, paving the way for the development of next-generation medicines.

References

  • Molecules. 2014 Nov 14;19(11):18620-31. [Link]
  • Bioorganic & Medicinal Chemistry. 2015 Nov 1;23(21):6973-81. [Link]
  • Il Farmaco. 1997 Nov 1;52(11):685-9. [Link]
  • Iranian Journal of Pharmaceutical Research. 2010;9(4):385-94. [Link]
  • Indonesian Journal of Chemistry. 2024 Oct;24(5):1541. [Link]
  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
  • Organic Chemistry Portal. Lawesson's Reagent. [Link]
  • Molecules. 2017 Jan; 22(1): 123. [Link]
  • Anti-Cancer Agents in Medicinal Chemistry. 2014;14(2):223-31. [Link]
  • APEC. Antimicrobial Susceptibility Testing. [Link]
  • Molecules. 2021 Nov; 26(22): 6945. [Link]
  • ResearchGate. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]
  • SlideShare. (2015, November 23). Screening models of antiepileptic and nootropic drugs. [Link]
  • International Journal of Novel Research in Pharmaceutical Sciences. 2025;3(1):148. [Link]
  • Frontiers in Pharmacology. 2024; 15: 1414728. [Link]
  • Frontiers in Pharmacology. 2024; 15: 1414728. [Link]
  • Molecules. 2022; 27(21): 7291. [Link]
  • Molecules. 2020 Feb; 25(4): 894. [Link]
  • Molecules. 2021 Nov; 26(22): 7013. [Link]
  • RSC Mechanochemistry. 2024; 2: 638-644. [Link]
  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
  • Molecules. 2023 Jun; 28(12): 4668. [Link]
  • RSC Medicinal Chemistry. 2024; 15(1): 27-30. [Link]
  • Methods in Molecular Biology. 2024;2758:365-373. [Link]
  • ResearchGate. (2018). Design and Synthesis of New Amides and Thioamides Derived from 3,4-Ethylenedioxythiophene as Potential Anticonvulsants. [Link]
  • Journal of Chromatography B. 2017 May 1;1052:56-63. [Link]
  • ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
  • NSF Public Access Repository. (2020).
  • Nature Communic
  • Wisdom Library. (2024). Antimicrobial activity of some novel heterocyclic compounds. [Link]
  • bioRxiv. (2024).
  • Nature Communic
  • NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. [Link]
  • Indian Journal of Pharmaceutical Education and Research. 2023;57(2s):s345-53. [Link]
  • Journal of Medicinal Chemistry. 1989 Nov;32(11):2532-7. [Link]
  • Journal of the American Chemical Society. 2013 May 22; 135(20): 7454–7457. [Link]
  • Iranian Journal of Pharmaceutical Research. 2020; 19(1): 223–236. [Link]
  • European Journal of Medicinal Chemistry. 2016 Apr 15;112:18-30. [Link]
  • Journal of Biological Chemistry. 2012;287(6):4247-58. [Link]

Unlocking the Therapeutic Potential of 2-Phenoxyethanethioamide: A Guide to Investigating its Biological Activities and Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for researchers exploring the potential biological activities and molecular targets of the novel compound, 2-Phenoxyethanethioamide. While direct studies on this specific molecule are nascent, its structure combines two pharmacologically significant motifs: the phenoxyacetamide scaffold and the versatile thioamide functional group. By analyzing the well-documented activities of these parent structures, we can formulate compelling, testable hypotheses for this compound. This document outlines these hypotheses, details robust experimental protocols for their validation, and presents a logical workflow for moving from initial screening to mechanism of action studies. It is intended for researchers, scientists, and drug development professionals seeking to investigate this promising chemical entity.

Introduction: Rationale for Investigation

The quest for novel therapeutic agents often begins with unexplored chemical space. This compound represents such an opportunity. It is the sulfur isostere of 2-phenoxyacetamide, a scaffold known to possess significant biological activities. The replacement of a carbonyl oxygen with sulfur to form a thioamide is a common strategy in medicinal chemistry to modulate a compound's potency, target interactions, metabolic stability, and pharmacokinetic profile.[1][2][3][4]

The thioamide group is not merely a passive substitution; it alters electronic properties, hydrogen bonding capabilities, and metal-chelating potential, often leading to enhanced or entirely new biological functions compared to its amide counterpart.[2][3][4] This guide synthesizes the known bioactivities of phenoxyacetamides and thioamides to build a strong, evidence-based case for the potential of this compound as a modulator of key biological targets.

Foundational Scaffolds: Building a Case for Activity

The Thioamide Moiety: A Versatile Pharmacophore

Thioamides are a cornerstone of medicinal chemistry, present in a range of natural products and FDA-approved drugs.[5] Their unique chemical properties make them effective bioisosteres for amides, carboxylic acids, and sulfonamides.[1][4] Notable examples include:

  • Antitubercular Agents: Ethionamide and prothionamide are second-line drugs for treating multidrug-resistant tuberculosis, highlighting the potent antimicrobial capacity of the thioamide group.[1]

  • Enzyme Inhibitors: Thioamides have shown significant inhibitory activity against various enzymes, including kinases (CDK1/2/5), histone methyltransferases (ASH1L), and urease, making them attractive for oncology and anti-infective applications.[1] In some cases, replacing an amide with a thioamide has resulted in a nearly 100-fold increase in inhibitory potency.[1]

  • Anticancer and Anti-inflammatory Activity: A diverse array of thioamide-containing compounds have demonstrated antiproliferative activity against various cancer cell lines and possess anti-inflammatory properties.[2][4]

The Phenoxyacetamide Core: A Precedent for CNS and Anticancer Activity

The direct oxygen isostere of our target compound, 2-phenoxyacetamide, has been the subject of numerous studies, revealing a strong propensity for biological activity.

  • Monoamine Oxidase (MAO) Inhibition: The most prominent activity associated with 2-phenoxyacetamide analogues is the potent and selective inhibition of MAO-A and MAO-B.[6][7] These enzymes are critical targets for antidepressant and neuroprotective drugs.[6][7] This establishes a primary and highly plausible hypothesis for the activity of this compound.

  • Anticancer & Anti-inflammatory Properties: Various substituted phenoxyacetamide derivatives have been synthesized and evaluated for anticancer activity against cell lines such as MCF-7 (breast cancer), as well as for anti-inflammatory and analgesic effects.[8]

  • Pesticidal Activity: The phenoxyacetamide scaffold has also been explored for developing novel insecticides and fungicides.[9][10]

Core Hypotheses: Potential Activities and Targets

Based on the evidence from its constituent scaffolds, we propose the following primary avenues of investigation for this compound.

  • Hypothesis 1: Neuroactivity via Monoamine Oxidase Inhibition. The strong precedent of MAO inhibition by 2-phenoxyacetamide analogues makes this the most compelling initial hypothesis.[6][7] The thioamide moiety could modulate selectivity and potency for MAO-A versus MAO-B.

  • Hypothesis 2: Anticancer Activity. Given that both thioamides and phenoxyacetamides exhibit anticancer properties, this compound is a candidate for an antiproliferative agent.[1][8] Potential mechanisms could involve kinase inhibition or epigenetic modulation.

  • Hypothesis 3: Antimicrobial Activity. The well-established role of thioamides in fighting infections, particularly tuberculosis and bacterial urease-producing pathogens, provides a strong rationale for screening against a panel of relevant microbes.[1]

The logical flow for investigating these hypotheses is outlined in the workflow diagram below.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Hit Validation & MoA Studies synthesis Synthesis of This compound screen_mao Hypothesis 1: MAO-A/B Inhibition Assay synthesis->screen_mao Test Compound screen_cancer Hypothesis 2: Anticancer Cytotoxicity (MTT Assay) synthesis->screen_cancer Test Compound screen_microbe Hypothesis 3: Antimicrobial Screening (MIC Determination) synthesis->screen_microbe Test Compound hit_validation Hit Confirmation & Dose-Response Analysis screen_mao->hit_validation screen_cancer->hit_validation screen_microbe->hit_validation target_id Target Deconvolution (e.g., Thermal Shift, Docking) hit_validation->target_id Confirmed Hit pathway_analysis Signaling Pathway Elucidation target_id->pathway_analysis

Caption: High-level workflow for the investigation of this compound.

Experimental Validation: Protocols and Methodologies

This section provides validated, step-by-step protocols for testing the core hypotheses. Accurate and reproducible data generation is paramount.

Synthesis of this compound

The most common method for synthesizing a thioamide is the thionation of its corresponding amide.

  • Starting Material: Synthesize or procure high-purity 2-phenoxyacetamide.

  • Thionation: Dissolve 2-phenoxyacetamide in a dry, inert solvent such as toluene or dioxane.

  • Reagent: Add a thionating agent, such as Lawesson's reagent (0.5 equivalents), portion-wise to the solution.

  • Reaction: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, cool the reaction, filter if necessary, and remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from standard fluorometric methods used for assessing MAO inhibitors.[6][7]

  • Materials: Recombinant human MAO-A and MAO-B enzymes, p-tyramine (substrate), horseradish peroxidase (HRP), Amplex Red reagent, and a suitable assay buffer (e.g., potassium phosphate buffer).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to determine the IC₅₀ value.

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, the compound dilutions (or vehicle control), and the respective MAO enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a solution containing the substrate (p-tyramine), HRP, and Amplex Red to all wells to start the reaction.

  • Signal Detection: Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 20-30 minutes using a plate reader. The rate of increase in fluorescence is proportional to MAO activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Anticancer Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, SK-N-SH neuroblastoma) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against inhibitor concentration.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard for determining antimicrobial susceptibility.

  • Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis as a surrogate for M. tuberculosis) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours (or longer for slow-growing mycobacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin may be used for clearer results.

Data Presentation and Interpretation

Quantitative data from screening assays should be summarized for clear comparison.

Table 1: Hypothetical MAO Inhibition Data

Compound MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Selectivity Index (SI)¹
This compound 85 1250 14.7 (MAO-A)
Control (e.g., Moclobemide) 200 >10,000 >50 (MAO-A)
Control (e.g., Selegiline) >10,000 15 >667 (MAO-B)

¹ SI = IC₅₀ (less active) / IC₅₀ (more active)

Table 2: Hypothetical Anticancer and Antimicrobial Data

Assay Type Cell Line / Organism IC₅₀ / MIC (µM)
Cytotoxicity MCF-7 (Breast Cancer) 12.5
Cytotoxicity HepG2 (Liver Cancer) 28.1
Antimicrobial S. aureus 8.0

| Antimicrobial | E. coli | >64 |

Mechanism of Action (MoA) and Target Validation

Should initial screening yield a confirmed hit, the next phase involves elucidating its mechanism of action.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor This compound Inhibitor->MEK Inhibition

Caption: Hypothetical MoA: Inhibition of the MAPK/ERK signaling pathway.

Follow-up studies may include:

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive) for enzyme targets like MAO.

  • Molecular Docking: Computational studies to predict the binding mode of the compound within the active site of a hypothesized target.

  • Western Blotting: To assess the phosphorylation status of key proteins in a signaling pathway (e.g., ERK, AKT) after treatment of cancer cells.

  • Thermal Shift Assays: To confirm direct binding of the compound to a purified target protein.

Conclusion and Future Directions

This compound stands at the intersection of two well-established pharmacophores. The systematic investigation outlined in this guide, beginning with hypothesis-driven screening for MAO inhibition, anticancer, and antimicrobial effects, provides a clear and efficient path to uncovering its therapeutic potential. Positive results from these initial assays will pave the way for more advanced MoA studies, lead optimization, and eventual preclinical development. This structured approach ensures that the scientific and commercial potential of this promising compound can be thoroughly and rigorously evaluated.

References

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI. [Link]
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health (NIH). [Link]
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. National Institutes of Health (NIH). [Link]
  • Contemporary Applications of Thioamides and Methods for Their Synthesis.
  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. [Link]
  • Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health (NIH). [Link]
  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
  • Synthesis and antimicrobial evaluation of new phenoxyacetamide deriv
  • (PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis.
  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]

Sources

Novel 2-Phenoxyethanethioamide Derivatives: A Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The thioamide functional group serves as a crucial pharmacophore and a versatile bioisostere for the amide bond in medicinal chemistry, often enhancing metabolic stability, receptor affinity, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of novel 2-phenoxyethanethioamide derivatives. We delve into the rationale behind selecting specific synthetic pathways, including the robust thionation of amide precursors and multi-component reactions. Furthermore, we present a systematic workflow for the unambiguous structural elucidation of these target compounds using a suite of modern analytical techniques. This document is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols required to explore this promising class of molecules.

Rationale and Synthetic Design

The this compound scaffold is a compelling starting point for library synthesis in drug discovery. The phenoxy group provides a readily modifiable handle for tuning physicochemical properties such as lipophilicity and polarity through aromatic substitution. The thioamide moiety, a superior hydrogen bond donor compared to its amide counterpart, can form unique interactions with biological targets.[2][4]

Our synthetic approach is centered on versatility and efficiency, allowing for the generation of a diverse library of derivatives. The primary strategies involve the late-stage introduction of the sulfur atom, which preserves the core phenoxyacetamide structure until the final step.

Key Synthetic Pathways

Three principal methodologies are considered for the synthesis of this compound derivatives, each offering distinct advantages. The choice of pathway is often dictated by the availability of starting materials and the desired scale of the reaction.

  • Thionation of 2-Phenoxyacetamide Precursors: This is the most direct and widely employed method. It involves the conversion of a readily available 2-phenoxyacetamide with a thionating agent. Lawesson's reagent is preferred for its solubility in common organic solvents and generally milder reaction conditions compared to phosphorus pentasulfide (P₄S₁₀).[5][6][7] The mechanism involves a [2+2] cycloaddition between the amide oxygen and the P=S bond of the reagent.

  • Addition of a Sulfur Source to 2-Phenoxyacetonitrile: An alternative route begins with the corresponding nitrile. This method is advantageous if the 2-phenoxyacetonitrile starting material is more accessible than the amide. The conversion can be achieved using various sulfur sources, such as hydrogen sulfide gas in the presence of a base, or reagents like phosphorus pentasulfide in an alcoholic solvent.[8][9]

  • The Willgerodt-Kindler Reaction: This powerful multi-component reaction builds the thioamide moiety from a ketone, an amine, and elemental sulfur.[10][11][12] For this specific scaffold, one could envision reacting a substituted phenoxy-ethanal or -methyl ketone with a secondary amine (like morpholine) and sulfur. This pathway offers a high degree of convergence, allowing for the rapid assembly of complex derivatives from simple building blocks.[4][13]

SynthesisPathways Figure 1: Overview of Synthetic Pathways cluster_start Starting Materials cluster_reagents Key Reagents Amide 2-Phenoxyacetamide LR Lawesson's Reagent or P₄S₁₀ Amide->LR Thionation Nitrile 2-Phenoxyacetonitrile H2S H₂S or NaSH Nitrile->H2S Thiohydrolysis Ketone Phenoxy Methyl Ketone + Amine + Sulfur WK Heat / Catalyst Ketone->WK Willgerodt-Kindler Reaction Target This compound Derivative LR->Target H2S->Target WK->Target

Caption: Figure 1: Key synthetic routes to this compound derivatives.

Table 1: Comparison of Primary Synthetic Methodologies
Methodology Starting Material Key Reagents Advantages Disadvantages
Amide Thionation 2-PhenoxyacetamideLawesson's Reagent, P₄S₁₀High yields, reliable, tolerates various functional groups.[5][6]Requires pre-synthesis of the amide; P₄S₁₀ can be harsh.
Nitrile Conversion 2-PhenoxyacetonitrileH₂S, P₄S₁₀, NaSHUtilizes different starting materials, can be cost-effective.[9][14]H₂S is toxic and requires special handling; yields can be variable.[8]
Willgerodt-Kindler Ketone/AldehydeAmine, Elemental SulfurConvergent, builds complexity quickly, one-pot procedure.[10][11]Can require high temperatures; regioselectivity can be an issue.[12]

Experimental Protocol: Synthesis via Amide Thionation

This section provides a field-proven, step-by-step protocol for the synthesis of a representative N-aryl-2-phenoxyethanethioamide using Lawesson's reagent. The causality for each step is explained to ensure reproducibility and understanding.

Protocol: Synthesis of N-(4-methylphenyl)-2-phenoxyethanethioamide
  • Reagent Preparation & Inert Atmosphere:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-methylphenyl)-2-phenoxyacetamide (1.0 mmol, 1.0 equiv.).

    • Add anhydrous toluene (20 mL).

    • Rationale: The use of anhydrous solvent and oven-dried glassware is critical to prevent the hydrolysis of Lawesson's reagent, which would reduce its efficacy and complicate purification.

  • Addition of Thionating Agent:

    • To the stirred suspension, add Lawesson's reagent (0.6 mmol, 0.6 equiv.).

    • Rationale: While stoichiometry suggests 0.5 equivalents, using a slight excess (0.6 equiv.) can help drive the reaction to completion, especially if the starting amide is sterically hindered. However, a large excess can lead to byproducts.[5]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexane). The product thioamide is typically a UV-active, yellow compound with a higher Rf than the starting amide.

    • The reaction is typically complete within 3-5 hours.

    • Rationale: Refluxing in toluene provides the necessary thermal energy to overcome the activation barrier for the thionation reaction. A nitrogen atmosphere prevents potential oxidation of the product.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • The resulting residue is then purified directly by flash column chromatography on silica gel (200-300 mesh).

    • Elute with a gradient of 10% to 40% ethyl acetate in hexane.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield the thioamide as a bright yellow solid.[5]

    • Rationale: Direct chromatography of the crude residue is often the most efficient purification method. The phosphorus-containing byproducts from Lawesson's reagent are typically more polar and will remain on the column or elute much later than the desired thioamide.

Structural Characterization Workflow

Unambiguous characterization is paramount to validate the structure of the synthesized derivatives. A multi-technique approach is employed to confirm the identity, purity, and conformation of the target molecules.

CharacterizationWorkflow Figure 2: Systematic Characterization Workflow cluster_crystal If suitable crystals form Start Purified Solid (Post-Chromatography) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Identity & Purity MS Mass Spectrometry (HRMS) Start->MS Molecular Formula IR IR Spectroscopy Start->IR Functional Groups XRay Single Crystal X-Ray Diffraction Start->XRay Definitive Structure Final Fully Characterized This compound Derivative NMR->Final Structural Backbone MS->Final Elemental Composition IR->Final C=S bond confirmed XRay->Final

Caption: Figure 2: A logical workflow for the complete structural elucidation of novel derivatives.

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR): This is the primary tool for determining the carbon-hydrogen framework.

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the phenoxy ring, the singlet for the -O-CH₂- protons, and the singlet for the -CH₂-C=S protons. The N-H proton of a secondary thioamide often appears as a broad singlet at a downfield chemical shift (>8.5 ppm).[7]

    • ¹³C NMR: The most diagnostic signal is the thiocarbonyl (C=S) carbon, which is significantly deshielded and appears far downfield, typically in the range of 195-205 ppm.[7][15] This is a key differentiator from the corresponding amide carbonyl, which resonates around 170 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The conversion of an amide to a thioamide results in two significant changes:

    • The disappearance of the strong amide C=O stretching band (typically ~1650 cm⁻¹).

    • The appearance of characteristic thioamide bands. The C=S stretch is often coupled with other vibrations and appears in the 800-1400 cm⁻¹ region. A strong "B band," primarily due to C-N stretching and N-H bending, is typically observed between 1500-1600 cm⁻¹.[16][17]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the newly synthesized molecule. It provides a highly accurate mass measurement, allowing for the calculation of the molecular formula and confirming a successful synthesis.

Table 2: Representative Spectroscopic Data for N-(p-tolyl)benzothioamide

(Note: Data for a structurally related compound is provided for illustrative purposes)

Technique Signal Characteristic Value / Chemical Shift Assignment
¹H NMR Singlet (broad)δ 8.99 ppmN-H
Multipletδ 7.88–7.77 ppmAromatic C-H
Singletδ 2.37 ppm-CH₃
¹³C NMR Singletδ 198.8 ppmC=S (Thiocarbonyl)
Singletδ 143.7 - 124.3 ppmAromatic Carbons
Singletδ 21.7 ppm-CH₃
IR Stretch~3200 cm⁻¹N-H Stretch
"B Band"~1550 cm⁻¹C-N Stretch / N-H Bend
Stretch~1350 cm⁻¹C=S Stretch (coupled)
Source: Adapted from experimental data.[7]
Single-Crystal X-ray Diffraction

When suitable single crystals can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule.[18] Key structural parameters to analyze include:

  • C-N Bond Length: The thioamide C-N bond is typically around 1.31 Å, which is shorter than a typical C-N single bond, indicating significant double bond character due to resonance.[19]

  • C=S Bond Length: The C=S double bond is approximately 1.68 Å.[19]

  • Planarity: The R-C(=S)-N-R' core is generally planar, which has important implications for how the molecule can orient itself within a receptor binding pocket.[19]

Biological Significance and Future Directions

Thioamides are not merely isosteres of amides; they possess unique properties that can be exploited in drug design.[1] They have demonstrated a wide spectrum of biological activities, including antibacterial, antitubercular, and anticancer effects.[2][20][21] For instance, the FDA-approved drug Ethionamide is a thioamide used to treat multidrug-resistant tuberculosis.[20] The increased acidity of the thioamide N-H makes it a stronger hydrogen bond donor, potentially leading to enhanced binding affinity.[2] Furthermore, the incorporation of a thioamide can improve metabolic stability by blocking sites of enzymatic hydrolysis.[2]

The synthetic and characterization workflows detailed in this guide provide a robust platform for the exploration of novel this compound derivatives as potential therapeutic agents. Future work should focus on building a diverse library with various substituents on the phenoxy ring and the thioamide nitrogen to establish structure-activity relationships (SAR) against relevant biological targets.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • C&EN Global Enterprise. (1960). Chemists Find General Thioamide Synthesis. ACS Publications.
  • Liboska, R., et al. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin.
  • Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ACS Medicinal Chemistry Letters.
  • Ren, P., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 920-927.
  • Okamoto, M., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Journal of the Chinese Chemical Society, 53(4), 935-938.
  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery.
  • Organic Chemistry Reaction. (n.d.). Willgerodt-Kindler Reaction.
  • Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(10), 4563-4578.
  • Colacino, E., et al. (2021). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry, 1(1), 53-62.
  • Lejeune, A., et al. (2004). WILLGERODT-KINDLER'S MICROWAVE-ENHANCED SYNTHESIS OF THIOAMIDE DERIVATIVES. Synthetic Communications, 34(20), 3735-3744.
  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery, 1-13.
  • ResearchGate. (n.d.). Biologically active thioamide scaffolds.
  • Miranda, R., et al. (2007). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Arkivoc, 2007(13), 143-153.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Reddy, T. R., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6982.
  • Al-Hourani, B. J., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 26(11), 3326.
  • Kruger, T. L., et al. (2018). Prevalence of the thioamide {⋯H–N–C S}2 synthon—solid-state (X-ray crystallography), solution (NMR) and gas-phase (theoretical) structures of O-methyl-N-aryl-thiocarbamides. CrystEngComm, 20(32), 4609-4620.
  • ResearchGate. (n.d.). Structures, yields and single‐crystal X‐ray crystallographic structures....
  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
  • Biyala, M. K., et al. (2007). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. E-Journal of Chemistry, 4(2), 243-249.
  • Wikipedia. (n.d.). Thioamide.
  • Janciene, R., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 26(16), 4991.
  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation.
  • Weitz, A. C., et al. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 144(30), 13612-13618.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of 2-Phenoxyethanethioamide

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is paramount. This compound, a molecule incorporating a phenoxy group, an ethyl linker, and a thioamide functional group, presents a unique combination of structural features with potential applications in medicinal chemistry and organic synthesis. The thioamide group, in particular, is a bioisostere of the amide bond and is known to impart distinct physicochemical properties to molecules. A thorough understanding of its spectroscopic signature is the foundational step in its characterization and the cornerstone for any future development.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture of this compound is essential for interpreting its spectroscopic data. The molecule consists of a phenyl ring connected via an ether linkage to an ethyl group, which is in turn attached to a primary thioamide group.

M [C₈H₉NOS]⁺˙ m/z = 167 (Molecular Ion) F1 [C₆H₅O]⁺ m/z = 93 M->F1 - •CH₂CSNH₂ F2 [CH₂CSNH₂]⁺˙ m/z = 74 M->F2 - •C₆H₅ F3 [C₆H₅]⁺ m/z = 77 F1->F3 - CO F4 [CSNH₂]⁺ m/z = 59 F2->F4 - CH₂

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Interpretation of Key Fragments:

  • m/z = 167 (Molecular Ion): This peak corresponds to the intact molecule with one electron removed.

  • m/z = 93: This prominent peak likely arises from the cleavage of the O-CH₂ bond, resulting in the stable phenoxy cation.

  • m/z = 77: Loss of a carbon monoxide (CO) molecule from the phenoxy cation (m/z = 93) would lead to the phenyl cation at m/z = 77.

  • m/z = 74: Cleavage of the C-C bond of the ethyl linker could produce the thioacetamide radical cation.

  • m/z = 59: Loss of a methylene group from the m/z = 74 fragment would result in the [CSNH₂]⁺ ion.

Experimental Protocol: Synthesis of this compound

While this guide focuses on the interpretation of predicted spectroscopic data, a plausible synthetic route is essential for any practical application. A common and effective method for the synthesis of primary thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide. [1][2][3]The following protocol outlines a potential synthesis of this compound from 2-phenoxyacetonitrile.

Reaction Scheme:

Step-by-Step Methodology:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a gas inlet adapter.

  • Reagents: To the flask, add 2-phenoxyacetonitrile (1 equivalent) and a suitable solvent such as a mixture of methanol and water (e.g., 3:2 v/v). [1]3. Catalyst: Add an anion-exchange resin (e.g., Dowex 1X8, SH⁻ form) to the reaction mixture. [1]4. Reaction: Bubble a slow stream of hydrogen sulfide gas through the stirred suspension at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the resin.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions: Hydrogen sulfide is a highly toxic and flammable gas. This synthesis must be performed in a properly functioning fume hood with appropriate personal protective equipment.

Conclusion: An Integrated Spectroscopic Portrait

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a detailed and self-consistent molecular portrait emerges. The predicted data, rooted in established principles of spectroscopy and computational chemistry, offers a reliable foundation for the identification and structural verification of this compound. The inclusion of a viable synthetic protocol further enhances the practical utility of this guide for researchers in drug discovery and chemical synthesis. As with any predictive study, experimental verification remains the ultimate standard. However, the detailed analysis presented here serves as an invaluable roadmap for future experimental work and a testament to the power of modern spectroscopic and computational techniques in advancing chemical science.

References

  • Chemists Find General Thioamide Synthesis. C&EN Global Enterprise. [Link]
  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. [Link]
  • Thioamide synthesis by thion
  • Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Organic Chemistry Portal. [Link]
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
  • CASPRE - 13C NMR Predictor. CASPRE. [Link]
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
  • Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • PROSPRE - 1H NMR Predictor. PROSPRE. [Link]
  • Spectra Prediction. CFM-ID. [Link]
  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]
  • IR Spectrum Prediction Service. CD ComputaBio. [Link]
  • IR spectra prediction. Cheminfo.org. [Link]
  • Fast determination of 13C NMR chemical shifts using artificial neural networks. PubMed. [Link]
  • How to predict IR Spectra?.
  • MS2Query: reliable and scalable MS2 mass spectra-based analogue search.
  • IR spectrum predictor software. Reddit. [Link]
  • CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification.
  • Rapid Approximate Subset-Based Spectra Prediction for Electron Ionization–Mass Spectrometry.
  • High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra.

Sources

Methodological & Application

Synthesis of 2-Phenoxyethanethioamide: A Detailed Laboratory Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide for the synthesis of 2-phenoxyethanethioamide, a key building block in the development of novel therapeutic agents. This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of the Thioamide Moiety

Thioamides are crucial structural motifs in medicinal chemistry, serving as isosteres of amides. The replacement of the carbonyl oxygen with sulfur significantly alters the electronic and steric properties of the molecule.[1][2] This substitution can lead to enhanced biological activity, improved metabolic stability, and novel pharmacological profiles. This compound, in particular, is a valuable precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. This protocol details its synthesis from the readily available 2-phenoxyacetamide via thionation with Lawesson's reagent.

Reaction Scheme: Thionation of 2-Phenoxyacetamide

The conversion of 2-phenoxyacetamide to this compound is achieved through a thionation reaction, where the carbonyl oxygen is replaced by a sulfur atom. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used, mild, and efficient reagent for this transformation.[3][4][5]

Overall Reaction:

Caption: Reaction scheme for the synthesis of this compound.

The reaction mechanism involves the nucleophilic attack of the amide carbonyl oxygen on the electrophilic phosphorus of Lawesson's reagent, forming a thiaoxaphosphetane intermediate. Subsequent ring fragmentation leads to the desired thioamide and phosphorus-containing byproducts.[4]

Experimental Protocol

This protocol provides two effective methods for the synthesis of this compound, offering flexibility in terms of reaction conditions and solvent choice.

Materials and Reagents
  • 2-Phenoxyacetamide (C₈H₉NO₂)

  • Lawesson's Reagent (C₁₄H₁₄O₂P₂S₄)

  • Anhydrous Toluene (C₇H₈) or Anhydrous Tetrahydrofuran (THF) (C₄H₈O)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Fume hood

Method A: Toluene at Reflux

This method is a classic approach that generally provides good yields.

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-phenoxyacetamide (1.0 eq) and Lawesson's reagent (0.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-phenoxyacetamide.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Method B: Tetrahydrofuran (THF) at Room Temperature

This method offers milder reaction conditions and can be advantageous for substrates sensitive to high temperatures.

Procedure:

  • Reagent Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Lawesson's reagent (0.5 eq) in anhydrous THF.

  • Substrate Addition: In a separate flask, dissolve 2-phenoxyacetamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of Lawesson's reagent at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Method A (steps 4-8).

Quantitative Data Summary

ParameterMethod A (Toluene)Method B (THF)
Starting Material 2-Phenoxyacetamide2-Phenoxyacetamide
Reagent Lawesson's Reagent (0.5 eq)Lawesson's Reagent (0.5 eq)
Solvent Anhydrous TolueneAnhydrous THF
Temperature Reflux (~110 °C)Room Temperature
Reaction Time 2-4 hours4-8 hours
Expected Yield 70-85%65-80%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. The thioamide product is expected to have a higher Rf value than the starting amide due to its lower polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, the methylene protons adjacent to the oxygen, and the methylene protons adjacent to the thioamide group. The NH₂ protons of the thioamide will appear as a broad singlet.

    • ¹³C NMR: The most significant change from the starting material will be the downfield shift of the carbonyl carbon to a thiocarbonyl carbon, typically appearing in the range of 200-210 ppm.[1]

  • Infrared (IR) Spectroscopy: The disappearance of the strong amide C=O stretching band (around 1650 cm⁻¹) and the appearance of a C=S stretching band (around 1120 cm⁻¹) are indicative of the successful thionation.[1]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₉NOS).

Safety and Handling

  • Lawesson's Reagent: Lawesson's reagent is a flammable solid and can release toxic and flammable gases upon contact with water. It is also harmful if swallowed, inhaled, or in contact with skin.[6] Handle Lawesson's reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust.

  • Solvents: Toluene and THF are flammable liquids. Handle them in a fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual Lawesson's reagent with a solution of sodium hypochlorite (bleach) before disposal.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient Lawesson's reagent, low reaction temperature, or short reaction time.Add additional Lawesson's reagent, increase the temperature (for Method A), or extend the reaction time. Ensure anhydrous conditions.
Low Yield Incomplete reaction, loss of product during work-up or purification.Optimize reaction conditions. Be careful during extractions and chromatography.
Impure Product Incomplete reaction, presence of byproducts from Lawesson's reagent.Ensure complete reaction by TLC. Perform careful purification by column chromatography.

Conclusion

This protocol provides a reliable and detailed guide for the synthesis of this compound. By understanding the underlying chemistry and adhering to the described procedures and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The flexibility of the two presented methods allows for adaptation to specific laboratory setups and substrate requirements.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Petersson, E. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(7), 853–863. [Link]
  • Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis.
  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
  • MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.

Sources

Application Notes & Protocols: 2-Phenoxyethanethioamide as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Phenoxyethanethioamide as a pivotal precursor in modern organic synthesis. Moving beyond a simple recitation of procedures, we dissect the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The focus is on the strategic application of this thioamide in the construction of high-value heterocyclic scaffolds, particularly thiazoles, which are prevalent in pharmacologically active compounds. This document furnishes detailed, self-validating protocols, mechanistic insights, and quantitative data to empower researchers in leveraging this compound for the efficient synthesis of novel molecular entities.

Introduction: The Strategic Value of this compound

This compound, with its characteristic thioamide functional group and a phenoxyethyl side chain, is more than a mere starting material; it is a versatile building block for constructing complex molecular architectures. The thioamide moiety (-C(S)NH₂) is a unique functional group, acting as a potent nucleophile through its sulfur atom while also possessing the necessary components for cyclization reactions. This duality makes it an ideal precursor for a variety of sulfur and nitrogen-containing heterocycles.[1]

The phenoxyethyl substituent is not merely a passive spectator. It can influence the solubility, crystallinity, and ultimately, the biological activity of the resulting heterocyclic products. Derivatives of phenoxy acetamide have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This inherent potential makes this compound a particularly attractive precursor for drug discovery programs.

Core Application: Synthesis of 2-(Phenoxymethyl)thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry and represents the most prominent application of this compound.[3] This reaction facilitates the construction of the thiazole ring, a privileged scaffold in medicinal chemistry, by condensing a thioamide with an α-halocarbonyl compound.[4][5]

Mechanistic Rationale

The causality of the Hantzsch synthesis is rooted in the nucleophilicity of the thioamide's sulfur atom. The reaction proceeds through a well-established sequence:

  • Nucleophilic Attack (S N 2) : The sulfur atom of this compound, being a soft and potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion. This forms a key S-alkylated intermediate.[3]

  • Tautomerization & Cyclization : The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon.

  • Dehydration : The resulting cyclic intermediate, a thiazoline derivative, readily dehydrates, often under the reaction conditions, to yield the aromatic thiazole ring.

This sequence provides a reliable and high-yielding pathway to substituted thiazoles. The choice of the α-halocarbonyl compound allows for the introduction of diverse substituents at the 4- and 5-positions of the thiazole ring, making this a highly modular synthetic strategy.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product 2_Phenoxyethanethioamide This compound SN2_Attack S-Alkylation (SN2) 2_Phenoxyethanethioamide->SN2_Attack Alpha_Halo_Carbonyl α-Halocarbonyl (e.g., α-bromoacetophenone) Alpha_Halo_Carbonyl->SN2_Attack Cyclization Intramolecular Cyclization SN2_Attack->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Thiazoline intermediate Thiazole_Derivative 2-(Phenoxymethyl)-4-arylthiazole Dehydration->Thiazole_Derivative

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-2-(phenoxymethyl)thiazole

This protocol details a representative synthesis using 2-bromoacetophenone as the α-halocarbonyl partner.

Materials:

  • This compound (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Ethanol (95%), as solvent

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 1.81 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reactant : To this solution, add 2-bromoacetophenone (e.g., 1.99 g, 10 mmol). If the α-haloketone is particularly reactive or if the thioamide is sensitive to acidic conditions (HBr is a byproduct), a molar equivalent of a mild base like sodium bicarbonate can be added to neutralize the acid.

  • Reaction Conditions : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Isolation : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-phenyl-2-(phenoxymethyl)thiazole.

Self-Validation: The protocol is self-validating through characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The melting point of the purified product should be sharp and consistent with literature values.

Substrate Scope and Data

The versatility of the Hantzsch synthesis allows for the creation of a library of thiazole derivatives by varying the α-halocarbonyl component.

α-Halocarbonyl CompoundR¹ Substituent (at C4)Typical Yield (%)
2-BromoacetophenonePhenyl85-95%
2-Bromo-4'-chloroacetophenone4-Chlorophenyl80-90%
2-Bromo-4'-methoxyacetophenone4-Methoxyphenyl88-96%
Ethyl 2-bromoacetateEthoxycarbonyl75-85%
ChloroacetoneMethyl70-80%

Yields are representative and can vary based on specific reaction conditions and purification methods.

Potential Application: Precursor for Thiophene Synthesis

While not as direct as in thiazole synthesis, this compound can be conceptually considered in strategies for thiophene synthesis, particularly those involving thionation and cyclization. For instance, thioamides can be used in reactions with appropriate 1,4-dicarbonyl precursors.[6][7]

A more established route to substituted thiophenes is the Gewald reaction, which typically involves an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base.[8][9] Although this compound is not a direct reactant in the classical Gewald synthesis, its thioamide functionality is a key structural feature in many sulfur-containing heterocycles, and research into novel synthetic routes could explore its utility in this area.

Thiophene_Synthesis_Concept Thioamide This compound (as Sulfur Source) Cyclization Cyclization/ Dehydration Thioamide->Cyclization Dicarbonyl 1,4-Dicarbonyl Precursor Dicarbonyl->Cyclization Thiophene Substituted Thiophene Cyclization->Thiophene

Caption: Conceptual pathway for thiophene synthesis.

Potential Application: Precursor for Pyrimidine Derivatives

The synthesis of pyrimidines often involves the condensation of a three-carbon unit (e.g., a 1,3-dicarbonyl compound) with a molecule containing an N-C-N fragment, such as urea or thiourea.[10][11] While this compound does not possess the N-C-N backbone of thiourea, its amide and thioamide functionalities offer potential for novel cyclization strategies.

For example, it could potentially react with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles in the presence of a nitrogen source (like ammonia or an amine) to construct a pyrimidine or dihydropyrimidine ring. This remains an area for exploratory research. The known biological significance of pyrimidine derivatives makes this a compelling avenue for investigation.[12][13]

Biological Significance of Derived Heterocycles

The utility of this compound as a precursor is underscored by the significant biological activities of the heterocycles it can generate.

  • Thiazoles : The thiazole ring is a component of numerous approved drugs, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[5][14] 2-aminothiazole derivatives, in particular, have shown a wide spectrum of pharmacological properties.[14][15]

  • Thiophenes : Thiophene-containing molecules exhibit diverse biological activities, including anticancer and antioxidant properties.[6][9]

  • Pyrimidines : As fundamental components of nucleic acids, pyrimidines are central to many biological processes. Synthetic pyrimidine derivatives are widely used as antiviral and anticancer agents.[11][12]

The phenoxymethyl side chain introduced by this compound can further modulate the biological profile of these heterocyclic cores, potentially enhancing their efficacy or altering their selectivity.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor, primarily for the synthesis of 2-phenoxymethyl-substituted thiazoles via the robust and modular Hantzsch reaction. Its application provides a direct route to a class of compounds with significant potential in medicinal chemistry and drug discovery. While its role in the synthesis of other heterocyclic systems like thiophenes and pyrimidines is less established, it presents exciting opportunities for methodological innovation. Future research should focus on expanding the synthetic utility of this precursor, exploring novel cyclization strategies, and systematically evaluating the biological activities of the resulting compound libraries.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • synthesis of thiazoles - YouTube. (2019).
  • Kumar, A. et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications.
  • Organic Chemistry Portal. Synthesis of thiazoles.
  • Organic Chemistry Portal. Synthesis of thiophenes.
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. (2025).
  • Kavitha, S. et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.
  • BEPLS. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Kumar, A. et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. ResearchGate.
  • Tolba, M. S. et al. (2021).
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Mishra, R. et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.
  • Al-Mousawi, S. M. et al. (2023).
  • Worachartcheewan, A. et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.
  • Khalifa, M. E. (2017).
  • Al-Ostath, R. A. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
  • Organic Chemistry Portal. Thioamide synthesis by thionation.

Sources

Application Notes and Protocols for 2-Phenoxyethanethioamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The thioamide moiety is a fascinating and highly versatile functional group in medicinal chemistry. As an isostere of the ubiquitous amide bond, it offers unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1][2] While the broader class of thioamides has seen extensive investigation, the specific potential of 2-Phenoxyethanethioamide remains an underexplored area of research. These application notes serve as a detailed guide for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the potential therapeutic applications of this compound. This document provides a robust framework for exploring its utility as a novel scaffold in the development of new therapeutic agents.

Introduction to this compound: A Compound of Untapped Potential

This compound is a small molecule characterized by a phenoxy group linked to an ethanethioamide moiety. The presence of the thioamide group, a bioisostere of the amide group, suggests that this compound could have a range of biological activities. Thioamides are known to be more lipophilic and better hydrogen bond donors than their amide counterparts, which can lead to enhanced interactions with biological targets.[1] The phenoxy group is a common feature in many biologically active compounds, contributing to properties such as metabolic stability and target recognition.

Given the established roles of both the thioamide and phenoxy moieties in medicinal chemistry, this compound presents itself as a promising candidate for screening in various therapeutic areas, including but not limited to:

  • Antimicrobial Agents: Thioamides have a well-documented history of antimicrobial activity.[3]

  • Anticancer Agents: Numerous thioamide-containing compounds have demonstrated potent anticancer effects through various mechanisms.[4]

  • Enzyme Inhibitors: The unique electronic and steric properties of the thioamide group can be exploited to design potent and selective enzyme inhibitors.

These application notes will provide detailed protocols for the synthesis of this compound and its subsequent evaluation in key in vitro assays to explore its potential as a novel therapeutic agent.

Synthesis of this compound

The most common and efficient method for the synthesis of thioamides is the thionation of the corresponding amide.[5][6] In the case of this compound, the precursor is 2-phenoxyacetamide. The thionation can be effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[6][7][8][9]

Synthesis of 2-Phenoxyacetamide (Precursor)

Reaction Scheme:

Materials:

  • Phenol

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Protocol:

  • To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with distilled water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified 2-phenoxyacetamide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Thionation of 2-Phenoxyacetamide to this compound

Reaction Scheme:

Materials:

  • 2-Phenoxyacetamide

  • Lawesson's Reagent

  • Anhydrous Tetrahydrofuran (THF) or Toluene[7]

  • Distilled water

  • Ethyl acetate or Diethyl ether[7]

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Beakers, graduated cylinders, and other standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve 2-phenoxyacetamide (1.0 eq) in anhydrous THF.

  • In a separate flask, dissolve Lawesson's reagent (0.5 eq) in anhydrous THF.

  • Add the Lawesson's reagent solution to the 2-phenoxyacetamide solution at room temperature with continuous stirring.

  • Monitor the reaction by TLC until the starting material is consumed. The reaction can be left overnight if necessary.[7]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with ethyl acetate or diethyl ether.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

dot

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_thionation Thionation Phenol Phenol Reaction1 Reaction with K₂CO₃ in Acetone Phenol->Reaction1 Chloroacetamide 2-Chloroacetamide Chloroacetamide->Reaction1 Workup1 Aqueous Work-up & Purification Reaction1->Workup1 Amide 2-Phenoxyacetamide Workup1->Amide Reaction2 Thionation in Anhydrous THF Amide->Reaction2 Precursor for Thionation Lawesson Lawesson's Reagent Lawesson->Reaction2 Workup2 Aqueous Work-up & Column Chromatography Reaction2->Workup2 Thioamide This compound Workup2->Thioamide Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Compound This compound MIC_Assay Broth Microdilution Assay (MIC Determination) Compound->MIC_Assay Test Compound MTT_Assay MTT Cytotoxicity Assay Compound->MTT_Assay Test Compound MIC_Result MIC Value (µg/mL) MIC_Assay->MIC_Result Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Bacteria->MIC_Assay IC50_Result IC₅₀ Value (µM) MTT_Assay->IC50_Result Cancer_Cells Cancer Cell Lines (e.g., MCF-7, A549) Cancer_Cells->MTT_Assay

Caption: In vitro biological screening workflow for this compound.

Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a foundational framework for the synthesis and preliminary biological evaluation of this compound. The unique combination of a phenoxy group and a thioamide moiety makes this compound a compelling candidate for further investigation in medicinal chemistry. Positive results from the proposed antimicrobial and anticancer screens would warrant more in-depth studies, including mechanism of action elucidation, structure-activity relationship (SAR) studies through the synthesis of analogs, and in vivo efficacy and toxicity assessments. It is our hope that this guide will stimulate further research into the therapeutic potential of this and related thioamide compounds.

References

  • Mild Method for the Conversion of Amides to Thioamides. (URL not available)
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thi
  • Thioamide synthesis by thion
  • Thionation of amides using Lawessons reagent. ([Link])
  • Bioassays for anticancer activities. ([Link])
  • Preparation of thioamides
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. ([Link])
  • Modification of organic compounds with Lawesson's reagent. ([Link])
  • A chromatography-free and aqueous waste-free process for thioamide prepar
  • Lawesson's Reagent. ([Link])
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ([Link])
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. ([Link])
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Biological activity of 2-hydroxythiobenzanilides and rel

Sources

Application Note: A Strategic Framework for Developing In Vitro Assays to Characterize the Biological Activity of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thioamides, as isosteres of amides, have been successfully incorporated into therapeutic agents to enhance potency, improve pharmacokinetic profiles, and confer novel mechanisms of action.[1][2] The substitution of a carbonyl oxygen with sulfur alters key properties such as hydrogen bonding capacity, dipole moment, and metal chelation ability, making thioamide-containing compounds potent inhibitors of enzymes like kinases and proteases, as well as effective anticancer and antimicrobial agents.[2][3][4]

Given the potential of 2-Phenoxyethanethioamide as a novel bioactive agent, a structured approach is essential to elucidate its biological effects. A generic, one-size-fits-all assay is insufficient. Instead, a multi-tiered screening cascade allows for the efficient allocation of resources, starting with broad questions and progressively narrowing the focus to specific molecular mechanisms. This application note details a three-tiered approach designed to build a comprehensive biological profile of the compound.

  • Tier 1: Foundational Profiling. Establishes the compound's basic physicochemical properties and assesses its general antiproliferative or cytotoxic effects across a panel of cell lines.

  • Tier 2: Mechanistic Cell-Based Assays. Investigates the mode of action by which the compound affects cell viability, focusing on cell cycle progression and the induction of apoptosis.

  • Tier 3: Target Identification and Validation. Aims to identify specific molecular targets, such as enzymes, and validate their engagement in a cellular context.

This structured workflow ensures that each experimental step logically informs the next, creating a self-validating system for characterizing the compound's activity.

G cluster_0 Tier 1: Foundational Profiling A Compound Handling (Solubility & Stability Testing) B Primary Screen: Antiproliferative Assay (e.g., MTS) across cell line panel A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Propidium Iodide Staining) C->D If Active (Low µM IC50) E Apoptosis Assay (Annexin V / PI Staining) C->E If Active (Low µM IC50) F Hypothesis Generation (e.g., Kinase Inhibition) C->F If Active (Low µM IC50) G Biochemical Screen (e.g., Kinase Panel) F->G H Target Validation in Cells (e.g., Western Blot for Phospho-targets) G->H

Figure 1: A tiered experimental workflow for characterizing this compound.

Part 1: Foundational Profiling & Compound Handling (Tier 1)

Rationale: Before any biological assay, it is critical to understand the compound's behavior in aqueous solutions. Poor solubility can lead to false-negative results or artifacts from compound precipitation. This initial step ensures the reliability of all subsequent experiments.

Protocol 1.1: Solubility and Stock Solution Preparation
  • Solvent Selection: Start with Dimethyl Sulfoxide (DMSO), a common solvent for initial compound solubilization in biological assays.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of this compound in 100% cell culture-grade DMSO.

    • Vortex thoroughly and visually inspect for any undissolved particulate matter. If necessary, gentle warming (37°C) or sonication can be applied.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Aqueous Solubility Assessment:

    • Prepare a series of dilutions of the DMSO stock into your primary assay buffer (e.g., PBS or cell culture medium).

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C). The highest concentration that remains clear is the upper limit for your assays.

    • Causality Insight: The final DMSO concentration in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5] This dictates the maximum compound concentration that can be tested.

Protocol 1.2: Antiproliferative Assay (MTS/XTT-based)

Rationale: This primary screen determines if the compound affects cell viability or proliferation. It provides a quantitative measure of potency (IC50) and helps identify sensitive cell lines.[6] An MTS or similar tetrazolium reduction assay is chosen for its simplicity and high-throughput compatibility.

  • Cell Plating:

    • Select a panel of cell lines. It is advisable to include at least one cancerous line (e.g., MDA-MB-231 breast cancer) and one non-cancerous line (e.g., HFL-1 normal lung fibroblasts) to assess preliminary selectivity.[2]

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (18-24 hours).

  • Compound Treatment:

    • Prepare a serial dilution series of this compound in complete cell culture medium. A typical starting range is 100 µM down to 1 nM. Ensure the final DMSO concentration is constant across all wells, including the vehicle control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be sufficient for at least two cell doublings in the control wells.

  • Signal Development:

    • Add 20 µL of a combined MTS/PES reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by setting the vehicle control wells to 100% viability and wells with a cell-killing agent (e.g., 10% DMSO) to 0% viability.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterDescriptionExample Data
IC50 (µM) Concentration for 50% inhibition of cell proliferation8.5 µM (MDA-MB-231)
Selectivity Index IC50 (Normal Cells) / IC50 (Cancer Cells)>10 (if IC50 in HFL-1 is >85 µM)

Part 2: Mechanistic Cell-Based Assays (Tier 2)

Rationale: If this compound demonstrates significant antiproliferative activity (e.g., IC50 < 20 µM), the next logical step is to investigate how it inhibits cell growth. Key mechanisms include arresting the cell cycle or inducing programmed cell death (apoptosis).[7]

Protocol 2.1: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This assay reveals if the compound causes cells to accumulate in a specific phase of the cell cycle (G1, S, or G2/M), which is a hallmark of many anticancer agents.[2][7]

  • Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates. Once they reach ~60% confluency, treat them with this compound at concentrations corresponding to 1x and 2x the IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure apoptotic cells are included. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2.2: Apoptosis Assay by Annexin V & PI Co-Staining

Rationale: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).[6]

  • Cell Culture and Treatment: Treat cells in 6-well plates with the compound at 1x and 2x IC50 concentrations for a relevant time point (e.g., 24 or 48 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Annexin V Binding Buffer to each sample.

  • Flow Cytometry: Analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 3: Target Identification & Validation (Tier 3)

Rationale: With evidence of a specific cellular phenotype (e.g., G2/M arrest or apoptosis), the investigation can proceed to identify a direct molecular target. The thioamide literature strongly suggests that enzyme inhibition is a common mechanism of action.[2] A pragmatic approach is to screen against a panel of likely targets and then validate the top hits.

G cluster_0 Hypothetical Kinase Signaling Pathway Receptor EGFR Kinase Kinase Domain Receptor->Kinase Activates Compound This compound Compound->Kinase Inhibits Downstream Substrate (e.g., Akt) Kinase->Downstream Phosphorylates pDownstream Phospho-Substrate (p-Akt) Response Cell Proliferation & Survival pDownstream->Response Promotes

Figure 2: Diagram of a signaling pathway for Western blot validation.

Protocol 3.1: General In Vitro Enzyme Inhibition Assay

Rationale: This protocol provides a universal template for assessing the compound's ability to inhibit a purified enzyme. It can be adapted for various enzyme classes (kinases, proteases, etc.) by changing the specific enzyme, substrate, and detection method.[8]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer with a constant, low percentage of DMSO.

    • Prepare solutions of the purified target enzyme and its corresponding substrate (which could be a peptide or small molecule that generates a fluorescent or colorimetric signal upon modification).

  • Assay Setup (96- or 384-well plate):

    • Add assay buffer, the test compound at various concentrations, and the enzyme solution.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Incubate for the optimal reaction time and then measure the output (e.g., fluorescence or absorbance) on a plate reader.

  • Data Analysis: Normalize the data to positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of the compound concentration and fit to a 4PL curve to determine the IC50 value.

Protocol 3.2: Target Validation by Western Blot

Rationale: If a biochemical screen identifies a specific enzyme target (e.g., the Epidermal Growth Factor Receptor, EGFR, a kinase), it is crucial to confirm that the compound engages this target within intact cells.[2] A Western blot can measure the phosphorylation status of a known downstream substrate, which serves as a direct readout of the target enzyme's activity in the cell.

  • Cell Culture and Treatment: Culture cells known to have active signaling through the pathway of interest (e.g., A549 cells for EGFR). Starve the cells (e.g., in serum-free media for 6-12 hours) to reduce basal signaling.

  • Inhibition and Stimulation:

    • Pre-treat the cells with this compound (at 1x and 2x cellular IC50) for 1-2 hours.

    • Stimulate the pathway by adding the relevant growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 15 minutes). Include appropriate controls (vehicle only, stimulant only).

  • Lysate Preparation: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-Akt).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. . To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., anti-GAPDH).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. A decrease in the phospho-specific signal in the compound-treated lanes (relative to the stimulated control) validates target engagement.

References

  • Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry.
  • Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry.
  • Lancia, F., et al. (2022). Total In Vitro Biosynthesis of the Thioamitide Thioholgamide and Investigation of the Pathway. ChemRxiv.
  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery.
  • Baggio, C., et al. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. RSC Chemical Biology.
  • Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com.
  • Iorio, R., et al. (2022). Thioalbamide inhibits cell cycle progression. ResearchGate.
  • Adan, A., et al. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate.

Sources

Application Notes and Protocols for Preclinical Evaluation of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel therapeutic agents is a complex process that relies on a systematic and rigorous evaluation of a compound's biological activity and safety profile.[1][2] 2-Phenoxyethanethioamide is a novel small molecule with a chemical structure that suggests potential for biological activity. Thioamide moieties are present in a number of compounds with demonstrated therapeutic effects, and the phenoxy group is a common feature in many approved drugs. However, to date, the specific biological effects and therapeutic potential of this compound remain uncharacterized.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the logical progression of studies required to evaluate this compound, beginning with essential in vitro characterization and culminating in the design of robust in vivo animal studies. The causality behind each experimental choice is explained to ensure that the data generated is both reliable and translatable.

The primary objectives of this guide are:

  • To outline a rational, step-wise approach for the preclinical evaluation of a novel chemical entity.

  • To provide detailed, field-proven protocols for key in vitro and in vivo assays.

  • To emphasize the importance of scientific integrity, ethical considerations, and data-driven decision-making in the drug development process.

Part 1: In Vitro Characterization of this compound

Before proceeding to costly and ethically sensitive in vivo studies, a thorough in vitro characterization is paramount to establish a biological rationale and a preliminary safety profile for this compound.[3] This initial phase aims to answer fundamental questions about the compound's cytotoxicity, potential therapeutic activities, and key absorption, distribution, metabolism, and excretion (ADME) properties.

Foundational Assays: Cytotoxicity and Biological Activity Screening

The first step is to determine the concentration range at which this compound exhibits biological effects without causing overt cellular toxicity.

Rationale: Cell viability assays are crucial for determining the cytotoxic potential of a compound and for establishing a safe concentration range for subsequent cell-based assays.[1][4] The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of living cells, which is proportional to the number of viable cells.[1][4][5]

Experimental Protocol: XTT Assay

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Include wells with medium only for background control.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells). Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
Assay XTT Cell Viability Assay
Cell Lines HepG2 (human liver carcinoma), HEK293 (human embryonic kidney)
Compound Concentrations 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time 24 and 48 hours
Endpoint Absorbance at 475 nm
Data Output % Cell Viability, IC50

Based on the thioamide and phenoxy moieties, this compound could possess a range of biological activities. A tiered screening approach is recommended.

Tier 1: Anticancer Activity - NCI-60 Human Tumor Cell Line Screen

Rationale: The National Cancer Institute's (NCI) 60-cell line panel is a well-established and powerful tool for identifying potential anticancer agents and their mechanisms of action.[6][7][8][9][10] Submitting this compound to the NCI-60 screen can provide a broad overview of its potential cytotoxic and cytostatic effects across a diverse range of human cancers.[6][8]

Protocol: This involves submitting the compound to the NCI's Developmental Therapeutics Program (DTP) for screening. The DTP performs the screening according to their standardized protocols. The results will provide data on the compound's effect on the growth of 60 different human tumor cell lines.[8]

Tier 2: Anti-inflammatory Activity

Rationale: Many compounds with sulfur-containing functional groups exhibit anti-inflammatory properties. An in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard method to assess this potential.[11][12][13][14] LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines.[11][12][13][14]

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cell viability assay) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system.

  • Data Analysis: Quantify the nitrite concentration by measuring the absorbance at 540 nm and comparing it to a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.

Tier 3: Antioxidant Activity

Rationale: The phenoxy group in the compound's structure suggests potential antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid and reliable methods for evaluating the free radical scavenging activity of a compound.[15][16][17][18]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

In Vitro Safety and ADME Profiling

Early assessment of a compound's safety and ADME properties is critical for identifying potential liabilities that could lead to failure in later stages of drug development.

Rationale: The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[19][20][21][22] It uses strains of Salmonella typhimurium that are auxotrophic for histidine, and a positive result indicates that the compound can cause mutations in the bacterial DNA.[19][21]

Experimental Protocol: Plate Incorporation Method

  • Bacterial Strains: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).

  • Exposure: Mix the test compound at various concentrations, the bacterial culture, and the S9 mix (if applicable) with molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[23][24] Therefore, assessing a compound's activity on the hERG channel is a critical safety screen.

Experimental Protocol: Automated Patch Clamp

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply this compound at a range of concentrations to the cells.

  • Electrophysiology: Measure the hERG channel current using an automated patch-clamp system (e.g., QPatch or SyncroPatch).[23]

  • Data Analysis: Determine the concentration-response curve and calculate the IC50 value for hERG channel inhibition.

Rationale: Metabolic stability assays using liver microsomes provide an early indication of how quickly a compound is metabolized by cytochrome P450 (CYP) enzymes, which is a major determinant of its in vivo half-life and oral bioavailability.[25][26][27][28][29]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate this compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the disappearance of the parent compound over time.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Rationale: Inhibition of CYP enzymes by a new drug candidate can lead to drug-drug interactions (DDIs) by affecting the metabolism of co-administered drugs.[30][31][32][33] It is important to assess the inhibitory potential of this compound against the major human CYP isoforms.

Experimental Protocol: CYP Inhibition Assay (IC50)

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation: Incubate the enzyme source with a specific probe substrate for each CYP isoform and a range of concentrations of this compound.

  • Metabolite Quantification: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

Rationale: The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free (unbound) drug available to interact with its target.[34][35][36][37] High plasma protein binding can limit the efficacy of a drug.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Sample Preparation: Spike this compound into plasma from the species to be used in in vivo studies (e.g., mouse, rat) and human plasma.

  • Dialysis: Add the plasma containing the compound to one chamber of a RED device and buffer to the other chamber, separated by a semi-permeable membrane.[34]

  • Equilibration: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Quantification: Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction of unbound drug (fu).

Data Summary and Go/No-Go Criteria

The results from these in vitro assays should be compiled and critically evaluated to make an informed decision about progressing this compound to in vivo studies.

AssayKey ParameterFavorable OutcomePotential Concern
Cell Viability IC50> 50 µM< 10 µM (Indicates general cytotoxicity)
NCI-60 Screen GI50Selective activity against specific cancer cell linesBroad, non-selective cytotoxicity
Anti-inflammatory IC50 (NO inhibition)< 10 µMNo significant activity
Antioxidant EC50 (DPPH)< 50 µMNo significant activity
Ames Test MutagenicityNegativePositive (Significant safety concern)
hERG Assay IC50> 30 µM< 10 µM (Risk of cardiotoxicity)
Metabolic Stability t½ (human microsomes)> 30 min< 10 min (Likely rapid in vivo clearance)
CYP Inhibition IC50> 10 µM for all isoforms< 1 µM for any major isoform (Risk of DDIs)
Plasma Protein Binding fu (human)> 1%< 0.1% (Very high binding may limit efficacy)

Go/No-Go Decision Point: A decision to proceed to in vivo studies should be based on a favorable profile, such as evidence of specific biological activity at non-toxic concentrations, a clean safety profile (negative Ames, hERG IC50 > 30 µM), and acceptable ADME properties (moderate metabolic stability, low risk of CYP inhibition).

Part 2: Designing In Vivo Animal Studies for this compound

Once a promising in vitro profile is established, the next crucial step is to evaluate the compound's behavior and effects in a living organism.[1][4][5][32] The design of these in vivo studies must be guided by the "3Rs" principle (Replacement, Reduction, and Refinement) and adhere to strict ethical guidelines overseen by an Institutional Animal Care and Use Committee (IACUC).[16][29][30][34][37] All reporting of animal experiments should follow the ARRIVE guidelines to ensure transparency and reproducibility.[35][38]

Pre-formulation and Vehicle Selection

Rationale: The formulation of this compound for in vivo administration is critical for achieving adequate exposure and obtaining reliable results. The chosen vehicle must be non-toxic and capable of solubilizing the compound at the required concentrations.

Protocol:

  • Solubility Testing: Assess the solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose in water, corn oil, 0.5% methylcellulose, 20% Captisol®).

  • Stability Testing: Evaluate the stability of the compound in the chosen vehicle over the expected duration of the study.

  • Vehicle Selection: Select the simplest aqueous-based vehicle that provides the required solubility and stability. If a suspension is necessary, ensure appropriate particle size and homogeneity.

Pharmacokinetic (PK) Studies

Rationale: Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living system.[9][27][36] This information is vital for selecting appropriate doses and dosing schedules for subsequent efficacy and toxicology studies.[36]

Experimental Design: Single-Dose PK in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (or C57BL/6 mice). The use of two species (one rodent and one non-rodent) is often recommended for preclinical safety studies.[39]

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance, volume of distribution, and bioavailability.

    • Group 2: Oral (PO) administration (e.g., 10-20 mg/kg) to assess oral absorption and bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel or serial sampling from a tail vein.[17][27]

  • Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Parameters to Calculate:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (%F)

G cluster_IV Intravenous (IV) Dosing cluster_PO Oral (PO) Dosing IV_Dose Administer IV Dose (e.g., 1-2 mg/kg) IV_Sampling Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sampling Analysis LC-MS/MS Analysis of Plasma Samples IV_Sampling->Analysis PO_Dose Administer PO Dose (e.g., 10-20 mg/kg) PO_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) PO_Dose->PO_Sampling PO_Sampling->Analysis PK_Params Calculate PK Parameters (AUC, Cmax, t½, CL, Vd, %F) Analysis->PK_Params

Dose-Range Finding (DRF) and Toxicology Studies

Rationale: Dose-range finding studies are conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[7][28][40] This information is crucial for selecting appropriate dose levels for definitive efficacy and regulatory toxicology studies.[40]

Experimental Design: 7-Day Dose-Range Finding Study

  • Animal Model: The same rodent species used for PK studies.

  • Groups:

    • Group 1: Vehicle control.

    • Groups 2-4: Low, medium, and high doses of this compound administered daily for 7 days via the intended clinical route (e.g., oral gavage). Dose selection should be based on PK data and in vitro cytotoxicity.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in appearance, behavior, body weight).

    • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Necropsy and Histopathology: Conduct a full gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.[4][5]

ParameterDescription
Species Sprague-Dawley Rat
Number of Animals 5/sex/group
Dose Levels Vehicle, Low, Medium, High (e.g., 10, 50, 200 mg/kg/day)
Route of Administration Oral (PO)
Duration 7 days
Key Endpoints Clinical signs, body weight, food consumption, clinical pathology, gross pathology, histopathology
Efficacy (Pharmacodynamic) Studies

Rationale: Efficacy studies are designed to determine if this compound has the desired therapeutic effect in a relevant animal model of disease. The choice of model will be directly informed by the outcomes of the in vitro bioactivity screening.

Example Efficacy Model (if in vitro data suggests anti-inflammatory activity): LPS-Induced Systemic Inflammation in Mice

  • Animal Model: C57BL/6 mice.

  • Groups:

    • Group 1: Vehicle control + saline challenge.

    • Group 2: Vehicle control + LPS challenge.

    • Groups 3-5: Low, medium, and high doses of this compound + LPS challenge.

  • Procedure:

    • Pre-treat mice with this compound or vehicle (e.g., orally) 1 hour before the inflammatory challenge.

    • Administer a sub-lethal dose of LPS intraperitoneally.

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) after LPS challenge.

  • Endpoints:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA.

    • Assess clinical signs of inflammation (e.g., piloerection, lethargy).

Example Efficacy Model (if in vitro data suggests anticancer activity): Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).[6][24][41]

  • Procedure:

    • Implant human cancer cells (selected based on NCI-60 data) subcutaneously into the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Groups:

    • Group 1: Vehicle control.

    • Groups 2-4: Low, medium, and high doses of this compound, administered daily.

    • Group 5: Positive control (a standard-of-care chemotherapy agent).

  • Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

G cluster_vitro In Vitro Foundation cluster_vivo In Vivo Efficacy Testing invitro In Vitro Bioactivity Screen (e.g., Anti-inflammatory or Anticancer) model Select Relevant Animal Model (e.g., LPS Challenge or Xenograft) invitro->model dosing Dose Administration (Vehicle, Test Compound, Positive Control) model->dosing monitoring Monitor Disease Progression (e.g., Cytokine Levels or Tumor Volume) dosing->monitoring analysis Endpoint Analysis & Efficacy Determination monitoring->analysis

Conclusion

The preclinical evaluation of a novel compound like this compound requires a methodical, data-driven approach. This guide outlines a logical progression from foundational in vitro characterization to the design of essential in vivo studies. By first establishing a clear biological rationale and a preliminary safety profile through a comprehensive suite of in vitro assays, researchers can design more ethical, efficient, and informative animal studies. The successful execution of these protocols will provide the critical data needed to assess the therapeutic potential of this compound and to make a confident decision regarding its advancement into further preclinical and clinical development.

References

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Wikipedia. (n.d.). NCI-60.
  • Xenobioservices. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • ClinPGx. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • Taylor & Francis Online. (n.d.). NCI-60 – Knowledge and References.
  • Bio-protocol. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening.
  • Visikol. (2022). Plasma Protein Binding Assay.
  • Wikipedia. (n.d.). MTT assay.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Microbiology Note. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • NCBI Bookshelf. (2013). Cell Viability Assays.
  • PubMed. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • PMC. (n.d.). Review on in vivo and in vitro methods evaluation of antioxidant activity.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • Slideshare. (n.d.). hERG Assay.
  • The Ames Test. (n.d.). The Ames Test.
  • PMC. (2018). Microbial Mutagenicity Assay: Ames Test.
  • NIH. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • Evotec. (n.d.). hERG Safety.
  • PMC. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format.
  • LifeNet Health. (n.d.). CYP Inhibition Assay.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays....
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
  • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • PMC. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
  • PubMed. (2024). ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment.
  • MDPI. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo.
  • PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Frontiers. (n.d.). In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?.
  • MDPI. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages.
  • Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.
  • BioAscent. (n.d.). Compound Screening.

Sources

Application Notes and Protocols for the Single Crystal Growth of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a detailed guide for the cultivation of high-quality single crystals of 2-Phenoxyethanethioamide, a compound of interest in medicinal chemistry and materials science. The protocols outlined herein are founded on established crystallographic principles and are designed to be adaptable to standard laboratory settings.

The thioamide moiety is a crucial functional group in various therapeutic agents, known for its unique hydrogen bonding capabilities and its role as an amide isostere.[1] High-quality single crystals are essential for unambiguous structure determination via X-ray diffraction, which in turn provides critical insights into molecular conformation, packing, and intermolecular interactions that govern the physicochemical properties of the compound.[2][3]

This guide presents two primary methods for the crystallization of this compound: Slow Evaporation and Vapor Diffusion. The choice of method will depend on the quantity of the material available and the empirical observations of its solubility.

Foundational Principles of Crystallization

The successful growth of single crystals is contingent on creating a state of supersaturation, from which the solute can slowly precipitate in an ordered crystalline lattice.[4] The process is a delicate balance between thermodynamics and kinetics, where slow and controlled changes in conditions generally yield larger and higher-quality crystals.[5][6] Key factors influencing crystallization include:

  • Solvent Selection: The ideal solvent or solvent system will dissolve the compound to a moderate extent. A common rule of thumb is that the compound should be soluble in a hot solvent and less soluble in the same solvent when cold.[5][7] For this compound, a molecule with both aromatic and polar characteristics, a range of solvents from moderately polar to polar should be screened.

  • Purity of the Compound: The starting material should be of the highest possible purity, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[8] A purity of at least 90% is recommended before attempting to grow single crystals.[9]

  • Nucleation: The formation of the initial crystal seed is a critical step. This can be spontaneous or induced. To obtain a few large crystals, it is desirable to limit the number of nucleation sites.[9] This can be achieved by using clean glassware and filtering the solution to remove any particulate matter.[10]

  • Crystal Growth: Once a nucleus has formed, it grows by the gradual addition of molecules from the supersaturated solution. Slowing down this process by controlling the rate of evaporation or diffusion is crucial for obtaining well-ordered crystals.[11]

Recommended Crystallization Protocols for this compound

The following protocols are presented as starting points and may require optimization based on experimental observations.

Method 1: Slow Evaporation

This is often the simplest and most common method for growing single crystals.[8][11] It relies on the gradual increase in the concentration of the solute as the solvent evaporates.

Protocol:

  • Solvent Screening: Begin by testing the solubility of this compound in a range of solvents. Good candidates might include acetone, ethanol, methanol, ethyl acetate, and dichloromethane. A suitable solvent will dissolve the compound completely upon gentle warming but show some precipitation upon cooling to room temperature.

  • Preparation of a Saturated Solution: In a clean vial or test tube, dissolve a small amount of this compound in the chosen solvent. Gently warm the mixture if necessary to achieve complete dissolution.[5] Add the solute until a small amount no longer dissolves, creating a saturated solution.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any dust or undissolved particles that could act as unwanted nucleation sites.[6]

  • Crystal Growth: Cover the vessel with a piece of parafilm. Pierce the parafilm with a needle to create a small opening.[10] This will allow for slow evaporation of the solvent. Place the vessel in a location free from vibrations and significant temperature fluctuations.

  • Monitoring and Harvesting: Monitor the vessel daily for the formation of crystals. Once crystals of a suitable size have formed, they should be carefully harvested from the mother liquor using a spatula or by decanting the solvent.

Workflow for Slow Evaporation:

Caption: Workflow for the Slow Evaporation method.

Method 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[9] It involves the slow diffusion of a "poor" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).

Protocol:

  • Solvent System Selection: Identify a pair of miscible solvents. One solvent should readily dissolve this compound (the "good" solvent), while the other should be a poor solvent for it (the "anti-solvent").[9] A common combination is a more polar solvent like ethanol or acetone as the good solvent, and a less polar, more volatile solvent like hexane or diethyl ether as the anti-solvent.

  • Preparation:

    • In a small, open vial (e.g., a 1-dram vial), prepare a concentrated solution of this compound in the good solvent.

    • In a larger vessel (e.g., a 20 mL scintillation vial or a small beaker), add a small amount of the anti-solvent.

  • Assembly of the Crystallization Chamber: Carefully place the small vial containing the compound solution inside the larger vessel. Ensure that the level of the anti-solvent in the outer vessel is below the opening of the inner vial.

  • Sealing and Diffusion: Seal the larger vessel tightly with a cap or parafilm. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the this compound and inducing crystallization.[12][13]

  • Monitoring and Harvesting: Place the sealed chamber in a stable environment and monitor for crystal growth over several days to weeks. Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.

Workflow for Vapor Diffusion:

Caption: Workflow for the Vapor Diffusion method.

Data Summary and Troubleshooting

The following table provides a summary of starting parameters and potential troubleshooting tips for the crystallization of this compound.

ParameterSlow EvaporationVapor DiffusionTroubleshooting
Starting Concentration Near saturationConcentratedNo Crystals: Solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. Too Many Small Crystals: Supersaturation occurred too quickly. Slow down evaporation (smaller hole in parafilm) or diffusion (lower temperature).
Recommended Solvents Acetone, Ethanol, Methanol, Ethyl AcetateGood Solvents: Dichloromethane, Acetone, Ethanol. Anti-solvents: Hexane, Diethyl Ether, Pentane.Oiling Out: The compound may be precipitating as an amorphous oil. Try a different solvent system, a lower concentration, or a slower rate of supersaturation.
Temperature Constant room temperatureConstant room temperature (can be cooled to slow diffusion)[9]Poor Crystal Quality: Vibrations or rapid temperature fluctuations can disrupt crystal growth. Ensure the crystallization setup is in a stable environment.
Timeframe Days to weeksDays to weeksImpurity Issues: If crystals are consistently of poor quality, consider further purification of the starting material.

Concluding Remarks

The successful growth of single crystals of this compound is an iterative process that often requires patience and empirical optimization. The protocols provided in these application notes serve as a robust starting point. Careful observation and systematic variation of parameters such as solvent, concentration, and temperature will ultimately lead to the desired high-quality single crystals suitable for structural elucidation.

References

  • Slow Evaporation Method. (n.d.).
  • How to Crystallize Organic Compounds. (2024, October 10). wikiHow.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Guide for crystallization. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida.
  • Crystal Growth. (n.d.). Biology Linac Coherent Light Source.
  • Standard Operating Procedure. (n.d.). The Safety Net.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr.
  • Setting up a classical hanging drop vapour diffusion crystal growth experiment. (n.d.). Molecular Dimensions.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). PMC - NIH.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Crystal Landscape of Primary Aromatic Thioamides. (n.d.). Crystal Growth & Design.
  • Evaluating the non-isothermal crystallization behavior of organic molecules from the undercooled melt state using rapid heat/cool calorimetry. (2012, October 16). CrystEngComm.
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018, July 27).
  • GROWTH AND CHARACTERIZATION OF SINGLE CRYSTALS OF THIOUREA BASED COMPOUNDS. (n.d.).
  • Evaluating the non-isothermal crystallization behavior of organic molecules from the undercooled melt state using rapid heat/cool calorimetry. (2025, August 10). Request PDF - ResearchGate.
  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021, June 21). NIH.
  • Growing Crystals. (n.d.). MIT.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020, February 15). PMC.
  • Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal_ 2-Ami. (n.d.). acrhem.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC - NIH.
  • Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. (2016, October 31). PMC - NIH.

Sources

Application Notes & Protocols: Leveraging 2-Phenoxyethanethioamide for the Synthesis of Novel Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thioamide Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the amide bond is a ubiquitous feature. However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development.[1][2][3] The strategic replacement of the amide oxygen with sulfur, yielding a thioamide, has emerged as a powerful bioisosteric approach to circumvent this liability.[1][2][4] Thioamides offer a unique constellation of physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[5][6]

This document provides a comprehensive guide to utilizing 2-Phenoxyethanethioamide as a versatile building block for the construction of diverse chemical libraries. We will delve into the rationale behind its selection, explore its reactivity, and provide detailed protocols for its incorporation into various molecular scaffolds.

The Strategic Advantage of this compound

This compound combines the advantageous properties of the thioamide group with the flexible and lipophilic phenoxyethyl moiety. This combination offers several potential benefits for library design:

  • Improved Metabolic Stability: The thioamide bond is generally more resistant to enzymatic hydrolysis compared to the corresponding amide bond, potentially leading to compounds with longer in vivo half-lives.[5]

  • Modulated Physicochemical Properties: The substitution of oxygen with sulfur alters the hydrogen bonding capacity of the functional group. The thioamide N-H is a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor compared to the amide oxygen.[5] This can lead to altered target binding affinities and selectivities.

  • Enhanced Lipophilicity: The phenoxyethyl group contributes to the overall lipophilicity of the molecule, which can be crucial for cell permeability and accessing intracellular targets.

  • Diverse Derivatization Potential: The thioamide functionality is a versatile handle for a variety of chemical transformations, allowing for the generation of a wide array of analogs. Thioamides are more reactive with both nucleophiles and electrophiles than amides.[5][6]

Core Reaction Pathways for Library Synthesis

The reactivity of the thioamide group in this compound opens up several avenues for chemical library development. The following section outlines key reaction protocols for leveraging this building block.

Protocol 1: Synthesis of this compound

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a sulfurating agent like Lawesson's reagent or elemental sulfur.

Workflow for this compound Synthesis:

Sources

Application Notes and Protocols for In Vivo Administration of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of 2-Phenoxyethanethioamide

This compound is a novel chemical entity incorporating a thioamide functional group, which has garnered significant interest in medicinal chemistry for its unique bioisosteric properties and diverse pharmacological potential.[1][2] The thioamide moiety, an isostere of the canonical amide bond, can enhance a molecule's potency, metabolic stability, and cell permeability.[2] However, compounds containing this functional group, particularly when combined with aromatic structures like phenoxyethane, often present significant challenges for in vivo administration due to poor aqueous solubility. It is estimated that over 70% of new chemical entities (NCEs) in development pipelines suffer from poor solubility, which is a primary determinant of dissolution rate and subsequent bioavailability.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating effective and safe formulations of this compound for preclinical in vivo studies. As specific physicochemical data for this NCE is not widely available, this guide emphasizes a structured, ground-up approach, beginning with essential pre-formulation characterization and leading to a decision-based selection of appropriate formulation strategies. The protocols herein are designed to be self-validating, ensuring that the final formulation is both physically and chemically stable and capable of maximizing exposure for efficacy and safety testing.[4]

Part 1: Pre-Formulation Assessment – The Foundational Blueprint

Before any formulation work begins, a thorough physicochemical characterization of this compound is imperative.[5] This data provides the foundational blueprint that dictates all subsequent formulation decisions. The goal is to understand the inherent properties of the molecule to anticipate and overcome bioavailability barriers.

Critical Physicochemical & Biopharmaceutical Profiling

A comprehensive profile is essential for selecting the right formulation strategy.[5] Key parameters to determine include:

  • Aqueous Solubility: This is the most critical parameter. Determine both thermodynamic and kinetic solubility in aqueous media at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4) to simulate the gastrointestinal tract.

  • Log P / Log D: The octanol/water partition coefficient indicates the lipophilicity of the compound. This value helps predict its affinity for lipid-based formulations and its potential for membrane permeation.

  • pKa: Identifies any ionizable groups. The pKa will determine how solubility changes with pH and is crucial for developing pH-modification strategies or salt forms.

  • Melting Point (DSC): Differential Scanning Calorimetry provides the melting point and indicates the crystalline nature of the solid. A high melting point often correlates with low solubility ("brick-dust" molecules).[6]

  • Solid-State Characterization (XRPD): X-ray Powder Diffraction is used to assess the crystallinity and identify any potential polymorphs. Different polymorphs can have vastly different solubilities and stability.

  • Chemical Stability: Assess stability in solution at different pH values and temperatures, and in the solid state under stress conditions (heat, light, humidity). Thioamides can be susceptible to oxidation, so this is a critical check.[1]

Experimental Protocol: Thermodynamic Solubility Assessment
  • Preparation: Add an excess amount of this compound powder to a series of vials containing buffers of different physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Interpretation: The measured concentration represents the thermodynamic solubility at that specific pH.

Part 2: A Decision-Based Framework for Formulation Strategy Selection

The data from the pre-formulation assessment guides the selection of an appropriate and effective formulation strategy. The following workflow provides a logical path from simple to more complex systems.

Workflow for Formulation Strategy Selection

G cluster_0 Pre-Formulation Data cluster_1 Strategy Selection cluster_2 Formulation Approaches PFS Physicochemical Profile (Solubility, LogP, pKa, MP) Decision1 Is Aqueous Solubility > Required Dose/Volume? PFS->Decision1 Decision2 Is Compound Ionizable (pKa)? Decision1->Decision2 No Aqueous Aqueous Solution / Suspension Decision1->Aqueous Yes Decision3 Is Compound Lipophilic (LogP > 2)? Decision2->Decision3 No pH_Mod pH-Adjusted Solution Decision2->pH_Mod Yes Decision4 Is Compound Thermally Stable? Decision3->Decision4 No Cosolvent Co-solvent / Surfactant System Decision3->Cosolvent Moderate LogP Lipid Lipid-Based System (SEDDS) Decision3->Lipid High LogP Amorphous Amorphous Solid Dispersion Decision4->Amorphous Yes Nano Nanosuspension Decision4->Nano No

Caption: Formulation strategy selection workflow.

Strategy 1: Co-solvent and Surfactant Systems

This is often the primary approach for early preclinical studies due to its simplicity.[7] Co-solvents work by reducing the polarity of the aqueous vehicle, while surfactants form micelles that can encapsulate hydrophobic compounds.[5][8]

  • Mechanism: Solubilization is achieved by altering the vehicle properties to be more favorable for the drug.

  • Common Excipients:

    • Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

    • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.[8]

  • Causality: The choice of co-solvent depends on the polarity of this compound. A judicious combination can synergistically increase solubility. However, a major risk is drug precipitation upon dilution in the aqueous environment of the GI tract or bloodstream.[5]

ExcipientTypeTypical Concentration (Oral)Key Considerations
PEG 400Co-solvent10-60%Generally recognized as safe (GRAS).
Propylene GlycolCo-solvent10-40%Can cause hemolysis at high IV concentrations.
Tween® 80Surfactant1-10%Can cause hypersensitivity reactions (IV).
Solutol® HS 15Surfactant1-20%Good solubilizer with better safety than Cremophor.[8]
Protocol 2.1: Preparation of a Co-solvent/Surfactant Formulation
  • Vehicle Preparation: In a clean glass vial, mix the chosen co-solvents and surfactants in the desired ratio (e.g., 40% PEG 400, 10% Solutol HS 15, 50% Water).

  • Solubilization: Add the this compound powder to the vehicle incrementally while vortexing or sonicating. Gentle heating may be applied if the compound is thermally stable.

  • Clarity Check: Continue adding the compound until the desired concentration is reached or until saturation is observed (persistent cloudiness). The final formulation should be a clear solution.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least one hour.

  • Precipitation Test: Perform a dilution test by adding 1 part of the formulation to 10 parts of water or saline. Observe for any immediate or delayed precipitation. The absence of precipitation is a key indicator of in vivo stability.

Strategy 2: Lipid-Based Formulations (LBF)

If this compound is highly lipophilic (high Log P), lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[3] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.

  • Mechanism: The drug is dissolved in the lipid phase and remains in solution during transit through the GI tract, facilitating absorption.[8]

  • Common Excipients:

    • Oils: Medium-chain triglycerides (e.g., Capmul® MCM), long-chain triglycerides (e.g., corn oil).

    • Surfactants: Cremophor® EL, Labrasol®, Kolliphor® RH 40.

    • Co-solvents: Transcutol® HP, PEG 400.

Mechanism of Lipid-Based Drug Delivery

G SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Aqueous Aqueous Environment (e.g., GI Tract) SEDDS->Aqueous Dilution Emulsion Fine Oil-in-Water Emulsion (Drug remains solubilized) Aqueous->Emulsion Spontaneous Emulsification Absorption Enhanced Absorption across Gut Wall Emulsion->Absorption

Caption: Spontaneous emulsification of SEDDS in the GI tract.

Strategy 3: Nanosuspensions

For compounds that are highly crystalline and poorly soluble in both aqueous and lipid media ("brick-dust"), reducing particle size to the nanometer range is a powerful strategy.[6]

  • Mechanism: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a faster dissolution rate.[3][8]

  • Preparation Methods: Pearl milling (wet milling) or high-pressure homogenization.

  • Stabilization: Nanosuspensions are thermodynamically unstable and require stabilizers (surfactants and/or polymers) to prevent particle agglomeration.[6] Common stabilizers include Poloxamer 188, Tween 80, and hydroxypropyl cellulose (HPC).

Protocol 2.3: Preparation of a Nanosuspension via Wet Milling
  • Slurry Preparation: Prepare a slurry of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% Poloxamer 188).

  • Milling: Add the slurry to a milling chamber containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Particle Size Reduction: Mill at a high speed for several hours. Monitor the particle size reduction periodically using a dynamic light scattering (DLS) instrument.

  • Endpoint: Continue milling until the desired particle size (typically < 400 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and dissolution rate.

Part 3: Formulation Validation and In Vivo Administration

Stability Testing

Once a prototype formulation is developed, its short-term stability must be confirmed under the conditions of the planned in vivo study.[7]

  • Physical Stability: Store the formulation at relevant temperatures (e.g., 4°C, 25°C) and visually inspect for signs of precipitation, crystallization, or phase separation at various time points (e.g., 0, 4, 8, 24 hours). For nanosuspensions, monitor particle size for any signs of growth.

  • Chemical Stability: Use an HPLC method to quantify the concentration of this compound in the formulation over time to ensure no degradation is occurring. The thioamide functional group can be labile, making this a critical step.

In Vivo Administration Considerations
  • Route of Administration: The choice of formulation is highly dependent on the intended route (e.g., oral gavage, intravenous injection). IV formulations must be sterile and have stringent limitations on particle size and excipient levels.

  • Dose Volume: Adhere to established guidelines for maximum dose volumes for the selected animal species to avoid adverse events related to the volume itself.

  • Vehicle Tolerability: The chosen excipients must be safe and well-tolerated in the study species at the administered dose.[8] Always run a vehicle-only control group to assess any background effects of the formulation.

Part 4: Safety and Handling of this compound

While specific toxicity data for this compound is unavailable, inferences can be drawn from structurally related compounds.

  • Handling: Based on the safety profile of 2-Phenoxyethanol, it is prudent to handle this compound with care.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or aerosols and direct contact with skin and eyes, as related compounds can cause serious eye damage.[9]

  • Potential for Bioactivation: Thioamides like thioacetamide can be metabolically activated by cytochrome P450 enzymes (e.g., CYP2E1) to reactive S-oxide and S,S-dioxide species, which can be hepatotoxic.[11] Researchers should be aware of this potential for metabolic bioactivation and consider monitoring for liver toxicity markers in toxicology studies.

This structured approach, from fundamental characterization to rational formulation design and validation, provides a robust framework for successfully administering the novel compound this compound in vivo, enabling accurate assessment of its therapeutic potential.

References

  • World Pharma Today. (n.d.).
  • ResearchGate. (2025).
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024).
  • PMC - PubMed Central. (n.d.).
  • SGS. (n.d.).
  • PubMed Central. (n.d.).
  • PMC - NIH. (2024). Unlocking the potential of the thioamide group in drug design and development.
  • PMC - NIH. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
  • Altasciences. (n.d.).
  • PubMed. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • PMC - NIH. (n.d.).
  • PubMed. (2015). CHF6001 II: a novel phosphodiesterase 4 inhibitor, suitable for topical pulmonary administration--in vivo preclinical pharmacology profile defines a potent anti-inflammatory compound with a wide therapeutic window.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Phenoxyethanethioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 2-Phenoxyethanethioamide Derivatives through High-Throughput Screening

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. The this compound scaffold represents a promising, yet underexplored, chemical space. Thioamides, as a broader class, are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of a phenoxy group may further modulate the biological activity of these compounds, as seen in related phenoxy acetamide derivatives which have demonstrated anticancer and anti-inflammatory potential.[4][5]

High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HTS methodologies for the investigation of this compound derivatives. As the specific biological targets of this compound class are not yet fully elucidated, this guide will focus on a multi-pronged screening approach, encompassing both cell-based and biochemical assays, to broadly probe their potential therapeutic activities.

The following sections will delve into the strategic considerations for designing an HTS campaign for a novel compound library, followed by detailed protocols for robust and validated screening assays.

Strategic Considerations for Screening a Novel Compound Library

When the mechanism of action of a compound library is unknown, a tiered and diverse screening strategy is paramount. The primary goal is to cast a wide net to identify any potential biological activity, which can then be further investigated in more focused secondary assays.

A typical HTS workflow for a novel compound library is as follows:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening Compound Library Compound Library Primary Assay 1 Primary Assay 1 Compound Library->Primary Assay 1 Cell-Based Primary Assay 2 Primary Assay 2 Compound Library->Primary Assay 2 Biochemical Primary Assay 3 Primary Assay 3 Compound Library->Primary Assay 3 Reporter Gene Hit Identification Hit Identification Primary Assay 1->Hit Identification Primary Assay 2->Hit Identification Primary Assay 3->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling Lead Candidates Lead Candidates Selectivity Profiling->Lead Candidates

Figure 1: A generalized workflow for high-throughput screening of a novel compound library.

Part 1: Cell-Based High-Throughput Screening Assays

Cell-based assays are fundamental in HTS as they provide insights into a compound's activity within a more physiologically relevant context.[2] For a novel library of this compound derivatives, a primary screen to assess general cytotoxicity and impact on cell proliferation is a logical starting point.

Application Note: Cell Viability and Cytotoxicity Screening

Principle:

This protocol utilizes a resazurin-based assay to measure cell viability. Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. A decrease in fluorescence indicates a reduction in cell viability, suggesting either cytotoxic or cytostatic effects of the test compounds.

Materials:

  • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) or a normal cell line for general toxicity assessment.

  • Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • Resazurin Sodium Salt Solution: (e.g., 0.15 mg/mL in PBS).

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Negative Control: DMSO.

  • Microplates: 384-well, black, clear-bottom tissue culture-treated plates.

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection capabilities.

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in culture medium to the desired density (e.g., 1 x 10^5 cells/mL).

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare a compound plate by diluting the this compound derivatives, positive control, and DMSO in culture medium. The final desired concentration should be achieved upon addition to the cell plate.

    • Using an automated liquid handler, transfer 10 µL of the compound solutions to the corresponding wells of the cell plate.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis:

The percentage of cell viability can be calculated as follows:

% Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100

"Hits" are typically identified as compounds that reduce cell viability below a certain threshold (e.g., 50%) at the screening concentration.

Table 1: Summary of Cell Viability Assay Parameters

ParameterRecommended Value
Cell Seeding Density1,000 - 5,000 cells/well
Compound Concentration1 - 10 µM
Incubation Time48 - 72 hours
Z'-Factor> 0.5 for a robust assay

Part 2: Biochemical High-Throughput Screening Assays

Biochemical assays are crucial for identifying compounds that directly interact with a specific molecular target, such as an enzyme.[7] Given that many thioamide-containing compounds are known enzyme inhibitors, a generic enzyme inhibition assay is a valuable primary screen.[1]

Application Note: Generic Enzyme Inhibition Screening using Fluorescence Polarization

Principle:

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[8] This assay measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein (e.g., an enzyme). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger protein, its rotation slows, leading to an increase in polarization. Test compounds that inhibit the binding of the tracer to the protein will cause a decrease in the FP signal.[9]

Materials:

  • Target Enzyme: A purified enzyme of interest (e.g., a kinase, protease, or methyltransferase).

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the active site of the enzyme.

  • Assay Buffer: Buffer optimized for enzyme stability and activity.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Positive Control: A known inhibitor of the target enzyme.

  • Negative Control: DMSO.

  • Microplates: 384-well, black, non-binding surface plates.

  • Instrumentation: Automated liquid handler, microplate reader with FP capabilities.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the target enzyme and fluorescent tracer in the assay buffer at 2x the final desired concentration.

    • Prepare a compound plate with the this compound derivatives, positive control, and DMSO at 4x the final concentration.

  • Assay Procedure:

    • Using an automated liquid handler, add 5 µL of the compound solutions to the wells of the 384-well plate.

    • Add 10 µL of the 2x enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the 2x fluorescent tracer solution to each well to initiate the binding reaction.

    • Incubate for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • FP Measurement:

    • Measure the fluorescence polarization on a microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis:

The percentage of inhibition can be calculated as follows:

% Inhibition = [1 - (mP_Sample - mP_Low) / (mP_High - mP_Low)] * 100

Where mP_Sample is the millipolarization value of the test well, mP_Low is the mP of the free tracer (no enzyme), and mP_High is the mP of the tracer bound to the enzyme (DMSO control).

FP_Assay cluster_0 Unbound Tracer cluster_1 Bound Tracer cluster_2 Inhibition Unbound Fluorescent Tracer -> Rapid Tumbling -> Low Polarization Bound Enzyme + Tracer -> Slow Tumbling -> High Polarization Inhibition Enzyme + Inhibitor + Tracer -> Unbound Tracer -> Low Polarization

Figure 2: Principle of the Fluorescence Polarization-based enzyme inhibition assay.

Part 3: Reporter Gene High-Throughput Screening Assays

Reporter gene assays are powerful cell-based assays that use the expression of an easily detectable protein (the "reporter") to measure the activity of a specific signaling pathway or the transcriptional activity of a gene of interest. This approach is particularly useful for identifying compounds that modulate cellular signaling pathways implicated in diseases like cancer and inflammation.

Application Note: Luciferase Reporter Assay for Pathway Modulation

Principle:

This protocol describes a dual-luciferase reporter assay to screen for compounds that modulate a specific signaling pathway (e.g., NF-κB, which is relevant for inflammation). Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a promoter responsive to the pathway of interest, and a second plasmid constitutively expressing Renilla luciferase, which serves as an internal control for transfection efficiency and cell number. An increase or decrease in the firefly luciferase signal, normalized to the Renilla signal, indicates modulation of the pathway by the test compound.

Materials:

  • Cell Line: A cell line that can be efficiently transfected (e.g., HEK293T).

  • Reporter Plasmids:

    • Firefly luciferase reporter plasmid with a response element for the pathway of interest (e.g., NF-κB response element).

    • Renilla luciferase control plasmid (e.g., pRL-TK).

  • Transfection Reagent: (e.g., Lipofectamine 3000).

  • Pathway Inducer: (e.g., TNF-α for the NF-κB pathway).

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Positive Control: A known modulator of the pathway.

  • Negative Control: DMSO.

  • Dual-Luciferase Assay Reagent: (e.g., Dual-Glo® Luciferase Assay System).

  • Microplates: 384-well, white, solid-bottom tissue culture-treated plates.

  • Instrumentation: Automated liquid handler, luminometer.

Protocol:

  • Transfection and Cell Seeding:

    • Co-transfect the cells with the firefly and Renilla luciferase plasmids according to the manufacturer's protocol for the chosen transfection reagent.

    • After transfection, seed the cells into 384-well plates at an appropriate density.

    • Incubate for 24 hours.

  • Compound Treatment and Pathway Induction:

    • Add the test compounds to the cells and incubate for 1-2 hours.

    • Add the pathway inducer (e.g., TNF-α) to all wells except the unstimulated controls.

    • Incubate for an additional 6-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the dual-luciferase reagents to room temperature.

    • Add the first luciferase reagent (which lyses the cells and provides the substrate for firefly luciferase) to each well.

    • Measure the firefly luminescence.

    • Add the second luciferase reagent (which quenches the firefly reaction and provides the substrate for Renilla luciferase) to each well.

    • Measure the Renilla luminescence.

Data Analysis:

For each well, calculate the ratio of firefly to Renilla luminescence. Normalize these ratios to the vehicle control (DMSO + inducer) to determine the fold change in pathway activity.

Fold Change = (Firefly_Sample / Renilla_Sample) / (Firefly_Vehicle / Renilla_Vehicle)

Table 2: Comparison of HTS Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Cell Viability Measures metabolic activityPhysiologically relevant, simpleIndirect measure of activity
Fluorescence Polarization Measures molecular bindingHomogeneous, sensitive, direct bindingRequires purified protein and fluorescent probe
Luciferase Reporter Measures gene expressionPathway-specific, high sensitivityRequires transfection, can have off-target effects

Conclusion and Future Directions

The high-throughput screening methodologies outlined in this document provide a robust framework for the initial characterization of this compound derivatives. By employing a combination of cell-based and biochemical assays, researchers can efficiently identify compounds with potential therapeutic value. It is crucial to remember that primary HTS is just the first step in a long and complex drug discovery process. Hits identified from these screens will require rigorous confirmation and follow-up studies, including dose-response analysis, secondary and orthogonal assays to confirm the mechanism of action, and structure-activity relationship (SAR) studies to optimize lead compounds. The versatility of the thioamide scaffold suggests that this class of compounds may yield exciting new therapeutic leads.[2]

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (URL: [Link])
  • Unlocking the potential of the thioamide group in drug design and development. (URL: [Link])
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (URL: [Link])
  • Pharmacology of Thionamides. (URL: [Link])
  • Selected compounds containing the thioamide motif. A)
  • High-throughput screening as a method for discovering new drugs. (URL: [Link])
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (URL: [Link])
  • High-throughput Screening Using Small Molecule Libraries. (URL: [Link])
  • Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. (URL: [Link])
  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (URL: [Link])
  • High-Throughput Screening in Drug Discovery Explained. (URL: [Link])
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (URL: [Link])
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (URL: [Link])
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Biological Applications of Thiourea Deriv
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Deriv
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (URL: [Link])
  • High-throughput screening (HTS). (URL: [Link])
  • Dual Luciferase Reporter Assay Protocol. (URL: [Link])
  • Reporter gene. (URL: [Link])

Sources

Troubleshooting & Optimization

how to improve the reaction yield of 2-Phenoxyethanethioamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Phenoxyethanethioamide

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the synthesis of this valuable thioamide intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction outcomes.

Overview of the Core Synthesis Pathway

The most common and direct route to this compound is the thionation of the corresponding nitrile, 2-phenoxyacetonitrile. This transformation involves the addition of a sulfur source across the carbon-nitrogen triple bond. While several reagents can accomplish this, the base-catalyzed addition of hydrogen sulfide (H₂S) or its equivalents is a frequently employed method.[1]

The general reaction is as follows:

  • Starting Material: 2-Phenoxyacetonitrile

  • Reagent: Hydrogen Sulfide (or a surrogate like NaHS, (NH₄)₂S)

  • Catalyst/Solvent: A basic medium, typically pyridine or triethylamine (TEA) in a polar solvent like ethanol or DMF.

  • Product: this compound

The success of this synthesis hinges on careful control of reaction parameters to favor the formation of the desired thioamide and minimize side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

  • Cause A: Inefficient H₂S Addition: The addition of hydrogen sulfide to the nitrile is a reversible equilibrium. To drive the reaction forward, a sufficient concentration of the active nucleophile, the hydrosulfide anion (HS⁻), is required.

    • Solution:

      • Optimize the Base: Ensure you are using a suitable base. Pyridine or triethylamine are commonly used to deprotonate H₂S. The pKa of the base should be high enough to generate HS⁻ but not so high as to cause unwanted side reactions with the starting material.

      • Control H₂S Delivery: If using gaseous H₂S, ensure a continuous, slow bubbling through the reaction mixture. Inconsistent delivery can starve the reaction. Using a soluble H₂S source like sodium hydrosulfide (NaHS) can provide more controlled stoichiometry.[1][2]

      • Temperature Management: While heating can increase the reaction rate, it can also shift the equilibrium back towards the starting materials. An optimal temperature is typically found between 40-60°C. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Cause B: Presence of Moisture: Water in the reaction can compete with the nitrile for the hydrosulfide ion and can also lead to the hydrolysis of the nitrile to 2-phenoxyacetamide, which may be difficult to separate.[3]

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly. If using triethylamine, consider distilling it over calcium hydride before use.

  • Cause C: Competing Side Reactions: Under strongly basic or high-temperature conditions, the starting nitrile can undergo polymerization or decomposition.

    • Solution:

      • Add the base slowly to the reaction mixture to avoid localized high concentrations.

      • Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

Below is a workflow to guide your troubleshooting process for low yield:

TroubleshootingWorkflow start Low Yield of This compound check_reagents Verify Reagent Purity & Stoichiometry (Nitrile, Base, H₂S Source) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_workup Analyze Workup & Purification (Extraction, Crystallization) start->check_workup sub_reagents1 Is Nitrile Pure? check_reagents->sub_reagents1 sub_reagents2 Is Base Anhydrous & Stoichiometric? check_reagents->sub_reagents2 sub_reagents3 Is H₂S Delivery Consistent? check_reagents->sub_reagents3 sub_conditions1 Is Solvent Anhydrous? check_conditions->sub_conditions1 sub_conditions2 Is Temperature Optimal? check_conditions->sub_conditions2 sol_reagents1 Action: Recrystallize or Distill Nitrile sub_reagents1->sol_reagents1 sol_reagents2 Action: Use Freshly Distilled Base sub_reagents2->sol_reagents2 sol_reagents3 Action: Use NaHS or Improve Gas Flow Control sub_reagents3->sol_reagents3 sol_conditions1 Action: Use Dry Solvents sub_conditions1->sol_conditions1 sol_conditions2 Action: Run Temperature Screen (e.g., RT, 40°C, 60°C) sub_conditions2->sol_conditions2

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is contaminated with a white solid that has a different melting point. What is it and how do I remove it?

Answer: The most likely contaminant is the corresponding amide, 2-phenoxyacetamide. This arises from the hydrolysis of the starting nitrile, either due to water present in the reaction mixture or during the aqueous workup. Thioamides can also hydrolyze back to amides, though this is less common under these conditions.[3]

  • Identification: The amide can be identified by comparing its NMR spectrum and melting point to a known standard. The amide C=O stretch in the IR spectrum will be distinct from the C=S stretch of the thioamide.

  • Prevention: The best strategy is prevention. Rigorously exclude water from your reaction using anhydrous solvents and freshly opened or distilled reagents.

  • Removal:

    • Recrystallization: this compound and 2-phenoxyacetamide often have different solubilities. A carefully chosen recrystallization solvent system (e.g., ethanol/water or toluene) can selectively crystallize the desired thioamide, leaving the more polar amide in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A solvent system of intermediate polarity, such as ethyl acetate/hexanes, will typically elute the less polar thioamide before the more polar amide.

Question 3: The reaction produces a foul odor and seems hazardous. What are the alternatives to using gaseous hydrogen sulfide?

Answer: Hydrogen sulfide is a toxic, flammable gas with a strong, unpleasant odor, and its use requires a well-ventilated fume hood and appropriate safety protocols.[4] Fortunately, several safer and more convenient alternatives exist for thionation.

ReagentAdvantagesDisadvantagesTypical Conditions
Sodium Hydrosulfide (NaHS) Solid, easy to handle, good stoichiometry control.[1][2]Can introduce water if using the hydrate form.DMF or Methanol, often with MgCl₂.[2]
Ammonium Sulfide ((NH₄)₂S) Commercially available as an aqueous solution.Introduces water, can be less reactive for aliphatic nitriles.[5]Methanol, may require microwave heating for less reactive nitriles.[5]
Lawesson's Reagent Highly effective for many functional groups, often gives high yields.[6][7]Can be expensive, produces phosphorus byproducts that require removal.Anhydrous toluene or THF, reflux.
Phosphorus Pentasulfide (P₄S₁₀) Powerful, traditional thionating agent.[8]Highly reactive, can be harsh, moisture-sensitive, difficult to handle.Pyridine or other high-boiling solvents, reflux.

For this specific synthesis, using sodium hydrosulfide hydrate with magnesium chloride in DMF is an excellent starting point that avoids handling gaseous H₂S.[2]

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism for the conversion of the nitrile to the thioamide with H₂S?

    • A: The reaction proceeds via a base-catalyzed nucleophilic addition. First, the base (e.g., triethylamine) deprotonates hydrogen sulfide to form the more nucleophilic hydrosulfide anion (HS⁻). This anion then attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by the protonated base or another H₂S molecule to yield the final thioamide product.

Caption: Base-catalyzed addition of H₂S to a nitrile.

  • Q: How can I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system like 30-50% ethyl acetate in hexanes. The starting nitrile (2-phenoxyacetonitrile) is relatively nonpolar and will have a high Rf value. The product thioamide is more polar due to the thioamide group and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Q: Can this reaction be performed under solvent-free conditions?

    • A: While some thionations can be done solvent-free, particularly with Lawesson's reagent under microwave irradiation, the H₂S/base method generally requires a solvent to ensure proper mixing and to dissolve the reagents and intermediates.[8] A polar aprotic solvent like DMF or a polar protic solvent like ethanol is recommended.

Recommended Experimental Protocol

This protocol utilizes sodium hydrosulfide, a safer alternative to gaseous H₂S.

Materials:

  • 2-Phenoxyacetonitrile (1.0 eq)

  • Sodium Hydrosulfide Hydrate (NaHS·xH₂O) (2.0 eq)

  • Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 2-phenoxyacetonitrile followed by anhydrous DMF (approx. 5 mL per 1 g of nitrile).

  • Sulfur Source: In a separate container, dissolve sodium hydrosulfide hydrate and magnesium chloride hexahydrate in a minimal amount of DMF. Add this solution to the reaction flask.[2]

  • Reaction: Heat the mixture to 50-60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing ice-water (approx. 10 times the volume of DMF). This should precipitate the crude product.

    • Stir for 15-20 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

    • Confirm purity via melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).

References

  • Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications (RSC Publishing).
  • Lawesson's Reagent. Organic Chemistry Portal.
  • Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. Zendy.
  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.
  • Thioamide synthesis by thionation. Organic Chemistry Portal.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI.
  • Transformation of nitrile into thioamide. ResearchGate.
  • Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. ResearchGate.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI.
  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. ResearchGate.
  • Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. Semantic Scholar.
  • Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. PubMed.
  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online.
  • Yields and Selectivity of Thionylations of Multifunctional Nitrile Substrates by the System Lawesson's Reagent-BF3·OEt2. ResearchGate.
  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
  • Process for the extraction of 2-phenylethanol. Google Patents.

Sources

identifying and minimizing byproducts in 2-Phenoxyethanethioamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenoxyethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, ultimately improving your yield and purity.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several routes. The two most common and practical methods in a laboratory setting are:

  • Thionation of 2-phenoxyacetonitrile: This is a direct approach where the nitrile group is converted to a thioamide. Common reagents for this transformation include hydrogen sulfide (H₂S) gas or its salts, such as sodium hydrosulfide (NaSH).

  • Thionation of 2-phenoxyacetamide: This method involves the synthesis of the corresponding amide, 2-phenoxyacetamide, which is then treated with a thionating agent, most commonly Lawesson's reagent, to yield the desired thioamide.

This guide will focus on troubleshooting both of these synthetic pathways.

Core Synthesis Pathways and Byproduct Formation

cluster_0 Route 1: From Nitrile cluster_1 Route 2: From Amide 2-Phenoxyacetonitrile 2-Phenoxyacetonitrile This compound This compound 2-Phenoxyacetonitrile->this compound  + H₂S or NaSH Byproduct_Amide 2-Phenoxyacetamide (Hydrolysis) This compound->Byproduct_Amide  + H₂O (workup/hydrolysis) Unreacted_Nitrile Unreacted 2-Phenoxyacetonitrile 2-Phenoxyacetamide_start 2-Phenoxyacetamide Thioamide_from_Amide This compound 2-Phenoxyacetamide_start->Thioamide_from_Amide  + Lawesson's Reagent Unreacted_Amide Unreacted 2-Phenoxyacetamide cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_byproducts Solutions for Byproducts start Start Synthesis reaction_monitoring Monitor Reaction by TLC/HPLC start->reaction_monitoring workup Work-up and Purification reaction_monitoring->workup Reaction Complete low_yield Low Yield / Incomplete Reaction reaction_monitoring->low_yield Stalled Reaction byproducts Byproducts Detected reaction_monitoring->byproducts Impurity Spots on TLC final_product Pure this compound workup->final_product increase_temp Increase Temperature low_yield->increase_temp check_reagents Check Reagent Stoichiometry/Activity low_yield->check_reagents change_solvent Change Solvent low_yield->change_solvent optimize_workup Optimize Work-up (pH, Temp) byproducts->optimize_workup purification Improve Purification (Chromatography) byproducts->purification anhydrous Ensure Anhydrous Conditions byproducts->anhydrous

Technical Support Center: Effective Purification of Crude 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenoxyethanethioamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the post-synthesis workup and purification of this compound. Our focus is on providing practical, field-tested solutions and explaining the scientific principles behind each step to ensure you achieve the desired purity for your downstream applications.

Section 1: Initial Assessment & Understanding Common Impurities

Purification begins with understanding your crude material. This compound is typically synthesized from its corresponding amide, 2-Phenoxyacetamide, using a thionating agent. The choice of thionating agent, most commonly Lawesson's Reagent, is a primary determinant of the impurity profile you will encounter.

FAQ: What are the most likely impurities in my crude this compound sample?

Your crude sample will likely contain a mixture of the following:

  • Unreacted Starting Material: 2-Phenoxyacetamide.

  • Thionating Agent Byproducts: If using Lawesson's Reagent (LR), a stoichiometric phosphorus-containing six-membered ring byproduct is a major impurity.[1] This byproduct often has a polarity similar to the desired thioamide, making separation challenging.[1]

  • Excess Thionating Agent: And its subsequent decomposition products.

  • Solvent Residue: Residual high-boiling point solvents from the reaction (e.g., toluene, pyridine).[2][3]

FAQ: How can I quickly assess the purity of my crude sample and identify the major components?

A combination of Thin-Layer Chromatography (TLC) and melting point analysis is the most efficient preliminary assessment.

  • Thin-Layer Chromatography (TLC):

    • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). On a silica gel TLC plate, spot the crude mixture, the 2-Phenoxyacetamide starting material (if available), and a co-spot (crude + starting material) side-by-side.

    • Elution: Develop the plate using an eluent system such as 3:1 Petroleum Ether : Ethyl Acetate.

    • Interpretation: The number of spots corresponds to the minimum number of components. The starting amide will be more polar and thus have a lower Rf value than the target thioamide. The phosphorus byproduct from Lawesson's reagent may have an Rf value very close to your product, indicating that column chromatography will require careful optimization.[3]

  • Melting Point Analysis:

    • A pure compound melts over a sharp, narrow range (typically < 2°C).

    • A crude, impure sample will melt at a lower temperature and over a broader range. Comparing the observed melting point to the literature value for pure this compound provides a good indication of purity.

Section 2: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4]

FAQ: Is recrystallization a good choice for purifying this compound?

Recrystallization is an excellent method if your crude sample is already relatively pure (>85-90%) and the impurities have different solubility profiles from your target compound. It is particularly effective for removing highly polar or non-polar impurities. For samples heavily contaminated with byproducts of similar polarity, chromatography is often required first.

FAQ: How do I select the best solvent for recrystallization?

The ideal solvent should:

  • Completely dissolve the this compound when hot (near boiling).[5]

  • Dissolve the compound very poorly or not at all when cold (room temperature or in an ice bath).[4]

  • Either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be filtered off hot).

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be chemically inert to the compound.

Based on the properties of similar thioamides, the following solvents are good starting points for solubility tests.[6][7]

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticOften a good choice for moderately polar compounds. Mentioned as a crystallization solvent for similar thioamides.[6]
Isopropanol 82Polar ProticSimilar to ethanol, but slightly less polar. May offer better recovery if solubility is too high in ethanol.
Toluene 111Non-polarGood for dissolving the aromatic phenoxy group, but may be too non-polar to dissolve the thioamide group well at room temp.
Ethyl Acetate 77Polar AproticA versatile solvent. Often used in combination with a non-polar solvent like hexane or petroleum ether for two-solvent recrystallization.
Water 100Very PolarUnlikely to be a good single solvent due to the organic nature of the molecule, but could be used as an anti-solvent in a two-solvent system with ethanol or acetone.[8]
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.[4]

  • Heating: Gently heat the mixture on a hot plate. Add more hot solvent in small portions, swirling after each addition, until the solid just dissolves completely.[5] Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, large crystals.[4]

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Recrystallization Troubleshooting
IssueProbable CauseSolution
Compound "Oiled Out" The solution was cooled too quickly, or the boiling point of the solvent is higher than the compound's melting point.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not supersaturated upon cooling.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch.[8]
Low Recovery Too much solvent was used; the compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly chilled in an ice bath before filtration. When performing a hot filtration, ensure the glassware is pre-heated.
Product Still Impure The chosen solvent does not effectively differentiate between the product and the impurity; cooling was too rapid, trapping impurities.Re-recrystallize the sample, ensuring slow cooling. If purity does not improve, a different solvent or purification method (like chromatography) is necessary.

Section 3: Troubleshooting Guide: Silica Gel Column Chromatography

Column chromatography is the method of choice for separating complex mixtures or when recrystallization is ineffective, particularly when impurities have similar polarities to the product.[1]

FAQ: When is column chromatography essential for this compound?

You should use column chromatography when:

  • TLC analysis shows impurities with Rf values very close to your product. This is common with Lawesson's Reagent byproducts.[1]

  • The sample is an oil or wax that cannot be recrystallized.

  • Multiple impurities are present.

  • A very high degree of purity (>99.5%) is required.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Eluent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Maintain Headspace) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions (TLC) Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for silica gel column chromatography.

Special Focus: Dealing with Lawesson's Reagent (LR) Byproducts

A major challenge in thioamide synthesis using LR is the removal of the phosphorus-containing byproduct, which is often of similar polarity to the desired product.[1] Recent literature provides a highly effective workup procedure to circumvent this issue before chromatography.

The Causality: The LR byproduct can be chemically transformed into a much more polar species that is either easily separated by extraction or remains at the baseline (Rf = 0) during chromatography. This is achieved by reacting the byproduct with an alcohol.[3][9]

Recommended Protocol: After the thionation reaction is complete (monitored by TLC), cool the reaction mixture. Add ethanol (EtOH) or ethylene glycol and reflux for 1-2 hours.[1][3] This treatment converts the problematic byproduct into a highly polar thiophosphonate derivative.[9] Following this step, proceed with a standard aqueous workup. The modified byproduct will either be removed in the aqueous phase or will be so polar that it sticks to the silica gel at the very top of the column, allowing your desired this compound to elute cleanly.

Chromatography Troubleshooting
IssueProbable CauseSolution
Poor Separation on Column Inappropriate eluent system (Rf of product is too high, >0.4, or ΔRf between spots is too small).Optimize Eluent via TLC: Aim for an Rf of your target compound between 0.25 and 0.35. Increase the proportion of the polar solvent (e.g., ethyl acetate) to lower all Rf values; decrease it to raise them. Test different solvent systems if separation is still poor.
Streaking or Tailing Bands Sample is too polar for the eluent; sample is degrading on the silica; column is overloaded.For Polar Compounds: Add a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Check Stability: Run a quick TLC where you spot the sample and let it sit on the plate for 30 min before eluting to see if degradation occurs. Reduce Load: Ensure you are not loading more than 1g of crude product per 25-50g of silica gel.
Cracked or Channeled Column Improper packing of the silica gel.The column is compromised and must be repacked. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles. Maintain a constant level of solvent above the silica bed at all times.
Product Won't Elute The eluent is not polar enough.Gradually increase the polarity of the eluent system (this is known as a gradient elution). For example, start with 10% Ethyl Acetate in Petroleum Ether and slowly increase to 20%, 30%, etc., until the product begins to elute.

Section 4: Summary & Purification Strategy

Choosing the right purification method depends on the scale of your reaction and the impurity profile of your crude product.

Decision Logic for Purification

DecisionTree Start Crude this compound TLC Perform TLC Analysis Start->TLC PurityCheck Is it >90% pure with minor, distinct impurities? TLC->PurityCheck ComplexCheck Are there multiple spots close to the product R_f? PurityCheck->ComplexCheck No Recrystallize Purify via Recrystallization PurityCheck->Recrystallize Yes LR_Workup Was Lawesson's Reagent used? ComplexCheck->LR_Workup Yes Column Purify via Column Chromatography ComplexCheck->Column No LR_Workup->Column No Pretreat Perform Alcohol Reflux Pre-treatment LR_Workup->Pretreat Yes Pretreat->Column

Caption: Decision tree for selecting a purification method.

References

  • Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., Shen, Z., & Hu, X. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • Jin, L., et al. (2021). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent.
  • Wu, K., et al. (2020). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. Semantic Scholar. [Link]
  • Petersson, E. J., et al. (2019). Incorporating Thioamides into Proteins by Native Chemical Ligation. Current Protocols in Chemical Biology. [Link]
  • Recherche, A. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
  • Al-Hiari, Y. M. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.
  • Al-Hiari, Y. M., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 26(18), 5649. [Link]
  • Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, 53(4), 977-993. [Link]
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]
  • Vassar College. (2007, November 28).

Sources

assessing and improving the stability of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenoxyethanethioamide Stability

Introduction

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. As a thioamide, this compound possesses unique chemical properties that, while beneficial in certain applications like medicinal chemistry, also present specific stability challenges.[1][2] Thioamides are known to be more susceptible to certain degradation pathways than their amide analogs.[3]

This guide provides a comprehensive, question-and-answer-based resource for identifying, troubleshooting, and mitigating stability issues encountered during your experiments. It is structured to provide both quick-reference FAQs and in-depth troubleshooting guides, grounded in established chemical principles and regulatory expectations for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the thioamide functional group, the primary degradation pathways are anticipated to be:

  • Hydrolysis: The thioamide can hydrolyze under acidic or basic conditions to form 2-phenoxyacetamide (the corresponding amide) or 2-phenoxyacetic acid. Thioamides are generally less stable to hydrolysis than amides.[3][4]

  • Oxidation: The electron-rich sulfur atom is a prime target for oxidation.[4][5] This can lead to the formation of a thioamide S-oxide and subsequently a thioamide S,S-dioxide. These intermediates are often unstable and can degrade further to the corresponding amide or nitrile derivatives.[3][6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, although the specific pathway would need to be determined experimentally.

  • Thermal Degradation: High temperatures can accelerate all degradation pathways, especially in the presence of catalysts like acid, base, or oxygen.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, store this compound (both solid and in solution) under the following conditions:

  • Temperature: Cool to cold (2-8°C or frozen at -20°C), protected from temperature fluctuations.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protected from light using amber vials or by storing in the dark.

  • Moisture: In a desiccated environment to prevent hydrolysis.

Q3: My solution of this compound has turned yellow. What does this mean?

A3: A color change often indicates chemical degradation. For thioamides, this could be due to the formation of various sulfur-containing chromophores resulting from oxidative or photolytic degradation. It is a clear sign that the integrity of your sample is compromised, and you should re-purify or use a fresh sample after investigating the cause.

Q4: Is this compound stable in common laboratory solvents?

A4: Stability is solvent-dependent.

  • Good Stability: Generally expected in aprotic, non-nucleophilic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM).[3]

  • Potential Instability: Protic and nucleophilic solvents like methanol or ethanol could potentially react with the electrophilic thioamide group, leading to solvolysis. Stability in water is often limited due to hydrolysis, and the rate is highly pH-dependent.[3]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during your work. The solutions are based on a systematic approach to identifying and resolving the root cause.

Problem 1: Decreasing Purity in HPLC Analysis Over Time

Q: I've dissolved my this compound in a methanol/water mobile phase for HPLC analysis. I'm seeing the main peak decrease and new impurity peaks grow, even when the sample is sitting in the autosampler. What is happening and how can I fix it?

A: This is a classic sign of solution-state instability, likely hydrolysis or solvolysis. The methanol and water in your diluent are reacting with the thioamide.

Causality: The thiocarbonyl carbon of the thioamide is electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or methanol (methanolysis). This process can be accelerated by acidic or basic conditions, which may be present as additives in your mobile phase (e.g., formic acid or ammonia).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC instability.

Recommended Actions:

  • Change Diluent: Prepare your sample in 100% acetonitrile immediately before injection.[3] Acetonitrile is polar but aprotic and non-nucleophilic, making it a much better solvent for thioamides.

  • Control Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to slow the rate of any potential degradation.

  • Minimize Time in Solution: Analyze samples as quickly as possible after preparation. Avoid letting samples sit for extended periods.

  • pH Assessment: If instability persists even in ACN, consider if trace amounts of acid or base are catalyzing degradation. Ensure all glassware is neutral.

Problem 2: Inconsistent Results in Biological Assays

Q: I'm getting variable IC50 values for this compound in my cell-based assay. Could this be a stability issue?

A: Yes, high variability in bioassay results is frequently linked to compound instability in the assay medium.

Causality: Aqueous cell culture media are typically buffered around pH 7.4 and kept at 37°C. These are ideal conditions for hydrolysis. Furthermore, the media contains numerous nucleophilic components (e.g., amino acids, salts) and dissolved oxygen that can react with a labile compound. The thioamide group can be biotransformed by cellular enzymes, such as monooxygenases.[2][5]

Troubleshooting Steps:

  • Assess Stability in Media: Incubate this compound in the complete cell culture medium (without cells) at 37°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.

  • Identify Degradants: Use HPLC-MS to get molecular weights of the major degradation products. This will help confirm if you are seeing hydrolysis (addition of 16 Da, O for S; or addition of 17 Da, OH for SH) or oxidation (addition of 16 Da, S=O).

  • Modify Dosing: If significant degradation occurs within the timeframe of your assay, consider preparing stock solutions in a stable solvent (e.g., DMSO), and adding them to the cells immediately. For longer assays, repeated dosing may be necessary.

  • Consider Antioxidants: If oxidation is identified as a major pathway, you could explore whether the addition of a biocompatible antioxidant (like N-acetylcysteine) to the medium is feasible and does not interfere with the assay.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines.[8][9] The goal is to achieve 5-20% degradation.[8][10]

Objective: To systematically evaluate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile, Water, Methanol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/DAD system, Photostability chamber, Oven

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Analysis: At specified time points, withdraw an aliquot, neutralize if necessary (e.g., acid with base, base with acid), dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.

Summary of Stress Conditions

Stress ConditionReagent/ConditionTemperatureTime PointsNeutralization
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 h0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp30 min, 1, 2, 4 h0.1 M HCl
Oxidation 3% H₂O₂Room Temp1, 4, 8, 24 hN/A
Thermal Solid & Solution in ACN80°C1, 3, 7 daysN/A
Photolytic Solid & Solution in ACNRoom TempICH Q1B exposureN/A

Note: These conditions are starting points and should be adjusted to achieve the target 5-20% degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products generated during stress testing.

Workflow Diagram:

HPLC_Method_Dev cluster_prep Sample Preparation cluster_dev Method Development cluster_val Validation A Pool & Dilute Stressed Samples B Initial Screening (C18 column, ACN/H2O gradient) A->B C Optimize Gradient (for resolution) B->C D Screen Different Columns (e.g., Phenyl-Hexyl) C->D Poor resolution? F Peak Purity Analysis (using DAD/MS) C->F Good separation? E Adjust pH/Mobile Phase (if co-elution occurs) D->E E->F G Final Method F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Starting HPLC Parameters:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV Diode Array Detector (DAD) scanning 200-400 nm

  • Column Temp: 30°C

Method Validation:

  • Analyze all stressed samples with the final method.

  • Ensure the main peak is spectrally pure using the DAD peak purity function.

  • Calculate mass balance. The sum of the parent peak and all impurity peaks should ideally be close to 100% of the initial parent peak area.

Strategies for Improving Stability

Q: I have confirmed that my compound is unstable in my formulation. What can I do to improve its shelf-life?

A: Improving stability involves modifying the formulation to protect the compound from its specific degradation pathway(s).

  • pH Control (for Hydrolysis):

    • Action: Conduct a pH-rate profile study. Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10). Determine the pH at which the compound has the lowest degradation rate.

    • Implementation: Formulate your product in a buffer system that maintains this optimal pH.

  • Inert Atmosphere (for Oxidation):

    • Action: If oxidative degradation is confirmed, protect the compound from oxygen.

    • Implementation: During manufacturing and packaging, sparge solutions with nitrogen or argon to remove dissolved oxygen. Package the final product in sealed vials with a nitrogen headspace.

  • Use of Antioxidants (for Oxidation):

    • Action: Screen a panel of antioxidants for compatibility and efficacy.

    • Implementation: Add a suitable antioxidant to the formulation. Common choices include butylated hydroxytoluene (BHT) for non-aqueous systems or ascorbic acid for aqueous systems. The antioxidant must be chosen carefully to ensure it does not react with the compound or other excipients.

  • Lyophilization (for Hydrolysis in Solution):

    • Action: If the compound is intended for solution-based delivery but is unstable in water, consider freeze-drying.

    • Implementation: Develop a lyophilization cycle to remove water, creating a stable solid cake that can be reconstituted immediately before use. This is a common strategy for parenteral drugs with poor aqueous stability.

References

  • Zeng, J., Treutlein, H., & Burgess, A. W. (n.d.). Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. Journal of the American Chemical Society.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Miller, S. J., et al. (n.d.). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science (RSC Publishing).
  • Miller, S. J., et al. (n.d.). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. ResearchGate.
  • (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • Dodge, T., & Fenner, K. (2006). Thioacetamide Degradation Pathway. Eawag-BBD.
  • (n.d.). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. PubMed.
  • (2016). Forced Degradation Studies. SciSpace.
  • BenchChem. (2025). Degradation pathways of 6-Methylpicolinic acid-thioamide under experimental conditions.
  • (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Dodge, T., & Long, R. (2006). Thiobenzamide Degradation Pathway. Eawag-BBD.
  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online.
  • Dodge, A. G., & Wackett, L. P. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology - ASM Journals.
  • (2006). Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals.
  • (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Phenoxyethanethioamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenoxyethanethioamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, leading to successful and efficient synthesis campaigns.

Introduction: The Synthetic Landscape

This compound and its analogs are typically synthesized via two primary routes: the thionation of the corresponding 2-phenoxyacetamide precursors or the reaction of 2-phenoxyacetonitriles with a sulfur source. Both methods, while effective, present unique challenges that can impact yield, purity, and reproducibility. This guide will delve into the intricacies of each approach, offering practical solutions to common hurdles.

Part 1: Thionation of 2-Phenoxyacetamides

The conversion of an amide to a thioamide is a cornerstone of thioamide synthesis. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a widely used and generally reliable thionating agent for this transformation.[1][2] However, its application is not without potential pitfalls.

Troubleshooting Guide: Thionation with Lawesson's Reagent
Problem Potential Causes Solutions and Scientific Rationale
Low or No Conversion of Starting Amide 1. Insufficient Reagent: An inadequate amount of Lawesson's reagent will lead to incomplete conversion. 2. Low Reaction Temperature: The thionation reaction often requires elevated temperatures to proceed at a reasonable rate. 3. Poor Solubility: The starting amide or Lawesson's reagent may not be sufficiently soluble in the chosen solvent.1. Increase Stoichiometry: Gradually increase the equivalents of Lawesson's reagent (e.g., from 0.5 eq. to 1.0 eq. or higher). The stoichiometry can be critical, and for some substrates, an excess is necessary. 2. Elevate Temperature: Increase the reaction temperature, refluxing in solvents like toluene or xylene is common.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction. 3. Solvent Optimization: Switch to a higher-boiling, non-polar aprotic solvent like dioxane or diglyme to improve solubility and allow for higher reaction temperatures.
Formation of Multiple Byproducts 1. Decomposition of Lawesson's Reagent: At high temperatures, Lawesson's reagent can decompose, leading to a complex mixture of phosphorus- and sulfur-containing impurities.[2] 2. Side Reactions with the Phenoxy Group: While generally stable, under harsh conditions, the ether linkage could potentially undergo cleavage, though this is less common. 3. Reaction with Solvent: Some solvents may react with Lawesson's reagent or the reactive intermediates.1. Control Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged heating. Monitor the reaction closely by TLC or LC-MS to stop it upon completion. 2. Use Milder Conditions: If side reactions are suspected, try lowering the temperature and extending the reaction time. Alternatively, consider milder thionating agents. 3. Inert Solvent Choice: Ensure the use of dry, inert solvents to minimize side reactions.
Difficult Purification 1. Polar Byproducts: The byproducts from Lawesson's reagent are often polar and can co-elute with the desired thioamide during column chromatography.[3][4] 2. Product Instability: Some thioamides can be sensitive to silica gel or acidic/basic conditions during purification.1. Work-up Procedure: A post-reaction work-up involving treatment with a reagent to decompose the phosphorus byproducts can simplify purification. For example, adding ethanol or ethylene glycol after the reaction can convert the byproducts into more easily separable compounds.[4] 2. Alternative Purification: Consider alternative purification methods such as recrystallization, preparative HPLC, or using a different stationary phase for chromatography (e.g., alumina).
Experimental Protocol: Thionation of 2-Phenoxyacetamide
  • Reaction Setup: To a solution of 2-phenoxyacetamide (1.0 eq.) in dry toluene (10 mL/mmol of amide), add Lawesson's reagent (0.5 - 1.0 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add ethanol (5 mL/mmol of amide) and stir for 30 minutes to quench the remaining Lawesson's reagent and its byproducts.[4]

  • Extraction: Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Logical Workflow for Thionation Troubleshooting

thionation_troubleshooting cluster_solutions Troubleshooting Steps start Reaction Outcome low_conversion Low Conversion start->low_conversion Incomplete Reaction byproducts Byproduct Formation start->byproducts Impure Product purification_issue Purification Difficulty start->purification_issue Difficult Isolation success Successful Synthesis start->success Clean Reaction increase_reagent Increase Lawesson's Reagent low_conversion->increase_reagent Check Stoichiometry increase_temp Increase Temperature low_conversion->increase_temp Check Temperature change_solvent Change Solvent low_conversion->change_solvent Check Solubility control_conditions Control Temp/Time byproducts->control_conditions Decomposition/Side Reactions workup_modification Modify Work-up purification_issue->workup_modification Byproduct Interference alt_purification Alternative Purification purification_issue->alt_purification Product Instability increase_reagent->success increase_temp->success change_solvent->success control_conditions->success workup_modification->success alt_purification->success

Caption: Troubleshooting workflow for thionation reactions.

Part 2: Synthesis from 2-Phenoxyacetonitriles

An alternative and common route to primary thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide.[5] This method avoids the use of phosphorus-based reagents but introduces its own set of challenges, primarily related to the handling of reagents and potential side reactions.

Troubleshooting Guide: Thioamide Synthesis from Nitriles
Problem Potential Causes Solutions and Scientific Rationale
Low or No Conversion of Starting Nitrile 1. Inefficient H₂S Source: Gaseous hydrogen sulfide can be difficult to handle and its concentration in solution may be insufficient. 2. Insufficient Base: The reaction is typically base-catalyzed. An inadequate amount or strength of the base will slow down or prevent the reaction. 3. Low Reaction Temperature: The addition of the hydrosulfide anion to the nitrile is often slow at room temperature.1. Alternative H₂S Source: Use a more convenient and reliable source of hydrosulfide, such as sodium hydrogen sulfide (NaSH) or ammonium sulfide ((NH₄)₂S).[6][7] 2. Base Optimization: Use a suitable base like triethylamine, pyridine, or even an excess of NaSH. The choice of base can significantly influence the reaction rate. 3. Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
Formation of Amide Impurity Hydrolysis of the Thioamide: The thioamide product can be susceptible to hydrolysis back to the corresponding amide, especially in the presence of water and under prolonged heating or acidic/basic conditions.Anhydrous Conditions: Ensure that all reagents and solvents are dry. Minimize the reaction time and work-up the reaction as soon as it is complete. A neutral work-up is often preferred.
Formation of Carboxylic Acid Impurity Hydrolysis of the Nitrile: The starting nitrile can undergo hydrolysis to the corresponding carboxylic acid under the reaction conditions, especially if water is present and the conditions are basic.Control of Reaction Conditions: Use anhydrous conditions and avoid excessively harsh basic conditions or prolonged reaction times.
Experimental Protocol: Synthesis from 2-Phenoxyacetonitrile
  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-phenoxyacetonitrile (1.0 eq.) in a suitable solvent such as pyridine or a mixture of 1,4-dioxane and water.[6]

  • Reagent Addition: Add sodium hydrogen sulfide (NaSH) (1.5 - 2.0 eq.) in portions. If not using a basic solvent, add a base like triethylamine (1.5 - 2.0 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Decision Pathway for Synthetic Route Selection

route_selection start Starting Material Availability amide_available 2-Phenoxyacetamide Available start->amide_available nitrile_available 2-Phenoxyacetonitrile Available start->nitrile_available thionation_route Thionation Route (Lawesson's Reagent) amide_available->thionation_route nitrile_route Nitrile Route (H2S Source) nitrile_available->nitrile_route considerations_thionation Considerations: - Potentially simpler reaction setup - Purification challenges from byproducts thionation_route->considerations_thionation final_product This compound Analog thionation_route->final_product considerations_nitrile Considerations: - Handling of H2S source - Potential for hydrolysis side products nitrile_route->considerations_nitrile nitrile_route->final_product

Caption: Decision-making for the synthesis of this compound analogs.

Frequently Asked Questions (FAQs)

Q1: My thionation reaction with Lawesson's reagent is very slow. What can I do?

A1: Sluggish reactions are often due to insufficient temperature or poor solubility. First, ensure your solvent is appropriate for the desired reaction temperature (e.g., toluene for reflux at ~110 °C). If solubility is an issue, consider a higher boiling point solvent like xylene or dioxane. Microwave-assisted synthesis can also significantly reduce reaction times.[1] Finally, confirm the quality of your Lawesson's reagent, as it can degrade over time.

Q2: I am observing a significant amount of the starting amide even after prolonged reaction time with Lawesson's reagent. Why?

A2: This points to either insufficient reagent or deactivation. Increase the equivalents of Lawesson's reagent incrementally. Also, ensure your reaction is conducted under anhydrous conditions, as moisture can react with and consume the reagent.

Q3: During the synthesis from the nitrile, my main byproduct is the corresponding amide. How can I avoid this?

A3: The formation of the amide is due to the hydrolysis of the thioamide product. To minimize this, use anhydrous solvents and reagents. Work up the reaction as soon as it is complete, and avoid prolonged exposure to strongly acidic or basic aqueous conditions during extraction. A rapid, neutral workup is ideal.

Q4: Is the phenoxy group stable to the conditions of thionation with Lawesson's reagent?

A4: The phenoxy group is generally stable under the typical conditions used for thionation with Lawesson's reagent (refluxing in toluene or a similar solvent). The C-O ether bond is relatively robust. However, under excessively harsh conditions (very high temperatures for extended periods), cleavage is a remote possibility. If you suspect this is occurring, consider lowering the reaction temperature and extending the reaction time.

Q5: What are the safety precautions when working with Lawesson's reagent and hydrogen sulfide sources?

A5: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Hydrogen sulfide and its sources (like NaSH) are toxic and also have a strong, unpleasant smell. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
  • Schaumann, E. (2008). Thioamides. In Science of Synthesis (Vol. 22, pp. 159-249). Thieme.
  • Varma, R. S. (2007). Microwave-assisted organic syntheses. Pure and Applied Chemistry, 73(8), 1317-1322.
  • Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's reagent in organic syntheses. Chemical Reviews, 110(6), 3419-3478.
  • Zhang, Y., Wu, Y., & He, W. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 968-974. [Link]
  • Fuji, K., & Node, M. (1984). Thioamides. In Comprehensive Organic Synthesis (Vol. 6, pp. 339-361). Pergamon.
  • Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson's reagent in organic and organometallic syntheses. Synthesis, 2003(13), 1929-1958.
  • Szostak, M., & Aube, J. (2009). Synthesis and rearrangement of a bridged thioamide.
  • Gompper, R., & Schmidt, R. R. (1965). Synthese von Thioamiden aus Nitrilen. Angewandte Chemie, 77(21), 967-967.
  • Taylor, E. C., & Zoltewicz, J. A. (1960). A General Synthesis of Thioamides from Nitriles and Thioacetamide. Journal of the American Chemical Society, 82(10), 2656-2657.
  • Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. Erste Abhandlung. Reduktion von Amiden und die Synthese von Aminen. Justus Liebigs Annalen der Chemie, 431(1), 187-230.
  • Kaboudin, B., & Elhamifar, D. (2006). A simple, efficient, and new method for the synthesis of thioamides from nitriles using P4S10. Synthesis, 2006(02), 224-226.
  • Taylor, E. C., & Zoltewicz, J. A. (1962). The Reaction of Nitriles with Hydrogen Sulfide in the Presence of Amines. A Convenient Synthesis of Thioamides. The Journal of Organic Chemistry, 27(9), 3397-3400.

Sources

strategies to enhance the purity of synthesized 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Phenoxyethanethioamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. It provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate purity issues but also to develop a robust, rational approach to purifying thioamides.

Introduction: The Synthetic Context

This compound is typically synthesized from its corresponding amide, 2-phenoxyacetamide, via a thionation reaction.[1][2] The most common laboratory-scale reagent for this transformation is Lawesson's Reagent (LR) or similar thionating agents.[3][4] While effective, this reaction is rarely perfectly clean. The crude product is often contaminated with unreacted starting material, sulfur-containing byproducts from the reagent, and potential side-products. Achieving high purity is critical for subsequent synthetic steps or biological assays.

This guide provides a logical troubleshooting workflow to address these purification challenges systematically.

General Troubleshooting Workflow

The following flowchart outlines a systematic approach to purifying crude this compound. Start with a thorough analysis of your crude material (typically via Thin-Layer Chromatography, TLC) and follow the path that best describes your results.

G start Crude Product Analysis (TLC, ¹H NMR if possible) check_spots How many spots on TLC? start->check_spots single_spot Single Major Spot (>95% purity target) check_spots->single_spot One Dominant Spot multiple_spots Multiple Spots (Significant Impurities) check_spots->multiple_spots Multiple Spots recrystallize Strategy 1: Recrystallization single_spot->recrystallize column_chrom Strategy 3: Column Chromatography recrystallize->column_chrom Purity still low final_product Pure this compound recrystallize->final_product Purity Goal Met identify_impurities Identify Impurities (Compare Rf to starting material) multiple_spots->identify_impurities polar_impurities Polar Impurities (Spots at baseline) identify_impurities->polar_impurities Baseline/Polar nonpolar_impurities Non-Polar/Close Rf Impurities (Spots near product) identify_impurities->nonpolar_impurities Close Rf acid_base_wash Strategy 2: Acid-Base Wash polar_impurities->acid_base_wash nonpolar_impurities->column_chrom acid_base_wash->recrystallize Proceed to polish acid_base_wash->column_chrom Complex mixture remains column_chrom->final_product Purity Goal Met

Caption: Troubleshooting workflow for purifying this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude reaction mixture contains a lot of baseline material on the TLC plate that streaks. What is it and how do I get rid of it?

A1: Root Cause Analysis & Strategy

This is a classic sign of highly polar, phosphorus-containing byproducts from Lawesson's Reagent.[5][6] After the thionation reaction, the LR molecule fragments into several byproducts. Treating the reaction mixture with an alcohol like ethanol or ethylene glycol at reflux can help decompose these byproducts into more polar, easily separable species.[5][6] However, some may persist.

The most effective strategy before attempting more complex purification is a simple aqueous workup, potentially including an acid-base wash. Thioamides are generally stable to mild aqueous base and acid, whereas the phosphorus byproducts can be hydrolyzed or partitioned into the aqueous layer.

Recommended Protocol: Aqueous Workup & Mild Base Wash

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Wash with Bicarbonate: Transfer the organic solution to a separatory funnel. Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This helps neutralize any acidic byproducts.[7][8]

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps remove residual water from the organic layer.[8]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Re-analyze: Analyze the resulting crude material by TLC. You should observe a significant reduction in the baseline impurities.

Q2: My main impurity has a similar Rf value to my product, making separation difficult. What is the likely culprit and the best purification method?

A2: Root Cause Analysis & Strategy

The most common impurity with a similar polarity to the desired this compound is the unreacted starting material, 2-phenoxyacetamide.[2] Since the only difference is an oxygen versus a sulfur atom, their polarities can be very close, leading to poor separation by recrystallization alone.

In this scenario, silica gel column chromatography is the most powerful and reliable purification technique.[9] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[9]

Recommended Protocol: Silica Gel Column Chromatography

  • TLC Analysis for Solvent System:

    • First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35, and there is clear separation from the impurity.

    • Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate. A common starting point for compounds of this type is a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.[9]

    • Collect fractions in separate test tubes. Monitor the separation by collecting small spots from each fraction onto a TLC plate.

  • Analysis and Pooling:

    • Develop the TLC plate to identify which fractions contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientOffers good separation for this polarity range. Start with a lower polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration to elute the product.
Rf Target ~0.3Provides optimal separation and a reasonable elution time.
Q3: I have a moderately pure product (>85%), but I need to get it to >99% purity for my assay. What is the most efficient final polishing step?

A3: Root Cause Analysis & Strategy

For removing small amounts of impurities from a product that is already substantially pure, recrystallization is the ideal method.[10] This technique relies on the principle that the desired compound will be significantly more soluble in a hot solvent than in a cold solvent, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.

The key to successful recrystallization is selecting the right solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Recommended Protocol: Single-Solvent Recrystallization

  • Solvent Screening:

    • Place a small amount of your crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Gently heat the tubes that showed poor solubility. A good solvent will fully dissolve the product upon heating.

    • Allow the heated, clear solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a high recovery of crystalline solid.[10]

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution to remove it.[10]

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[10]

  • Collection and Drying:

    • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Advanced Troubleshooting: Chemical Logic of Purification

Understanding the acidic/basic nature of potential impurities can unlock powerful purification strategies.

G cluster_after After Separation organic_layer Organic Layer in Separatory Funnel (DCM or EtOAc) Contains: Product (Thioamide), Impurity (Amide) add_base Add Aqueous Base (e.g., 1M NaOH) organic_layer->add_base shake_vent Shake & Vent add_base->shake_vent organic_product Organic Layer Contains: Pure Thioamide shake_vent->organic_product Separate Layers aqueous_impurity Aqueous Layer Contains: Deprotonated Amide (Salt) (More water-soluble) shake_vent->aqueous_impurity Separate Layers

Caption: Logic of using a base wash to remove amide starting material.

While thioamides themselves are generally considered neutral, the starting amide (2-phenoxyacetamide) has a weakly acidic N-H proton. In the presence of a strong base like NaOH, the amide can be deprotonated to form a water-soluble salt. The thioamide is significantly less prone to this deprotonation. This difference can be exploited in an acid-base extraction to selectively remove the unreacted amide starting material.[7][11] This is a more aggressive version of the bicarbonate wash described in Q1 and is useful if the starting material is a major contaminant.

References

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health (NIH).
  • Opportunities and challenges in the synthesis of thioamidated peptides. PubMed.
  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Request PDF.
  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate.
  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Publications.
  • Acid–base extraction. Wikipedia.
  • Incorporating Thioamides into Proteins by Native Chemical Ligation. PubMed Central (NIH).
  • Thioamide synthesis by thionation. Organic Chemistry Portal.
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. PubMed.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central.
  • Acid-Base Extraction. University of Missouri-St. Louis.
  • Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals.
  • Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. ResearchGate.
  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI.
  • Thioamide synthesis by thioacylation. Organic Chemistry Portal.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PubMed Central.
  • How would you purify air-sensitive materials (thiols) using column chromatography?. Reddit.
  • Acid-Base Extraction Tutorial. YouTube.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Recrystallization. MIT Digital Lab Techniques Manual (YouTube).
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
  • Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)- ylidene)(cyano)methyl]thiazoles. SciSpace.
  • 2-phenoxyacetamide 95%. AChemBlock.
  • Synthesis method of 2-thiopheneethanol. Google Patents.

Sources

Technical Support Center: Understanding and Preventing the Degradation of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-PETA-V1.0

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for 2-Phenoxyethanethioamide. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound and to offer practical solutions for preventing its degradation during experimental use. As a thioamide, this compound possesses unique chemical properties that, while beneficial for various applications, also render it susceptible to specific degradation pathways. This guide synthesizes fundamental chemical principles with field-proven insights to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is an organic compound featuring a thioamide functional group (-C(S)NH₂) attached to a phenoxyethyl backbone. The key features are the thioamide group, which is a sulfur analog of an amide, and an ether linkage connecting a phenyl ring to the ethyl chain. The thioamide group is the primary site of chemical reactivity and potential degradation. Thioamides are known to be stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[1]

Q2: What are the primary pathways through which this compound can degrade?

A2: Based on the general chemistry of thioamides, the two most probable degradation pathways for this compound are:

  • Oxidation: The sulfur atom of the thioamide is susceptible to oxidation, which can convert the thioamide into the corresponding amide (2-Phenoxyethanamide).[2][3] This process can occur in the presence of common laboratory oxidants or even atmospheric oxygen over time, potentially through intermediates like S-oxides.[4][5]

  • Hydrolysis: The thioamide group can undergo hydrolysis to form the corresponding amide. While thioamides are generally more resistant to hydrolysis than amides, this reaction can be promoted by acidic or alkaline conditions, especially at elevated temperatures.[6][7][8]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of thioamides is significantly influenced by pH. In alkaline aqueous media, thioamides are susceptible to hydrolysis, converting them into the corresponding amides.[7] Acidic conditions can also promote hydrolysis, although the kinetics may differ.[8] For a related compound, N,N',N"-triethylenethiophosphoramide, stability was shown to be greater at a neutral pH (6 to 7) compared to more acidic conditions (pH 4 to 5.5).[9] Therefore, maintaining solutions of this compound near a neutral pH is recommended to minimize hydrolytic degradation.

Q4: Is this compound sensitive to light?

A4: Thioamide-containing compounds can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can provide the energy to initiate chemical reactions, including oxidation.[10][11] It is a standard best practice in chemical stability testing to evaluate photosensitivity.[12][13] Therefore, it is prudent to protect solutions and solid samples of this compound from light.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during their experiments with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low assay signal or reduced compound activity over time. Compound Degradation: The active this compound is likely degrading into less active or inactive species, such as the corresponding amide.1. Verify Purity: Immediately analyze the compound stock and working solutions using a stability-indicating method like HPLC-UV (See Protocol 2). 2. Improve Storage: Store stock solutions at ≤ -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen). Aliquot solutions to minimize freeze-thaw cycles. 3. Control Experimental Conditions: Prepare fresh working solutions for each experiment. If experiments are lengthy, keep solutions on ice and protected from light.
Appearance of a new, more polar peak in HPLC analysis. Oxidative Degradation: Oxidation of the thioamide to the corresponding amide (2-Phenoxyethanamide) is a common degradation pathway.[2][3][4] The resulting amide is typically more polar and will have a shorter retention time on a reverse-phase HPLC column.1. Use Degassed Solvents: Prepare all buffers and solutions with solvents that have been degassed to remove dissolved oxygen. 2. Consider Antioxidants: If compatible with the experimental system, consider adding a small amount of an antioxidant to the solution. 3. Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere whenever possible.
Inconsistent results between experimental batches. Variable Degradation: Inconsistent storage, handling, or solvent quality may be causing different levels of degradation between batches.1. Standardize Protocols: Implement a strict, standardized protocol for compound handling, storage, and solution preparation (See Protocol 1). 2. Solvent Quality Control: Use high-purity, HPLC-grade solvents for all solutions. Avoid using solvents from bottles that have been open for an extended period. 3. pH Control: Ensure that the pH of all buffered solutions is consistent and ideally near neutral to minimize hydrolysis.[9]
Solid compound appears discolored or clumpy. Long-Term Instability: The solid material may be degrading due to prolonged exposure to air, moisture, or light.1. Proper Storage of Solid: Store the solid compound in a tightly sealed container, preferably in a desiccator, at low temperature (e.g., 4°C or -20°C) and protected from light. 2. Re-qualification: If degradation is suspected, re-qualify the solid material by purity analysis (e.g., HPLC, NMR) before use.

Experimental Protocols & Methodologies

Protocol 1: Recommended Handling and Storage of this compound

This protocol outlines the best practices for handling and storing this compound to maintain its integrity.

1. Receiving and Initial Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the solid compound in its original, tightly sealed container at -20°C, protected from light. Place the container inside a desiccator to protect from moisture.

2. Preparation of Stock Solutions:

  • Equilibrate the container to room temperature before opening to prevent condensation.

  • Weigh the required amount of solid in a controlled environment, minimizing exposure to ambient air and humidity. Use of a glovebox with an inert atmosphere is ideal.

  • Dissolve the compound in a suitable, high-purity, anhydrous solvent (e.g., DMSO, Acetonitrile). Acetonitrile may be preferable to protic solvents like methanol to avoid potential nucleophilic attack.[7]

  • Prepare a concentrated stock solution (e.g., 10-50 mM).

3. Storage of Stock Solutions:

  • Dispense the stock solution into single-use aliquots in amber glass vials or cryovials.

  • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Store the aliquots at -20°C or -80°C.

4. Preparation of Working Solutions:

  • Thaw a single aliquot of the stock solution immediately before use.

  • Dilute the stock solution to the final working concentration using high-purity, degassed buffers or media.

  • Prepare only the volume needed for the experiment. Do not store dilute aqueous solutions for extended periods.

Protocol 2: Stability-Indicating HPLC Method for Purity Analysis

This method is designed to separate this compound from its primary potential degradant, 2-Phenoxyethanamide.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (Thioamides typically have a UV λmax around 265 nm).[14]

  • Injection Volume: 10 µL

  • System Suitability: The method should be able to resolve the parent compound from its potential amide degradant. The amide will typically have a shorter retention time.

Visualizing Degradation Pathways

Understanding the potential chemical transformations is key to preventing them. The following diagram illustrates the primary degradation pathways for this compound.

DegradationPathways parent This compound (Stable Form) hydrolyzed 2-Phenoxyethanamide (Hydrolyzed Degradant) parent->hydrolyzed Hydrolysis (Acid/Base, Temp) intermediate Thioamide S-Oxide (Reactive Intermediate) parent->intermediate oxidized 2-Phenoxyethanamide (Oxidized Degradant) intermediate->oxidized Desulfurization stress_O2 Oxygen stress_pH Non-neutral pH stress_Temp High Temperature stress_Light UV/Light

Caption: Potential degradation pathways of this compound.

Forced Degradation Studies: A Proactive Approach

To definitively identify degradation products and establish stability-indicating methods, a forced degradation study is recommended.[12][13][15][16][17] This involves intentionally stressing the compound under various conditions.

Stress ConditionTypical ProtocolExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hPotential hydrolysis to 2-Phenoxyethanamide.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hLikely hydrolysis to 2-Phenoxyethanamide.[7]
Oxidation 3% H₂O₂ at room temp for 24hLikely oxidation to 2-Phenoxyethanamide.[4]
Thermal Stress Solid sample at 80°C for 72hAssess intrinsic thermal stability.
Photostability Expose solution to ICH-compliant light source (UV/Vis)Assess sensitivity to light-induced degradation.[10]

Analysis: Samples from each stress condition should be analyzed by the HPLC method (Protocol 2) and preferably by LC-MS to identify the mass of any degradation products formed.

References

  • Boudebouza, I., Arrousa, S., & Parunova, I. V. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry, 55, 2010-2014.
  • Porter, S. E., & Neal, R. A. (1982). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS.
  • Cohen, B. E., Egorin, M. J., Kohlhepp, E. A., Aisner, J., & Gutierrez, P. L. (1984). Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer. Cancer Research, 44(10), 4312-4316. [Link]
  • Kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Boudebouza, I., Arrousa, S., & Parunova, I. V. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry, 55(12), 2010-2014.
  • Miller, S. J., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Organic & Biomolecular Chemistry, 15(6), 1314-1322. [Link]
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules.
  • The Kinetics and Mechanism of Thioamide Hydrolysis promoted by. RSC Publishing.
  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
  • D'yakonov, V. A., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Journal of the American Chemical Society, 144(1), 343-352. [Link]
  • Various Authors. (2013). Stability of thioamides?
  • Rosenthal, D., & Taylor, T. I. (1957). A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction. Journal of the American Chemical Society, 79(11), 2684-2690. [Link]
  • Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 26(7), 1452-1457. [Link]
  • Synthesis and Characterization of Polythioamides from Elemental Sulfur for Efficient Hg(II) Adsorption. MDPI. [Link]
  • Horng, J.-C., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(25), 9274-9277. [Link]
  • Davidson, I. E., & Smyth, W. F. (1977). Direct determination of thioamide drugs in biological fluids by cathodic stripping voltammetry. Analytical Chemistry, 49(8), 1195-1198. [Link]
  • Kumar, V., & Kumar, S. (2016).
  • Al-Anber, Z. A., & Al-Anber, M. A. (2008). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide.
  • Stability of thiol groups at different pH environments at 37°C.
  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Johnson, T. B., & Burnham, G. (1911). Thioamides: The Formation of Thiopolypeptide Derivatives by the Action of Hydrogen Sulphide on Aminoacetonitrile. Journal of Biological Chemistry, 9(5), 449-462. [Link]
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • Photocatalytic Degradation and Toxicity Analysis of Sulfamethoxazole using TiO 2 /BC. MDPI. [Link]
  • Al-Hourani, B. J., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 26(16), 4983. [Link]
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Genetics, 16(6), 261-265. [Link]
  • Efficient Photodegradation of Thiocyanate Ions in Mining Wastewater Using a ZnO-BiOI Heterojunction. PMC. [Link]
  • Chemistry For Everyone. (2024).
  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]
  • Oxidation of polysorbates – An underestimated degradation p
  • Threonine and 2-Oxobutanoate Degrad
  • Lifitegrast Degradation: Products and P

Sources

challenges and solutions in scaling up 2-Phenoxyethanethioamide production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Phenoxyethanethioamide. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the chemical principles at play, enabling you to troubleshoot effectively and scale your production with confidence. The protocols and advice herein are grounded in established chemical literature and practical experience in process development.

Introduction: The Chemistry of Thionation

The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis, often pivotal in the development of therapeutic agents due to the unique physicochemical properties of the thioamide group.[1][2][3] The most common and scalable method for this conversion is the use of a thionating agent, with Lawesson's reagent being a prominent choice for its relatively mild conditions and high efficiency.[4][5]

The synthesis of this compound from its corresponding amide, 2-Phenoxyacetamide, is a classic example of this thionation reaction. This guide will focus on the challenges and solutions associated with this specific transformation, particularly in the context of scaling up production from the lab bench to larger-scale manufacturing.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or Incomplete Conversion of 2-Phenoxyacetamide

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows a significant amount of starting material remaining.

  • The isolated yield of this compound is lower than expected.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Insufficient Lawesson's Reagent Increase the molar ratio of Lawesson's reagent to the starting amide. A common starting point is 0.5 equivalents of Lawesson's reagent to 1 equivalent of amide.[6]The reaction stoichiometry requires one equivalent of the reactive dithiophosphine ylide, which is in equilibrium with the Lawesson's reagent dimer.[4] An excess may be needed to drive the reaction to completion.
Low Reaction Temperature Increase the reaction temperature. Thionation with Lawesson's reagent is often performed at elevated temperatures, typically in refluxing toluene or a similar high-boiling solvent.[6]The thionation reaction has an activation energy barrier that needs to be overcome. Higher temperatures increase the reaction rate.
Poor Solubility of Reagents Choose a solvent in which both 2-Phenoxyacetamide and Lawesson's reagent are soluble at the reaction temperature. Anhydrous toluene or dioxane are common choices.[7]For a homogeneous reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can lead to a slow and incomplete reaction.
Decomposition of Lawesson's Reagent Use freshly opened or properly stored Lawesson's reagent. Store it in a tightly sealed container in a cool, dry place, away from moisture.Lawesson's reagent is sensitive to moisture and can decompose over time, reducing its reactivity.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC or HPLC analysis shows multiple spots/peaks in addition to the starting material and product.

  • The isolated product is difficult to purify.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Reaction Temperature Too High or Prolonged Reaction Time Optimize the reaction temperature and time by monitoring the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed.Excessive heat or prolonged reaction times can lead to the decomposition of the starting material, product, or intermediates, resulting in byproduct formation.
Presence of Water in the Reaction Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Lawesson's reagent reacts with water, which not only deactivates the reagent but can also lead to the formation of undesired side products.
Side Reactions of the Thioamide Product Minimize the time the product is exposed to high temperatures. Consider a workup procedure that quickly removes the product from the reaction mixture.Thioamides can be susceptible to further reactions or degradation under the reaction conditions.[8]
Problem 3: Difficulty in Removing Phosphorus Byproducts

Symptoms:

  • The crude product is a sticky oil or solid that is difficult to handle.

  • The purified product is contaminated with phosphorus-containing impurities, as evidenced by NMR or mass spectrometry.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Inadequate Workup Procedure After the reaction, quench with a saturated aqueous solution of sodium bicarbonate or water. Extract the product into an organic solvent and wash the organic layer multiple times with water or brine.[6]The phosphorus-containing byproducts of Lawesson's reagent are more polar than the thioamide product and can be removed by aqueous extraction.
Co-precipitation of Byproducts with Product If the product is a solid, consider dissolving the crude material in a suitable solvent and filtering to remove insoluble byproducts before proceeding with purification.Some phosphorus byproducts may be insoluble in the reaction solvent upon cooling and can be removed by filtration.
Product and Byproduct have Similar Solubility For scalable purification, avoid column chromatography. Instead, focus on crystallization. Experiment with different solvent systems (e.g., ethanol/water, toluene/heptane) to find conditions where the product crystallizes selectively.Crystallization is a highly effective and scalable method for purifying solid compounds by exploiting differences in solubility between the product and impurities.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific scale and equipment.

Materials:

  • 2-Phenoxyacetamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes (or Heptanes)

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Phenoxyacetamide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2-0.5 M.

  • Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or toluene).

  • Crystallization: Slowly add a co-solvent in which the product is poorly soluble (e.g., water, hexanes, or heptane) until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with Lawesson's reagent? A: Lawesson's reagent is flammable and reacts with water to release flammable and toxic gases. It should be handled in a well-ventilated fume hood, away from ignition sources.[10][11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Store it in a tightly sealed container under an inert atmosphere and away from moisture.[11][12]

Q2: How can I monitor the progress of the thionation reaction? A: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes. The thioamide product is generally less polar than the starting amide. For HPLC, a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.

Q3: My thioamide product appears to be degrading over time. How can I improve its stability? A: Thioamides can be susceptible to oxidation and hydrolysis.[8] For long-term storage, it is recommended to keep the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere. If the compound is an intermediate, it is best to use it in the next synthetic step as soon as possible.

Q4: Can I use other thionating agents besides Lawesson's reagent for this synthesis? A: Yes, other thionating agents such as Phosphorus Pentasulfide (P₄S₁₀) can be used.[14] However, P₄S₁₀ often requires harsher reaction conditions (higher temperatures and longer reaction times) and can be less selective than Lawesson's reagent.[4]

Q5: What are the expected spectroscopic signatures for this compound? A: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons of the phenoxy group, a singlet for the -OCH₂- protons, and a singlet for the -CH₂- protons adjacent to the thioamide group. The NH₂ protons of the thioamide will appear as a broad singlet. In the ¹³C NMR spectrum, the most characteristic signal is the thiocarbonyl carbon (C=S), which typically appears significantly downfield, in the range of 200-210 ppm.[15]

Visualizations

Workflow for the Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Mix 2-Phenoxyacetamide & Lawesson's Reagent in Anhydrous Toluene B 2. Reflux under Nitrogen Atmosphere (2-4h) A->B C 3. Monitor Reaction by TLC/HPLC B->C D 4. Cool to RT & Quench with NaHCO3 (aq) C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water & Brine E->F G 7. Dry & Concentrate F->G H 8. Dissolve Crude in Hot Ethanol G->H Crude Product I 9. Add Water (anti-solvent) H->I J 10. Cool to Crystallize I->J K 11. Filter, Wash & Dry J->K L L K->L Pure this compound

Caption: A flowchart illustrating the key stages in the production of this compound.

Troubleshooting Logic for Low Yield

G cluster_incomplete Troubleshoot Incomplete Conversion cluster_complete Troubleshoot Workup/Purification Start Low Yield of this compound Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete High Starting Material Complete Complete Conversion (Workup/Purification Issue) Check_Conversion->Complete Low Starting Material Increase_LR Increase Lawesson's Reagent Incomplete->Increase_LR Increase_Temp Increase Reaction Temperature Incomplete->Increase_Temp Check_Solvent Ensure Reagent Solubility Incomplete->Check_Solvent Check_LR_Quality Use Fresh Lawesson's Reagent Incomplete->Check_LR_Quality Optimize_Workup Optimize Aqueous Wash Complete->Optimize_Workup Check_Crystallization Optimize Crystallization Conditions Complete->Check_Crystallization Product_Degradation Investigate Product Degradation Complete->Product_Degradation

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

  • LAWESSON'S REAGENT FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019).
  • Material Safety Data Sheet - Lawesson's Reagent, 99% - Cole-Parmer. (n.d.).
  • LAWESSON'S REAGENT - SD Fine-Chem. (n.d.).
  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal.
  • Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). (2022). RSC Advances.
  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal.
  • (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). Molecules.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules.
  • A novel method for heterocyclic amide–thioamide transformations. (2017). SpringerPlus.
  • Thionation using fluorous Lawesson's reagent. (2006). Organic Letters.
  • Liquid-phase extraction and electrophoretic determination of heterocyclic thioamides in human body fluid. (2021). Analytical and Bioanalytical Electrochemistry.
  • Thionation Using Fluorous Lawesson's Reagent. (n.d.). Organic Chemistry Portal.
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv.
  • General methods for synthesis of thioamides. (n.d.). ResearchGate.
  • Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics. (2022). Nature Communications.
  • Applications of Lawesson′s Reagent in Organic and Organometallic Syntheses. (2010). Chemical Reviews.
  • Mild method for the conversion of amides to thioamides. (2003). The Journal of Organic Chemistry.
  • Synthetic applications. a) Lawesson's reagent (1.0 equiv), THF, 60 °C,... (n.d.). ResearchGate.
  • Metabolism of Thioamides by Ralstonia pickettii TA. (2006). Applied and Environmental Microbiology.
  • Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). Angewandte Chemie International Edition.
  • (PDF) Mild Method for the Conversion of Amides to Thioamides. (2003). (n.d.). Semantic Scholar.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). Molecules.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). Comprehensive Natural Products III.
  • Purification & Isolation. (n.d.). CEM Corporation.
  • Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). Angewandte Chemie International Edition.

Sources

Technical Support Center: Navigating Biological Assays with 2-Phenoxyethanethioamide and Related Thioamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Phenoxyethanethioamide and other novel thioamide-containing small molecules. This guide is designed to provide expert advice and troubleshooting strategies to address common challenges encountered during biological assays. Given that this compound is a novel investigational compound, this document synthesizes established principles of medicinal chemistry and high-throughput screening with specific knowledge of the potential liabilities of the thioamide and phenoxy moieties. Our goal is to empower you to anticipate, diagnose, and resolve inconsistencies in your experimental results, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: I'm observing high variability in my assay results with this compound. What are the likely initial culprits?

Inconsistent results with novel small molecules often stem from fundamental issues with the compound's behavior in an assay environment. For a molecule like this compound, the primary suspects are poor solubility and compound instability. The thioamide functional group, while offering unique pharmacological possibilities, can be susceptible to degradation, particularly under certain pH and temperature conditions. Furthermore, the overall planarity and lipophilicity of the molecule may lead to aggregation at higher concentrations, resulting in non-specific activity and poor dose-response curves.

Q2: What is the best way to prepare and store stock solutions of this compound?

For initial studies, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions (e.g., 10-20 mM).[1] DMSO is a powerful solvent that can accommodate a wide range of organic molecules.[1] To minimize degradation, it is crucial to use anhydrous DMSO, as water can facilitate hydrolysis of the thioamide group.

Best Practices for Stock Solutions:

  • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

  • Quality Control: Before initiating a screening campaign, it is advisable to confirm the purity and integrity of your stock solution via analytical techniques such as HPLC-MS.

Q3: My dose-response curves for this compound are showing a steep drop-off or a "bell shape." What could be causing this?

Steep, shallow, or bell-shaped dose-response curves are often indicative of compound toxicity, poor solubility, or aggregation.[4] At higher concentrations, the compound may be precipitating out of the assay medium or forming aggregates that can interfere with the assay signal. It is also possible that the compound is cytotoxic at higher concentrations, leading to a decrease in the measured biological response.

Troubleshooting Guide: Resolving Inconsistent Assay Results

This section provides a systematic approach to diagnosing and resolving common issues encountered when working with this compound and related compounds.

Issue 1: Poor Solubility and Compound Precipitation

Poor aqueous solubility is a frequent cause of inactivity or inconsistent results for small molecule inhibitors.[5] If the compound precipitates, its effective concentration will be significantly lower than intended.

Troubleshooting Steps:

  • Visual Solubility Check:

    • Prepare a dilution of your compound in the final assay buffer at the highest intended concentration.

    • Incubate under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

    • Visually inspect the solution for any signs of precipitation against a dark background. Centrifuging the sample can also reveal a pellet if the compound has precipitated.[5]

  • Solvent Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.[5]

  • Consider Formulation Strategies: If solubility remains an issue, consider the use of solubilizing agents or alternative delivery vehicles, though these should be carefully validated for their own potential effects on the assay.

Issue 2: Compound Instability and Reactivity

The thioamide functional group can be chemically reactive, particularly under strongly acidic or basic conditions, or in the presence of certain reactive species.[2][4][6][7] This reactivity can lead to compound degradation or covalent modification of proteins in the assay, resulting in non-specific activity.

Troubleshooting Workflow for Suspected Instability:

Caption: Workflow for investigating compound instability.

Issue 3: Assay Interference and Artifacts

Many compounds can interfere with assay detection technologies, leading to false-positive or false-negative results.[8][9] Common types of interference include autofluorescence, fluorescence quenching, and inhibition of reporter enzymes like luciferase.[8]

Strategies to Identify and Mitigate Assay Interference:

Type of Interference Identification Method Mitigation Strategy
Autofluorescence Read plates containing only the compound and assay buffer before adding detection reagents.Use red-shifted fluorophores; perform counter-screens in the absence of the biological target.[8]
Fluorescence Quenching Observe a decrease in signal from a fluorescent control molecule in the presence of the compound.Change the detection method; use a different fluorescent probe.
Luciferase Inhibition Perform a counter-screen using purified luciferase enzyme.If confirmed, this compound is not suitable for luciferase-based assays. Select an alternative assay format.
Compound Aggregation Addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can disrupt aggregates and reduce non-specific activity.Include a detergent in the assay buffer; confirm hits in orthogonal assays.

Proactive Experimental Design: A Framework for Success

To minimize the risk of encountering inconsistencies, a proactive approach to experimental design is essential.

Key Recommendations:

  • Orthogonal Assays: Validate primary screening hits in a secondary, orthogonal assay that uses a different detection technology. This helps to eliminate technology-specific artifacts.[4]

  • Counter-Screens: Routinely perform counter-screens to identify compounds that interfere with your assay technology.[4]

  • Structure-Activity Relationship (SAR) Analysis: If you are testing a series of analogs, a logical SAR can provide confidence that the observed activity is due to specific interactions with the target, rather than non-specific effects.[4]

Experimental Workflow for a New Thioamide Compound:

G A 1. Compound QC (Purity, Identity) B 2. Stock Solution Prep (Anhydrous DMSO, Aliquot) A->B C 3. Solubility Assessment (in Assay Buffer) B->C D 4. Primary Assay (Dose-Response) C->D E 5. Counter-Screens (Assay Interference) D->E F 6. Orthogonal Assay (Confirmation of Hits) D->F G 7. Cellular Assays (Toxicity, Target Engagement) F->G

Caption: Recommended experimental workflow for a novel thioamide compound.

By implementing these troubleshooting strategies and proactive experimental designs, researchers can navigate the complexities of working with novel compounds like this compound, leading to more robust and reliable biological data.

References

  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening.
  • Dahlin, J. L., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667. [Link]
  • Gubernator, N. G., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(1), 139-151. [Link]
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
  • Rudolf, A. F., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 18-26. [Link]
  • Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 26(7), 1452-1457. [Link]
  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity.
  • Abdel-Raheem, S. A. A., et al. (2017). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-6. [Link]
  • Simundic, A. M., & Nikolac, N. (2010). Interferences in quantitative immunochemical methods. Biochemia Medica, 20(1), 33-45. [Link]
  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 38. [Link]
  • Umoh, O. (2018). Interferences in clinical assay. SlideShare. [Link]
  • PubChem. (n.d.). N-Phenylethanethioamide.
  • Ismail, A. A. (2012). Interferences in Immunoassay. Journal of Clinical & Cellular Immunology, S11. [Link]
  • Sharma, D., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Kroll, M. H., & Elin, R. J. (1994). Interference with Clinical Laboratory analyses. Clinical Chemistry, 40(11), 1996-2005. [Link]
  • Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PubChem. (n.d.). 3-(2-Phenoxyethoxy)propanethioamide.
  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link]
  • PubChem. (n.d.). 2-(Phenylthio)ethanethioamide.
  • PubChem. (n.d.). 2-Phenoxyethane-1-thiol.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Validation & Comparative

A Comparative Guide to the Potential Biological Efficacy of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological efficacy of 2-Phenoxyethanethioamide against existing compounds. By examining its structural components—the thioamide group and the phenoxy moiety—we can extrapolate potential activities and propose a roadmap for its experimental validation. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel chemical entities.

Introduction: The Therapeutic Promise of Thioamides and Phenoxy-Containing Scaffolds

In the landscape of medicinal chemistry, the strategic modification of functional groups can dramatically alter the therapeutic profile of a molecule. The thioamide group, a bioisosteric analogue of the ubiquitous amide bond, has garnered significant attention for its ability to enhance biological activity.[1][2] Thioamides are characterized by the replacement of the amide oxygen with a sulfur atom, a substitution that imparts unique physicochemical properties. These include increased lipophilicity, altered hydrogen bonding capabilities (stronger donors, weaker acceptors), and a greater affinity for certain metals, which can lead to improved potency, target interaction, and pharmacokinetic profiles.[1][2] Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4]

Similarly, the phenoxy acetamide scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a range of biological effects such as anti-inflammatory, analgesic, and anticancer properties.[5] The combination of these two pharmacologically relevant moieties in this compound suggests a promising, yet unexplored, potential for biological activity. This guide will dissect the structure of this compound, compare it to established bioactive compounds, and propose a rigorous experimental framework for elucidating its therapeutic efficacy.

Structural and Comparative Analysis of this compound

The structure of this compound features a central thioamide group linked to a phenoxyethyl moiety. This unique combination invites comparison with two main classes of compounds: thioamide-containing drugs and phenoxy acetamide derivatives.

The Thioamide Core: A Gateway to Diverse Pharmacological Activities

The thioamide functional group is a cornerstone of several clinically significant drugs and investigational compounds. A notable example is Ethionamide (ETH) , a second-line antitubercular drug.[1] ETH is a prodrug that is activated by a mycobacterial enzyme, leading to the inhibition of mycolic acid biosynthesis.[1] While structurally different in its heterocyclic core, the presence of the thioamide in ETH is crucial for its mechanism of action.

Another relevant class of thioamides are potent enzyme inhibitors. For instance, certain thioamide-containing compounds have been developed as urease inhibitors with significant antibacterial activity, outperforming standard inhibitors like hydroxyurea and thiourea.[1] Furthermore, the substitution of an amide with a thioamide has been shown to dramatically enhance the potency of small-molecule inhibitors targeting enzymes like epidermal growth factor receptor (EGFR) kinases and histone methyltransferase ASH1L in cancer therapy.[1][3]

Based on these precedents, the thioamide group in this compound could potentially confer:

  • Antimicrobial properties , possibly through the inhibition of essential bacterial or fungal enzymes.

  • Anticancer activity , potentially by targeting kinases or other enzymes involved in cancer cell proliferation and survival. The increased lipophilicity imparted by the thioamide could also enhance cell permeability.[1]

The Phenoxy Moiety: A Modulator of Activity and Selectivity

The phenoxy group in this compound is connected to the thioamide via an ethyl linker. This is reminiscent of phenoxy acetamide derivatives, which have been explored for various therapeutic applications. For example, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues have been synthesized and shown to possess anti-inflammatory and analgesic activities.[5] In these compounds, the nature of the substitution on the phenoxy ring significantly influences the biological activity.

By replacing the amide oxygen with sulfur in this compound, we can hypothesize a modulation of the activities observed in its amide counterparts. The greater lipophilicity and altered electronic properties of the thioamide could influence receptor binding and cellular uptake, potentially leading to enhanced potency or a different pharmacological profile.

Hypothesized Biological Efficacy and Potential Mechanisms of Action

Based on the comparative analysis, we can postulate several potential biological activities for this compound. A primary area of interest would be its potential as an anticancer agent . Many thioamides exhibit anticancer properties by inhibiting protein kinases.[1] The phenoxy group could serve as a scaffold that orients the thioamide moiety within the ATP-binding pocket of a kinase, leading to inhibition of downstream signaling pathways that control cell growth and proliferation.

Potential Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PETA This compound PETA->RAF Potential Inhibition

Caption: A hypothesized mechanism of action for this compound as a kinase inhibitor.

Proposed Experimental Validation Workflow

To empirically determine the biological efficacy of this compound, a systematic, multi-tiered experimental approach is necessary. The following workflow outlines a series of assays to test its potential anticancer and antimicrobial activities.

Experimental Workflow for Biological Efficacy Screening

G cluster_start cluster_primary Primary Screening cluster_secondary Secondary Assays (if active) cluster_tertiary In Vivo Studies (if promising) start This compound Synthesis & Purification cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Assay) start->antimicrobial mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) cytotoxicity->mechanism antimicrobial->mechanism selectivity Selectivity Profiling mechanism->selectivity animal_models Animal Models of Disease selectivity->animal_models

Caption: A stepwise workflow for the biological evaluation of this compound.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or controls) to the respective wells.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the dose-response curve.

Comparative Data Summary (Predictive)

The following table provides a predictive comparison of the potential biological activities of this compound with established compounds. The values for this compound are hypothetical and serve as a guide for expected outcomes based on its structural features.

CompoundClassPrimary Biological ActivityPotency (IC50/MIC)Potential Mechanism of Action
This compound ThioamideAnticancer (Hypothesized) To be determinedKinase Inhibition
Antimicrobial (Hypothesized) To be determinedEnzyme Inhibition
Ethionamide ThioamideAntitubercular0.25-1.0 µg/mLInhibition of mycolic acid synthesis
Gefitinib Kinase InhibitorAnticancer20-80 nM (EGFR)EGFR kinase inhibition
2-Phenoxyacetamide Derivative Phenoxy AcetamideAnti-inflammatoryVariableCOX inhibition or other mechanisms

Conclusion

While direct experimental evidence for the biological efficacy of this compound is not yet available, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the thioamide group, a proven pharmacophore, combined with the phenoxy scaffold, suggests a high probability of discovering novel anticancer or antimicrobial activities. The experimental workflow outlined in this guide provides a clear and robust path for the systematic evaluation of this promising compound. Further research is warranted to synthesize, characterize, and screen this compound to unlock its full therapeutic potential.

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 116732.
  • Request PDF. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents.
  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC - NIH.
  • ResearchGate. (2024).
  • Asif, M. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenoxyethanethioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Thioamide Moiety

The 2-phenoxyethanethioamide scaffold represents a compelling starting point for drug discovery. It is the thioisostere of the well-studied 2-phenoxyacetamide core, which has demonstrated a wide range of biological activities, including inhibition of monoamine oxidase (MAO), the SARS-CoV-2 main protease, and DOT1L, as well as anti-inflammatory properties.[1][2][3][4]

The replacement of the amide oxygen with sulfur to form a thioamide is a common and effective strategy in medicinal chemistry.[5][6] This substitution, while seemingly minor, imparts significant changes to the molecule's physicochemical properties. The thioamide group is a weaker hydrogen bond acceptor but a stronger hydrogen bond donor compared to its amide counterpart.[7] The carbon-sulfur double bond (C=S) is longer and more polarizable than a carbon-oxygen double bond (C=O), which can lead to altered target-binding interactions and improved target affinity.[8][9] Furthermore, the increased lipophilicity of thioamides can enhance membrane permeability and bioavailability.[7] These unique characteristics suggest that this compound derivatives could exhibit novel or enhanced biological activities compared to their amide analogs.

This guide will synthesize SAR data from closely related compound classes to predict how structural modifications to the this compound scaffold may influence biological activity, with a particular focus on MAO inhibition as a representative therapeutic target.

Deconstructing the Scaffold: A Comparative SAR Analysis

While specific SAR studies on this compound derivatives are not yet prevalent in the public domain, we can construct a robust predictive model by analyzing data from analogous thioamide, thiosemicarbazone, and 2-phenoxyacetamide inhibitors. The core scaffold can be divided into three key regions for modification: the phenoxy ring (Ring A) , the ethanethioamide linker (Linker) , and the terminal amide/amine (Group B) .

SAR_Analysis cluster_ring_a Ring A Modifications cluster_group_b Group B Modifications Scaffold Ring A (Phenoxy) Linker (-O-CH2-C(=S)-) Group B (-NHR) Ring_A_node Phenoxy Ring (Substitutions) Scaffold:f0->Ring_A_node Group_B_node Terminal Amide/Amine (Substitutions) Scaffold:f2->Group_B_node EWGs Electron-Withdrawing Groups (e.g., -Cl, -F, -CF3) - Potentially increases potency - Position is critical (para > ortho/meta) Ring_A_node->EWGs EDGs Electron-Donating Groups (e.g., -OCH3, -CH3) - Can increase or decrease activity - May enhance selectivity (e.g., for MAO-A) Ring_A_node->EDGs Small_Alkyl Small Alkyl Groups (e.g., -NHCH3) - Generally well-tolerated Group_B_node->Small_Alkyl Bulky_Aromatic Bulky/Aromatic Groups - May enhance potency through  additional binding interactions Group_B_node->Bulky_Aromatic Primary_Amine -NH2 - Often essential for activity Group_B_node->Primary_Amine

Caption: Key regions for SAR analysis of the this compound scaffold.

Substitutions on the Phenoxy Ring (Ring A)

The electronic and steric properties of substituents on the phenoxy ring are critical determinants of biological activity.

  • Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., -F, -Cl) are common in bioactive molecules. In studies of related inhibitors, a 4-chloro (para) substitution on an aromatic ring led to a significant increase in antiproliferative activity, and its replacement resulted in a loss of potency.[7] Similarly, for 2-phenoxybenzamide antiplasmodial agents, a 4-fluoro substitution on the phenoxy ring was beneficial.[3][10] This suggests that small, electronegative groups at the para-position of the phenoxy ring are likely to enhance the inhibitory activity of 2-phenoxyethanethioamides.

  • Electron-Donating Groups (EDGs): The effect of EDGs like methoxy (-OCH3) or methyl (-CH3) is more variable. In 2-phenoxyacetamide MAO inhibitors, a 4-methoxy group resulted in a highly selective MAO-A inhibitor.[1][7] Conversely, for some anticancer thioamides, replacing a 4-Cl with a 3,4-dimethoxy group led to a significant loss of activity.[7] This indicates that EDGs on the phenoxy ring could be used to tune the selectivity profile of the compounds, potentially shifting activity between different enzyme isoforms or targets.

Modifications of the Terminal Group (Group B)

The nature of the substituent on the terminal nitrogen of the thioamide can profoundly impact potency and selectivity.

  • Primary Thioamides (-NH2): For many inhibitor classes, an unsubstituted terminal amide or thioamide is crucial for forming key hydrogen bond interactions with the target protein.[5] It is hypothesized that the primary thioamide will be a critical pharmacophore for many targets.

  • Substituted Thioamides (-NHR): In studies of thiosemicarbazone-based MAO-B inhibitors, the substitution on the terminal nitrogen was a key determinant of potency.[11] Compounds bearing a methoxyethyl substituent were found to be the most potent agents, with IC50 values in the nanomolar range.[11] This suggests that extending from the terminal nitrogen with small, flexible, and potentially hydrogen-bond-accepting groups could lead to highly potent this compound derivatives. Bulky aromatic or heterocyclic rings attached to this nitrogen could also explore additional binding pockets and increase potency.

Comparative Data Summary

The following table summarizes expected SAR trends based on published data for analogous compounds, primarily focusing on MAO-B inhibition as a quantifiable endpoint.

Compound Series General Structure Key Substitutions Biological Activity (IC50) Key SAR Insights Reference
ThiosemicarbazonesAryl-NH-C(=S)-NH-N=CMethoxyethyl on terminal N0.042 µM (MAO-B)Small, flexible substituents on the terminal nitrogen dramatically increase MAO-B inhibitory potency.[11]
2-Phenoxyacetamides4-OCH3-Ph-O-CH2-C(=O)-NH24-Methoxy on phenoxy ringSI = 245 (MAO-A selective)Electron-donating groups on the phenoxy ring can confer selectivity for MAO-A over MAO-B.[1][7]
N-Pyrazoline Thioamides4-Cl-Ph-...-C(=S)-NHR4-Chloro on phenyl ring6.08 µM (HepG2 cells)An electron-withdrawing group at the para position of the aryl ring is critical for anticancer activity.[7]
DithiobisbenzamidesAryl-C(=O)NH-S-S-...Ortho benzamideLow µM (Anti-HIV)The ortho-amide and disulfide bridge are essential for activity, targeting the NCp7 zinc finger.[6]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis: Thionation of 2-Phenoxyacetamide Precursors

The most direct route to 2-phenoxyethanethioamides is the thionation of their corresponding amide precursors using a thionating agent such as Lawesson's Reagent.[1][12] This method is well-established and generally provides good yields.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start Start: 2-Phenoxyacetamide Derivative Reaction Reaction: Stir at RT to Reflux Monitor by TLC Start->Reaction LR Lawesson's Reagent (0.5-0.6 eq.) LR->Reaction Solvent Anhydrous THF or Toluene Solvent->Reaction Workup Aqueous Work-up: Water and Ether/EtOAc Extraction Reaction->Workup Completion Purification Purification: Silica Gel Chromatography Workup->Purification Product End: This compound Purification->Product

Caption: General workflow for the synthesis of 2-phenoxyethanethioamides.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.6 equivalents) in anhydrous tetrahydrofuran (THF). Causality: Using anhydrous solvent is crucial as Lawesson's reagent can react with water. THF is an excellent solvent that allows the reaction to proceed at room temperature.[1]

  • Addition of Amide: To the stirred solution of Lawesson's Reagent, add a solution of the starting 2-phenoxyacetamide derivative (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide spot is completely consumed (typically 30 minutes to several hours). If the reaction is sluggish, it can be gently heated to reflux.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Work-up: Transfer the organic solution to a separatory funnel and wash thoroughly with copious amounts of water (3x) to remove phosphorus-containing byproducts. Then, wash with saturated sodium bicarbonate solution and finally with brine. Trustworthiness: A thorough aqueous work-up is critical for removing impurities from the Lawesson's reagent, which can interfere with chromatography and subsequent biological assays.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Biological Evaluation: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a robust, high-throughput compatible fluorometric assay to determine the inhibitory potency (IC50) of test compounds against human monoamine oxidase B (MAO-B). The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[5][6][13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • MAO-B Assay Buffer: Prepare and bring to room temperature before use.

    • Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a series of dilutions to be tested. The final solvent concentration in the assay should not exceed 2%.[13]

    • MAO-B Enzyme: Reconstitute lyophilized human recombinant MAO-B enzyme in MAO-B Assay Buffer to create a stock solution. Immediately before use, dilute the stock solution to the final working concentration in assay buffer. Causality: Always prepare the enzyme solution fresh and keep it on ice to maintain its catalytic activity.[5]

    • Substrate Solution: Prepare a working substrate solution containing the MAO-B substrate (e.g., tyramine or benzylamine), a developer, and a fluorescent probe (e.g., GenieRed or OxiRed™) in MAO-B Assay Buffer.[11][13]

  • Assay Procedure (96-well black plate):

    • Compound Addition: To appropriate wells, add 10 µL of your diluted test compounds. For control wells, add 10 µL of a known MAO-B inhibitor (e.g., Selegiline, positive control), and 10 µL of assay buffer (enzyme activity control).

    • Enzyme Addition: Add 50 µL of the freshly diluted MAO-B enzyme working solution to all wells.

    • Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

    • Initiate Reaction: Add 40 µL of the MAO-B Substrate Solution to each well to start the reaction. Mix well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation/Emission ≈ 535/587 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[6][13]

  • Data Analysis:

    • For each concentration of the inhibitor, determine the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration relative to the enzyme activity control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. By leveraging the established principles of thioamide bioisosterism and the wealth of SAR data from analogous phenoxyacetamide and thioamide series, researchers can rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a validated framework for the synthesis and evaluation of these compounds. Future work should focus on synthesizing a focused library of this compound derivatives to empirically validate the predictive SAR models presented here and to explore their activity against a broader range of therapeutic targets.

References

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ACS Medicinal Chemistry Letters.
  • Kucuk, M., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6636.
  • Sari, Y., et al. (2021). 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. AIP Conference Proceedings, 2346(1), 020011.
  • Demurtas, M., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Indian Chemical Society, 98(2), 100021.
  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9), e202303770.
  • Turan-Zitouni, G., et al. (2012). SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4388-4391.
  • Miller, J. F., et al. (1998). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Journal of Medicinal Chemistry, 41(23), 4465-4475.
  • Kohlmann, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(20), 6249.
  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631.
  • Lai, Y., et al. (2016). Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation. Journal of Molecular Graphics and Modelling, 68, 142-149.
  • El-Gamal, M. I., et al. (2022).
  • Miller, L. W., & Cornish, V. W. (2020).
  • Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628.

Sources

A Researcher's Guide to Experimental Validation of the Molecular Target for 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its mechanism of action is both critical and challenging. This guide provides an in-depth, technical comparison of experimental strategies to elucidate and validate the molecular target of a novel compound, using 2-Phenoxyethanethioamide as a case study. As this molecule is not extensively characterized in public literature, this document serves as a comprehensive roadmap for target deconvolution of any new chemical entity.

Our approach is built on three pillars: initiating with hypothesis generation, progressing to direct target engagement confirmation, and culminating in robust genetic validation. Each step is designed to build a self-validating system of evidence, ensuring scientific rigor and trustworthiness in your findings.

Phase 1: Hypothesis Generation - Where to Begin?

Before embarking on wet-lab experiments, a foundational understanding of the potential target space is essential. The structure of this compound, featuring a phenoxy group, an ethyl linker, and a reactive thioamide moiety, provides clues. The thioamide group, in particular, is known to engage with various biological targets, often through covalent or strong non-covalent interactions.

Initial Strategy: In Silico Target Prediction

Computational methods serve as a cost-effective and rapid first step to generate testable hypotheses.[1][2] These tools compare the structure of your small molecule against vast databases of known ligands and their protein targets to predict potential interactions.[2][3]

Tool Category Principle Example Platforms Outcome
Ligand-Based Compares 2D/3D similarity of the query molecule to libraries of compounds with known targets.SwissTargetPrediction, SEA, CSNAP[4]A ranked list of potential protein targets based on chemical similarity.
Structure-Based Docks the 3D conformation of the molecule into the binding sites of known protein structures.Not directly applicable without a known target, but used for validating hypotheses from ligand-based methods.Predicted binding affinity and pose for a specific protein-ligand interaction.

Causality Behind This Choice: Starting with in silico methods allows for the efficient prioritization of resources. Instead of screening blindly, you can focus your initial biochemical and cellular assays on a smaller, more manageable list of high-probability targets, saving considerable time and expense.

Phase 2: Confirming Target Engagement - Does the Molecule Bind?

Once a list of putative targets is generated, the next critical step is to confirm direct physical interaction between this compound and the candidate proteins within a biological context. Label-free methods are preferable at this stage as they do not require chemical modification of the compound, which could alter its binding properties.[5][6]

Two powerful and complementary techniques for this purpose are the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

Comparison of Primary Target Engagement Assays
Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[7][8][9]Performed in intact cells or lysates, providing physiological relevance[10][11]; No compound modification needed.Requires a specific antibody for detection (Western Blot); Not suitable for all proteins (e.g., some membrane proteins).
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects a target protein from proteolytic degradation.[5][6][12]Universal applicability without modifying the drug[5][13]; Can be used in complex mixtures like cell lysates.[12][14]Protease choice can be critical; Less sensitive for weak interactions.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines how to determine if this compound engages a hypothesized target, "Protein X," in intact cells.

  • Cell Culture and Treatment: Plate cells known to express Protein X and grow to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or a concentration range of this compound for a predetermined time.

  • Heating Step: Harvest and resuspend cells in a buffered solution. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.[10]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed.[7]

  • Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western Blot using an antibody specific for Protein X.

  • Data Analysis: Quantify the band intensity at each temperature for both vehicle and drug-treated samples. Plotting these values will generate a "melting curve." A shift in this curve to a higher temperature in the presence of this compound indicates target engagement.[7][8]

Hypothetical CETSA Data for this compound

Temperature (°C)Vehicle (Relative Intensity)10 µM this compound (Relative Intensity)
461.001.00
500.951.00
540.52 (Tm)0.91
580.150.55 (Tm)
620.050.21

This data illustrates a rightward shift in the melting temperature (Tm) of Protein X upon treatment, signifying stabilization and direct binding.

Phase 3: Unbiased Target Identification - What is the Target?

While CETSA and DARTS are excellent for validating a hypothesis, unbiased approaches are necessary to discover targets without prior assumptions. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a classic and powerful technique for this purpose.[15][16][17]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

The goal is to immobilize this compound onto a solid support (resin), use it as "bait" to capture binding proteins from a cell lysate, and then identify these proteins using mass spectrometry.[18][19]

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Linker Attach Linker Compound->Linker Resin Immobilize on Resin Linker->Resin Incubate Incubate Lysate with Resin Resin->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Proteolytic Digest Elute->Digest MS LC-MS/MS Analysis Digest->MS Identify Identify Proteins MS->Identify

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Causality Behind This Choice: The key to a successful AC-MS experiment is the design of the affinity probe. Structure-activity relationship (SAR) data is crucial to determine a point on the this compound molecule where a linker can be attached without disrupting its binding activity. A control experiment using resin without the compound is mandatory to distinguish true binders from proteins that non-specifically adhere to the matrix.[19]

Alternative Unbiased Method: Activity-Based Protein Profiling (ABPP)

ABPP is a sophisticated chemical proteomics strategy ideal for identifying enzyme targets.[20][21] It uses active-site-directed chemical probes to map the functional state of enzymes in complex biological systems.[21][22] If this compound is suspected to be an enzyme inhibitor, a competitive ABPP experiment can be performed. In this setup, cell lysates are pre-incubated with the compound, followed by the addition of a broad-spectrum probe that targets a specific enzyme class (e.g., serine hydrolases). A decrease in probe labeling for a particular enzyme in the presence of this compound indicates it is the direct target.[23][24]

Phase 4: Genetic Validation - Is the Target Biologically Relevant?

Confirming a direct physical interaction is necessary but not sufficient. The final and most definitive phase of target validation is to demonstrate that the identified target is responsible for the compound's biological effect. CRISPR/Cas9 gene editing technology is the gold standard for this purpose.[25][][27]

The Logic of CRISPR-Based Target Validation

The core principle is straightforward: if Protein X is the true target through which this compound exerts its cytotoxic (or other phenotypic) effect, then removing Protein X from the cell should render the cell resistant to the compound.[28][29]

CRISPR_Logic cluster_wt Wild-Type Cells cluster_ko Knockout Cells WT_Cell Cell with Target X Compound_WT Add 2-Phenoxy- ethanethioamide WT_Cell->Compound_WT Target X present Phenotype_WT Observe Phenotype (e.g., Cell Death) Compound_WT->Phenotype_WT KO_Cell Cell with Target X Knocked Out (CRISPR) Compound_KO Add 2-Phenoxy- ethanethioamide KO_Cell->Compound_KO Target X absent Phenotype_KO Phenotype is Rescued (e.g., Cell Survival) Compound_KO->Phenotype_KO

Caption: Logic of using CRISPR/Cas9 knockout to validate a drug target.

Experimental Protocol: CRISPR/Cas9 Knockout Validation
  • Design and Clone: Design two or more unique single-guide RNAs (sgRNAs) targeting the gene encoding for Protein X to control for off-target effects. Clone these into a Cas9-expressing lentiviral vector.

  • Generate Knockout Line: Transduce the target cell line with the lentivirus. Select for successfully transduced cells and expand them to generate a stable knockout cell line.

  • Validate Knockout: Confirm the absence of Protein X expression in the knockout cell line via Western Blot or qPCR.

  • Phenotypic Assay: Treat both the wild-type and knockout cell lines with a dose range of this compound.

  • Compare Sensitivity: Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo). A significant increase in the EC50 or IC50 value in the knockout cells compared to wild-type cells provides strong evidence that Protein X is the biologically relevant target.

Conclusion: A Unified Strategy for Target Deconvolution

References

  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-298.
  • Al-Shimary, F. F. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts).
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Nomura, D. K. (2015). Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. ACS Chemical Biology, 10(11), 2423-2424.
  • Wang, X., et al. (2018). Target identification with quantitative activity based protein profiling (ABPP). Journal of Pharmaceutical Analysis, 8(3), 149-155.
  • Lomenick, B. (2011). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). University of California, Los Angeles.
  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc..
  • Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. Topics in Current Chemistry, 324, 43-84.
  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
  • Al-Kawaz, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 457-473.
  • Chen, X., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 100.
  • Mind The Byte. Directory of in silico Drug Design tools.
  • Al-Shimary, F. F. (2025). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
  • Gleichmann, N. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Technology Networks.
  • Anighoro, A., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(6), 1949-1964.
  • Al-Shimary, F. F. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
  • Mayr, F., et al. (2021). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 26(11), 3292.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 558-563.
  • Arkin, M. R., et al. (2014). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Springer Professional.
  • Waring, M. J. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(20), 11407-11424.
  • Creative Biolabs. In Silico Target Prediction.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
  • Broad Institute. Small-molecule Target and Pathway Identification.
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Pelago Bioscience. CETSA.
  • Zhang, X., et al. (2019). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 8(9), 389.
  • Al-Ali, H., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 617-626.
  • ResearchGate. (2025). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF.
  • Ertl, P., & Gerlach, C. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1762, 1-13.
  • Silva, Q. B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 1-5.
  • Johnson, C. B., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 18-24.

Sources

A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a promising lead compound is a moment of significant scientific excitement. However, the journey from a hit to a clinically viable drug is fraught with challenges, chief among them being the characterization of a molecule's selectivity. Off-target effects, the unintended interactions of a drug candidate with proteins other than its intended target, are a major cause of clinical trial failures and can lead to unforeseen toxicities.[1][2][3] This guide provides a comprehensive framework for assessing the off-target profile of a novel small molecule, using the hypothetical compound 2-Phenoxyethanethioamide as a case study.

For the purpose of this guide, we will postulate that this compound has been identified as a potent inhibitor of a specific kinase, let's call it "Kinase X," which is implicated in a particular cancer signaling pathway. While its on-target efficacy is promising, a thorough understanding of its potential off-target interactions is paramount before committing to further preclinical development. This guide will compare and contrast several state-of-the-art experimental approaches to build a comprehensive off-target profile for this compound, providing the rationale behind experimental choices and detailed protocols for their execution.

The Imperative of Early Off-Target Profiling

Undesired off-target interactions are a leading cause of safety-related attrition in drug development.[1] Early identification of these liabilities allows for the medicinal chemistry-driven optimization of lead compounds to improve selectivity or, in some cases, the timely termination of a project, saving valuable resources. A multi-pronged approach, combining computational prediction with a suite of in vitro and cellular assays, provides the most robust assessment of a compound's off-target profile.

Section 1: In Silico Prediction of Off-Target Liabilities

Before embarking on extensive and resource-intensive experimental screening, computational methods can provide valuable initial insights into the potential off-target landscape of this compound. These approaches leverage vast databases of known compound-protein interactions and protein structures to predict potential binding partners.

One such approach is the Off-Target Safety Assessment (OTSA), which utilizes a large training set of compounds with known activities to predict the primary and secondary pharmacological activities of a new molecule.[1] This method can provide an early warning for potential interactions with safety-relevant targets.

Key Advantages of In Silico Approaches:

  • Cost-effective and rapid: Provides a broad overview of potential off-targets with minimal resource investment.

  • Hypothesis-generating: Can guide the selection of experimental assays by highlighting protein families or specific targets that warrant further investigation.

Limitations to Consider:

  • Predictive nature: In silico predictions require experimental validation. The accuracy of these predictions is dependent on the quality and coverage of the training data.

  • Potential for false positives and negatives: These methods are not infallible and may miss novel or unexpected interactions.

Section 2: In Vitro Biochemical Assays for Broad Off-Target Screening

Biochemical assays are a cornerstone of off-target profiling, directly measuring the interaction of a compound with a purified protein. For a putative kinase inhibitor like this compound, kinase panel screening is an indispensable tool.

Kinase Profiling: Mapping the Kinome-Wide Selectivity

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making them susceptible to off-target inhibition.[3] Kinase profiling services offer screening against large panels of kinases to assess a compound's selectivity.[4][5][6][7][8]

Comparative Overview of Kinase Profiling Platforms:

Assay TechnologyPrincipleThroughputData OutputKey Considerations
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.HighIC₅₀ valuesGold standard for sensitivity and direct measurement of enzymatic activity. Requires handling of radioactive materials.
Luminescence-Based Assays Measures the amount of ATP remaining after a kinase reaction using a luciferase-luciferin system (e.g., Kinase-Glo®).Very HighIC₅₀ valuesSimple, robust, and amenable to high-throughput screening (HTS).[8] Can be susceptible to interference from compounds that affect the luciferase enzyme.
Fluorescence-Based Assays (e.g., TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore, which is modulated by kinase activity.Very HighIC₅₀ valuesHomogeneous "mix-and-read" format, suitable for HTS.[8] Can be affected by compound fluorescence.
Label-Free Mass Spectrometry Directly measures the phosphorylation of a substrate by detecting the mass shift.MediumIC₅₀ values, kinetic parametersProvides high-quality, unambiguous data. Lower throughput compared to other methods.

Experimental Workflow: Kinase Panel Screening (Luminescence-Based)

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Assay_Plate Dispense compound dilutions into 384-well assay plate Compound_Prep->Assay_Plate Add_Kinase Add purified kinase and substrate to each well Assay_Plate->Add_Kinase Add_ATP Initiate reaction by adding ATP Add_Kinase->Add_ATP Incubate Incubate at room temperature Add_ATP->Incubate Add_Reagent Add Kinase-Glo® reagent to stop reaction and generate signal Incubate->Add_Reagent Read_Plate Measure luminescence on a plate reader Add_Reagent->Read_Plate Calculate_IC50 Calculate percent inhibition and determine IC₅₀ values Read_Plate->Calculate_IC50 Generate_Profile Generate selectivity profile Calculate_IC50->Generate_Profile

Caption: A generalized workflow for luminescence-based kinase profiling.

Interpreting the Data: The output of a kinase screen is typically a list of kinases for which this compound shows significant inhibition (e.g., >50% at a single concentration) and corresponding IC₅₀ values for the most potent off-targets. This data allows for the calculation of a selectivity score, providing a quantitative measure of the compound's specificity for Kinase X.

Receptor Binding Assays: Beyond the Kinome

While kinase profiling is crucial, this compound may interact with other protein classes. Receptor binding assays are used to screen for interactions with a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[9][10][11] These assays typically employ a competitive binding format where the test compound competes with a radiolabeled or fluorescently labeled ligand for binding to the target receptor.[9][12]

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines overexpressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radiolabeled ligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Section 3: Cellular Assays for Target Engagement and Off-Target Validation

While biochemical assays are powerful for identifying direct interactions, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore essential for confirming target engagement and validating potential off-target effects in a more physiologically relevant context.

Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Binding

The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the direct measurement of a compound's binding to its target protein within intact cells.[13][14][15][16][17] The principle behind CETSA® is that the binding of a ligand, such as this compound, stabilizes its target protein, leading to an increase in the protein's melting temperature.[13][14][17]

CETSA® Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Target Detection Cell_Culture Culture cells of interest Compound_Treatment Treat cells with this compound or vehicle control Cell_Culture->Compound_Treatment Heat_Treatment Heat cell suspensions to a range of temperatures Compound_Treatment->Heat_Treatment Cell_Lysis Lyse cells to release proteins Heat_Treatment->Cell_Lysis Centrifugation Separate soluble proteins from precipitated aggregates by centrifugation Cell_Lysis->Centrifugation Western_Blot Detect the amount of soluble Kinase X (and potential off-targets) by Western Blot or other methods Centrifugation->Western_Blot

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA®) workflow.

Data Interpretation: A positive thermal shift, where the target protein remains soluble at higher temperatures in the presence of this compound, confirms intracellular target engagement. This assay can also be used to validate off-targets identified in biochemical screens by assessing their thermal stabilization in cells.

Section 4: A Comparative Summary and Path Forward

The table below provides a comparative summary of the discussed off-target assessment strategies for this compound.

MethodPrincipleThroughputPhysiological RelevanceKey Application
In Silico Prediction Computational modeling of compound-protein interactions.Very HighLowInitial hypothesis generation and risk assessment.
Kinase Profiling Biochemical measurement of kinase inhibition.HighMediumBroad assessment of selectivity across the kinome.
Receptor Binding Assays Biochemical measurement of competitive ligand binding.HighMediumScreening against diverse, non-kinase target classes.
CETSA® Measurement of ligand-induced protein thermal stabilization in cells.MediumHighConfirmation of intracellular target engagement and validation of off-targets.

A Synergistic Approach:

The most effective strategy for de-risking this compound involves a tiered and integrated approach:

  • Initial Assessment: Begin with in silico predictions to identify potential areas of concern.

  • Broad Screening: Conduct comprehensive kinase profiling and receptor binding assays to experimentally identify off-targets.

  • Cellular Validation: Utilize CETSA® to confirm the intracellular engagement of both the intended target (Kinase X) and any high-priority off-targets identified in the biochemical screens.

The results from this comprehensive assessment will provide a robust understanding of the selectivity profile of this compound, enabling informed decisions for its continued development. Should significant off-target liabilities be identified, this data will be invaluable for guiding medicinal chemistry efforts to optimize the compound's selectivity and ultimately enhance its potential as a safe and effective therapeutic.

References

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • La Tora, D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269–2277. [Link]
  • Ambe, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. [Link]
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. (n.d.). CETSA.
  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • An, L., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. In HTS Assay Development and Screening.
  • Creative Bioarray. (n.d.). Receptor Binding Assay.
  • Wikipedia. (2023, November 29). Ligand binding assay.

Sources

A Comparative Guide to the Synthetic Routes of 2-Phenoxyethanethioamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenoxyethanethioamide is a valuable building block in medicinal chemistry, serving as a precursor for various heterocyclic compounds with potential therapeutic applications. The thioamide moiety, a bioisostere of the amide bond, can significantly alter a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capability, and metabolic stability.[1] This guide provides a comparative evaluation of three primary synthetic routes to this compound: the thionation of 2-phenoxyacetamide, the sulfhydrolysis of 2-phenoxyacetonitrile, and the Willgerodt-Kindler reaction of 2-phenoxyacetaldehyde. We offer an in-depth analysis of each method's mechanism, advantages, and limitations, supported by detailed experimental protocols and comparative data to assist researchers in making informed decisions for their specific research and development needs.

Introduction: The Strategic Importance of the Thioamide Moiety

The substitution of an oxygen atom with sulfur in an amide to form a thioamide introduces subtle yet profound changes. The thioamide C=S bond is significantly longer and weaker than the amide C=O bond, and the sulfur atom is larger and less electronegative than oxygen.[1] These differences result in altered bond rotation barriers, increased acidity of the N-H protons, and modified hydrogen bond donor/acceptor properties.[1] In drug development, these modulations can lead to improved target affinity, enhanced membrane permeability, or novel intellectual property. The synthesis of this compound, therefore, is a key step for accessing novel chemical matter. This guide aims to provide a clear, evidence-based comparison of the most viable synthetic strategies.

Route 1: Thionation of 2-Phenoxyacetamide

This is arguably the most direct and widely employed method for synthesizing thioamides when the corresponding amide is readily available. The core of this strategy is the replacement of the carbonyl oxygen with a sulfur atom using a thionating agent.

Principle & Mechanism

The most common and efficient thionating agent for this transformation is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, famously known as Lawesson's Reagent (LR). Compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent is more soluble in common organic solvents and often provides cleaner reactions with higher yields under milder conditions.[2][3]

The reaction mechanism proceeds through a [2+2] cycloaddition between the carbonyl group of the amide and the reactive dithiophosphine ylide monomer of LR, which exists in equilibrium with the dimer in solution.[2] This forms a transient four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and liberates the desired thioamide.[2][4]

Experimental Protocol: Synthesis via Lawesson's Reagent

Starting Material: 2-Phenoxyacetamide (Can be prepared by reacting phenoxyacetyl chloride with ammonia, or by hydrolysis of 2-phenoxyacetonitrile).

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-phenoxyacetamide (10.0 g, 66.1 mmol) and dry toluene (150 mL).

  • Reagent Addition: Add Lawesson's Reagent (14.7 g, 36.4 mmol, 0.55 eq.) to the suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 1-3 hours.

  • Workup: Allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The fractions containing the product are combined and the solvent is evaporated to yield this compound as a crystalline solid.

Visualization: Workflow for Thionation Route

cluster_0 Route 1: Thionation Start 2-Phenoxyacetamide Reagent Lawesson's Reagent Toluene, Reflux Start->Reagent 1. Add Reagent Purification Solvent Removal & Flash Chromatography Reagent->Purification 2. Reaction & Workup Product This compound Purification->Product 3. Isolate Product

Caption: Workflow for the synthesis of this compound via thionation.

Route 2: Sulfhydrolysis of 2-Phenoxyacetonitrile

This route utilizes the corresponding nitrile as the starting material, which is often readily accessible and cost-effective. The synthesis involves the addition of a sulfur nucleophile across the carbon-nitrogen triple bond.

Principle & Mechanism

The classical approach involves bubbling gaseous hydrogen sulfide (H₂S) through a solution of the nitrile in the presence of a base catalyst like pyridine or triethylamine.[5] However, due to the high toxicity and unpleasant odor of H₂S, numerous methods have been developed that use safer H₂S surrogates.

A highly effective and practical alternative involves using sodium hydrosulfide (NaSH).[6][7] The reaction can be promoted by additives such as magnesium chloride or diethylamine hydrochloride, which may activate the nitrile group towards nucleophilic attack. The reaction is typically performed in a polar aprotic solvent like DMF or a mixture of dioxane and water.[6][7] The mechanism involves the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic nitrile carbon, followed by protonation to yield the thioamide.

Experimental Protocol: Synthesis via NaSH

Starting Material: 2-Phenoxyacetonitrile.

  • Setup: In a 250 mL round-bottom flask, dissolve 2-phenoxyacetonitrile (10.0 g, 75.1 mmol) in N,N-dimethylformamide (DMF, 100 mL).

  • Reagent Addition: To this solution, add magnesium chloride hexahydrate (MgCl₂·6H₂O, 15.3 g, 75.1 mmol, 1.0 eq.) followed by the careful, portion-wise addition of sodium hydrosulfide hydrate (NaSH·xH₂O, 12.6 g, ~225 mmol, 3.0 eq.). Note: NaSH is hygroscopic and toxic. Handle with appropriate care in a fume hood.

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC. The conversion is generally complete within 2-4 hours.[6]

  • Workup: Pour the reaction mixture into ice-water (400 mL) with stirring. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture to afford pure this compound.

Visualization: Workflow for Sulfhydrolysis Route

cluster_1 Route 2: Sulfhydrolysis Start_N 2-Phenoxyacetonitrile Reagents_N NaSH, MgCl₂ DMF, Room Temp. Start_N->Reagents_N 1. Add Reagents Purification_N Aqueous Workup & Recrystallization Reagents_N->Purification_N 2. Reaction & Workup Product_N This compound Purification_N->Product_N 3. Isolate Product

Caption: Workflow for the synthesis of this compound via sulfhydrolysis.

Route 3: The Willgerodt-Kindler Reaction

This classic name reaction offers a fundamentally different approach, constructing the thioamide from a carbonyl compound (aldehyde or ketone), an amine, and elemental sulfur.[8] It is particularly useful when the starting aldehyde is more accessible than the corresponding amide or nitrile.

Principle & Mechanism

The Willgerodt-Kindler reaction involves the oxidation of a carbonyl compound and the migration of the resulting thioamide functional group to the terminal position of an alkyl chain.[8] For a substrate like 2-phenoxyacetaldehyde, the terminal position is already adjacent to the phenyl group, simplifying the outcome. The reaction is typically performed with elemental sulfur and a secondary amine, such as morpholine, which acts as both a reactant and a solvent/catalyst.[9][10]

The mechanism is complex but is thought to begin with the formation of an enamine from the aldehyde and morpholine.[8][11] This enamine then reacts with elemental sulfur. A series of rearrangements, potentially involving aziridine intermediates, leads to the formation of a morpholine thiocarboxamide derivative, which can then be hydrolyzed to the primary thioamide, although often the thioamide of the secondary amine is the isolated product. For simplicity, we describe the direct formation of the primary thioamide, which can be achieved under modified conditions or via subsequent hydrolysis.

Experimental Protocol: Synthesis via Willgerodt-Kindler

Starting Material: 2-Phenoxyacetaldehyde.

  • Setup: In a reaction vessel suitable for microwave synthesis or a standard round-bottom flask with a reflux condenser, combine 2-phenoxyacetaldehyde (10.0 g, 73.4 mmol), morpholine (9.6 g, 110 mmol, 1.5 eq.), and elemental sulfur powder (3.5 g, 110 mmol, 1.5 eq.).

  • Reaction: Heat the mixture with stirring. Under conventional heating, refluxing (approx. 130 °C) for 4-8 hours is required. Microwave-assisted synthesis can significantly reduce the reaction time.[9]

  • Workup: After cooling, the reaction mixture is typically diluted with ethanol and treated with aqueous acid to hydrolyze the intermediate N,N-disubstituted thioamide to the primary thioamide. Alternatively, if the morpholine thioamide is isolated, it is subjected to a separate hydrolysis step.

  • Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved via column chromatography or recrystallization.

Visualization: Workflow for Willgerodt-Kindler Route

cluster_2 Route 3: Willgerodt-Kindler Start_WK 2-Phenoxyacetaldehyde Reagents_WK Sulfur, Morpholine Heat (Reflux/MW) Start_WK->Reagents_WK 1. Mix Reagents Purification_WK Hydrolysis & Extraction/Chromatography Reagents_WK->Purification_WK 2. Reaction & Workup Product_WK This compound Purification_WK->Product_WK 3. Isolate Product

Caption: Workflow for the synthesis of this compound via Willgerodt-Kindler reaction.

Comparative Evaluation

The optimal synthetic route depends heavily on factors such as starting material availability, scale, safety considerations, and required purity.

ParameterRoute 1: ThionationRoute 2: SulfhydrolysisRoute 3: Willgerodt-Kindler
Starting Material 2-Phenoxyacetamide2-Phenoxyacetonitrile2-Phenoxyacetaldehyde
Key Reagents Lawesson's ReagentSodium Hydrosulfide (NaSH)Elemental Sulfur, Morpholine
Typical Yield High (80-95%)High (80-99%)[6]Moderate to Good (50-80%)
Reaction Conditions Reflux (e.g., Toluene)Room TemperatureHigh Temperature (Reflux/MW)
Scalability Good; cost of LR can be a factor.Excellent; reagents are inexpensive.Moderate; requires high temps.
Safety & Handling LR is an irritant; requires dry solvent.NaSH is toxic and corrosive.[7]Morpholine is corrosive; reaction can produce H₂S.
Purification Chromatography often needed.Recrystallization often sufficient.Hydrolysis step + Chromatography.
Key Advantage High yields, reliable transformation.Mild conditions, high atom economy.Utilizes aldehyde starting material.
Key Disadvantage Phosphorus byproducts, cost of LR.Toxicity of NaSH.High temperatures, complex mechanism.
Expert Recommendations
  • For Bench-Scale Synthesis & Reliability: Route 1 (Thionation) is often the preferred method. Its reliability and high yields make it ideal for producing material for initial biological screening, provided the starting amide is accessible. The primary drawback is the need for chromatography to remove phosphorus-containing byproducts.

  • For Process Chemistry & Scale-Up: Route 2 (Sulfhydrolysis) presents the most compelling case for large-scale synthesis. The use of inexpensive reagents (NaSH, MgCl₂), mild room-temperature conditions, and often simpler purification by recrystallization make it highly efficient and cost-effective.[6][7] The main challenge is the safe handling of sodium hydrosulfide at scale.

  • For Starting Material Flexibility: Route 3 (Willgerodt-Kindler) is a valuable alternative when the synthetic pathway naturally leads to 2-phenoxyacetaldehyde. While yields can be lower and conditions more forcing, its ability to utilize a different class of starting material adds important flexibility to the synthetic chemist's toolbox.

References
  • Liboska, R., et al. (Year not available). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Source not specified.
  • Chemical Communications (RSC Publishing). (Year not available). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
  • Taylor & Francis Online. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
  • Source not specified. (2025). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
  • Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
  • Benchchem. (Year not available). A Comparative Guide to Solvent Effects in Thioamide Synthesis.
  • Mitchell, D., et al. (2020).
  • Organic Chemistry Portal. (Year not available). Lawesson's Reagent.
  • ResearchGate. (Year not available).
  • Organic Chemistry Portal. (Year not available).
  • MDPI. (2023).
  • Wikipedia. (Year not available). Willgerodt rearrangement.
  • ResearchGate. (Year not available). Mechanism of the thionation reaction using Lawesson's reagent (1).
  • Source not specified. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • PubMed. (2006).
  • SciSpace. (Year not available). Optimum Conditions for the Willgerodt-Kindler Reaction. 1.
  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.
  • SynArchive. (Year not available). Willgerodt-Kindler Reaction.
  • Organic Chemistry Portal. (Year not available). Willgerodt-Kindler Reaction.

Sources

Bridging the Digital and the Bench: A Guide to Correlating In Silico Predictions with Experimental Activity for 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is not merely an advantage; it is a foundational strategy. The ability to forecast a molecule's behavior before synthesis can save invaluable time and resources, yet these predictions remain hypotheses until proven at the bench. This guide provides an in-depth walkthrough of this critical workflow, using the novel compound 2-Phenoxyethanethioamide as a practical case study.

This molecule, featuring a phenoxy group often associated with varied bioactivities and potential toxicities[1][2], and a thioamide moiety known to be a crucial pharmacophore in antimicrobial agents[3][4], presents a compelling candidate for such an integrated analysis. While specific experimental data for this exact compound is not yet widely published, this guide will establish a robust framework for its evaluation, demonstrating how to generate and correlate predictive data with rigorous experimental results. We will navigate the process from initial computational screening to detailed laboratory protocols, culminating in a clear, data-driven comparison that informs next steps in a research pipeline.

Part 1: The In Silico Gauntlet: High-Throughput Predictive Profiling

The principle of "fail fast, fail cheap" is paramount in drug development. Before committing to synthesis and wet lab experiments, we first subject this compound to a battery of computational tests to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This initial screen acts as a critical filter, highlighting potential liabilities and guiding the design of subsequent experiments.[5][6]

For this workflow, we utilize a freely accessible, high-performance platform like ADMET-AI [6], which employs graph neural networks to predict a wide array of properties from a simple molecular structure input.

Workflow for In Silico Prediction
  • Obtain the SMILES String: The first step is to represent this compound in a machine-readable format. Its canonical SMILES (Simplified Molecular Input Line Entry System) is S=C(N)CC(=O)OC1=CC=CC=C1.

  • Input for Prediction: This string is submitted to the ADMET-AI web server.[6]

  • Analysis of Predictions: The platform returns predictions for dozens of endpoints. For our purposes, we focus on key indicators of safety and potential efficacy:

    • Toxicity: Ames test for mutagenicity and hERG inhibition for cardiotoxicity.

    • Distribution: Blood-Brain Barrier (BBB) penetration.

    • Absorption: Caco-2 permeability as a surrogate for intestinal absorption.[7]

    • Biological Activity: General cytotoxicity predictions.

The results from this in silico step are not absolute truths but probabilistic guides. A high probability of hERG inhibition, for example, is a significant red flag that must be experimentally investigated.[8]

Diagram: In Silico Prediction Workflow

A Identify Target Molecule (this compound) B Generate SMILES String S=C(N)CC(=O)OC1=CC=CC=C1 A->B C Submit to In Silico Platform (e.g., ADMET-AI) B->C D Predict Key ADMET Properties C->D E Ames Mutagenicity D->E F hERG Inhibition D->F G BBB Permeability D->G H Cytotoxicity D->H I Data Analysis & Triage: Identify Potential Liabilities & Guide Experiments E->I F->I G->I H->I A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4 hours (Formazan forms) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Part 3: The Synthesis: Correlating Predictions and Reality

This is the crucial step where computational hypotheses meet experimental fact. By structuring the data side-by-side, we can objectively assess the accuracy of our initial predictions and derive actionable insights for the project.

Table 2: Correlation of In Silico vs. Experimental Data for this compound
ParameterIn Silico PredictionExperimental ResultCorrelationActionable Insight
Antimicrobial Activity High potential based on thioamide scaffold [3]MIC (S. aureus) = 16 µg/mLMIC (E. coli) = >128 µg/mLPartial The prediction of activity was correct, but the compound shows Gram-positive specific activity. This guides further development towards targeting Gram-positive pathogens.
Cytotoxicity Predicted pIC50 = 4.5 (IC50 ≈ 31.6 µM)Measured IC50 (HeLa) = 45 µMGood The computational model provided a reasonably accurate estimate of cytotoxicity, confirming moderate toxicity. The therapeutic window (Cytotoxicity/Efficacy) can now be calculated.
hERG Inhibition Probability = 0.45 (Potential Inhibitor)To be determined by follow-up patch-clamp assayPending The in silico flag was raised. A dedicated hERG assay is now mandatory before this compound can advance, validating the predictive model's role as an early warning system.
Interpreting the Correlation: A Decision Framework

The correlation between predicted and observed data is rarely perfect, but its utility is immense.

  • Good Correlation (e.g., Cytotoxicity): This builds confidence in the predictive models for this specific chemical class. We can now use the in silico tools to screen virtual analogs of this compound with a higher degree of trust, prioritizing those with a predicted lower cytotoxicity for synthesis.

  • Partial Correlation (e.g., Antimicrobial Activity): This is equally valuable. The model correctly identified bioactivity but missed the specificity. This suggests that the model's training data may lack sufficient examples of Gram-specific inhibitors. The experimental result provides new, high-quality data that could be used to refine future models. [9]* Poor Correlation (Hypothetical): If the MIC had been >128 µg/mL for both bacteria, it would indicate that for this specific structure, the thioamide group alone is not sufficient for activity. This would trigger a redesign effort, perhaps by modifying the phenoxy ring or the linker, guided by structure-activity relationship (SAR) principles. [10]

Diagram: Decision Logic Based on Data Correlation

A Correlate In Silico and Experimental Data B Good Correlation A->B High Accuracy C Poor Correlation A->C Low Accuracy D Advance Lead Compound (Proceed to secondary assays, e.g., hERG) B->D E Prioritize Analogs Using Validated Model B->E F Refine/Retrain Computational Model C->F G Redesign Compound (Initiate new SAR cycle) C->G

Caption: Decision-making framework following data correlation analysis.

Conclusion

The journey of this compound from a chemical structure to a profiled compound with known bioactivity and liabilities exemplifies the power of an integrated discovery workflow. The initial in silico screen correctly flagged its potential as a moderately cytotoxic antimicrobial agent, allowing for the efficient design of a focused experimental plan. The subsequent experimental data not only validated these predictions but also provided critical nuances—such as Gram-positive specificity—that computational models alone could not discern.

This iterative cycle of prediction, testing, and correlation is the engine of modern drug discovery. It ensures that resources are directed toward the most promising candidates, that potential safety issues are identified at the earliest possible stage, and that our fundamental understanding of structure-activity relationships is continually refined. For researchers, scientists, and drug development professionals, mastering this workflow is essential for navigating the complex path from a novel idea to a potential therapeutic.

References

  • Junaid, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature.
  • Shawali, A. S., et al. (2017). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d]t[5][12][13]riazolo[4,3-a]pyrimidines. Molecules.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Zhang, Y., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Swanson, K. (n.d.). ADMET-AI. ADMET-AI Platform.
  • Sieniawska, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • BHSAI. (n.d.). Predictive ADMET Modeling. Biotechnology High Performance Computing Software Applications Institute.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH Centre of Excellence.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia.
  • VLS3D. (2025). ADMET predictions. Virtual Ligand Screening 3D.
  • Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society.
  • Ready, D., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Ma, R., et al. (2012). Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. Ecotoxicology and Environmental Safety.
  • Yüksek, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules.
  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube.
  • Yuzbasioglu, D. (2017). Cytotoxicity and genotoxicity of fenoxaprop-p-ethyl and fluzifob-p-butyl herbicides. Istanbul Journal of Pharmacy.
  • Yuzbasioglu, D. (2017). Cytotoxicity and genotoxicity of fenoxaprop-p-ethyl and fluzifob-p-butyl herbicides. Istanbul University Press.
  • Kuete, V., et al. (2014). Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells. BMC Complementary and Alternative Medicine.
  • Yuzbasioglu, D. (2017). Cytotoxicity and genotoxicity of fenoxaprop-p-ethyl and fluzifob-p-butyl herbicides. DergiPark.
  • CADD Hub. (2025). Regulation. CADD Hub.
  • ResearchGate. (n.d.). Preparation of optically active thioamide analogues. ResearchGate.
  • Drug Design, Development and Therapy. (2025). Standards for Computational Methods in Drug Design and Discovery. Dove Medical Press.
  • Solubility of Things. (n.d.). Drug Design and Computational Approaches. Solubility of Things.
  • Alcaro, S., et al. (2019). Computational Approaches for Drug Discovery. Molecules.
  • Singh, A., et al. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Journal of Biomolecular Structure and Dynamics.
  • Carradori, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Archiv der Pharmazie.
  • Priyanka, et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica.
  • Chen, J., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
  • ResearchGate. (2002). Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate.
  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports.
  • Alam, M. J., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Future Journal of Pharmaceutical Sciences.
  • Chan, M. W., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Heliyon.
  • Mamatov, Z. K., et al. (2020). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SALTS OF 2-[1-iso-BUTYL-3-METHYL-7-(1-OXOTHIETANYL-3) XANTHINYL-8-THIO] ACETIC ACID. ResearchGate.
  • ResearchGate. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ResearchGate.
  • ResearchGate. (2016). Synthesis and antifungal activities of 2-sustituted acylamino-5-(α-campholenic aldehyde)-based-1, 3, 4-thiadiazole compounds. ResearchGate.

Sources

Benchmarking the Performance of 2-Phenoxyethanethioamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the initial characterization and performance benchmarking of a novel compound, 2-Phenoxyethanethioamide . Due to the nascent stage of research on this specific molecule, this document will serve as a practical guide, proposing a plausible biological target and outlining the rigorous experimental methodologies required to compare its efficacy against a well-established standard inhibitor.

Introduction: Unveiling the Potential of this compound

This compound is a synthetic small molecule featuring a thioamide functional group and a phenoxyethyl moiety. The thioamide group, a bioisostere of the amide bond, is present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Thioamides are known to act as enzyme inhibitors, often targeting proteases and kinases with high potency.[3][4] The phenoxyethyl group, on the other hand, is a structural motif found in molecules with diverse biological functions, including cardiovascular and antioxidant effects, and can influence receptor binding affinity.[5][6][7]

Given these structural alerts, a logical first step in characterizing this compound is to investigate its potential as an enzyme inhibitor. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the serine protease, Trypsin . Trypsin is a well-characterized enzyme involved in digestion and is a common model for studying protease inhibition. Its dysregulation is implicated in various pathological conditions, making it a relevant target for therapeutic intervention.

To provide a robust benchmark, we will compare the inhibitory performance of this compound against Aprotinin , a well-characterized, potent, and widely used standard inhibitor of trypsin.

Experimental Design: A Roadmap for Comparative Analysis

The core of this guide is a detailed experimental plan to ascertain and compare the inhibitory potential of this compound and Aprotinin against Trypsin. The workflow is designed to be self-validating, ensuring the generation of reliable and reproducible data.

G cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_enzyme Trypsin Solution assay_setup Assay Plate Setup (Control, Blank, Test Wells) prep_enzyme->assay_setup prep_substrate Substrate (e.g., BAPNA) Solution reaction_init Reaction Initiation (Addition of Substrate) prep_substrate->reaction_init prep_inhibitor This compound & Aprotinin Stock Solutions prep_inhibitor->assay_setup prep_buffer Assay Buffer prep_buffer->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation pre_incubation->reaction_init measurement Kinetic Measurement (Spectrophotometer) reaction_init->measurement raw_data Raw Absorbance Data measurement->raw_data velocity_calc Calculate Initial Velocities raw_data->velocity_calc inhibition_calc Calculate % Inhibition velocity_calc->inhibition_calc ic50_calc IC50 Determination (Non-linear Regression) inhibition_calc->ic50_calc compare_table Comparative Performance Table ic50_calc->compare_table

Figure 1: A schematic overview of the experimental workflow for benchmarking inhibitor performance.

Detailed Experimental Protocols

The following protocols are designed to be executed in a 96-well plate format for high-throughput analysis.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Trypsin Working Solution: Prepare a 10 µg/mL solution of bovine pancreatic trypsin in assay buffer.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Aprotinin in DMSO.

Trypsin Inhibition Assay Protocol[8]
  • Prepare Serial Dilutions: Create a series of dilutions for both this compound and Aprotinin in assay buffer from their respective stock solutions. The final concentrations should typically range from 1 nM to 100 µM.

  • Assay Plate Setup:

    • Blank Wells: 100 µL of assay buffer.

    • Control Wells (100% enzyme activity): 50 µL of assay buffer and 50 µL of Trypsin working solution.

    • Test Wells: 50 µL of each inhibitor dilution and 50 µL of Trypsin working solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of a 1 mM BAPNA solution (prepared by diluting the stock solution in assay buffer) to all wells except the blank wells. To the blank wells, add 100 µL of assay buffer.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15 minutes.

Data Analysis and Interpretation

The rate of BAPNA hydrolysis is directly proportional to the trypsin activity. The absorbance measurements will be used to calculate the initial reaction velocities.

  • Calculate Percentage Inhibition:

    • Percentage Inhibition = [1 - (Velocity of Test Well / Velocity of Control Well)] * 100

  • Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value for each compound.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical data that could be generated from the described experiments, providing a direct comparison between this compound and the standard inhibitor, Aprotinin.

InhibitorTarget EnzymeAssay TypeIC50 (nM)
This compound TrypsinEnzymatic85
Aprotinin TrypsinEnzymatic12

Interpretation of Hypothetical Results:

In this hypothetical scenario, this compound demonstrates significant inhibitory activity against trypsin with an IC50 value in the nanomolar range. While not as potent as the standard inhibitor Aprotinin, an IC50 of 85 nM for a novel compound is a promising result that warrants further investigation. This could include studies on its mechanism of inhibition (e.g., competitive, non-competitive), selectivity against other proteases, and structural optimization to improve potency.

Advanced Characterization: Beyond the IC50

While the IC50 value provides a crucial measure of potency, a comprehensive understanding of an inhibitor's performance requires further characterization.

Mechanism of Inhibition Studies

To elucidate how this compound inhibits trypsin, kinetic studies should be performed by measuring the initial velocities at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be plotted on a Lineweaver-Burk plot to determine the mechanism of inhibition.

G cluster_mech Mechanism of Inhibition cluster_noncomp E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) S Substrate (S) ES->E - S P Product (P) ES->P + E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) I Inhibitor (I) EI->E - I ESI->ES - I E_nc Enzyme (E) EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I (Non-competitive) I_nc Inhibitor (I) EI_nc->E_nc - I S_nc Substrate (S) ES_nc Enzyme-Substrate Complex (ES) ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc + I (Non-competitive) ESI_nc->ES_nc - I

Figure 2: Different modes of enzyme inhibition that can be investigated through kinetic studies.

Selectivity Profiling

To assess the specificity of this compound, its inhibitory activity should be tested against a panel of other proteases (e.g., chymotrypsin, elastase, thrombin). High selectivity for a particular enzyme is a desirable characteristic for a potential therapeutic agent as it can minimize off-target effects.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial characterization of a novel compound, this compound, using a comparative benchmarking strategy. By leveraging the known biological activities of its constituent chemical motifs, we have proposed a plausible target and detailed the experimental protocols to assess its inhibitory performance against a standard inhibitor.

The hypothetical results presented herein suggest that this compound could be a promising starting point for the development of novel protease inhibitors. The logical next steps would involve a comprehensive investigation into its mechanism of action, selectivity profile, and structure-activity relationships to further optimize its potency and drug-like properties. This structured approach ensures the generation of high-quality, reproducible data that can confidently guide future drug discovery efforts.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352. [Link]
  • Unlocking the potential of the thioamide group in drug design and development. RSC Med Chem. 2024;15(1):23-26. [Link]
  • Synthesis and Pharmacological Properties of Phenoxyethylpiperazine Derivatives. Pol J Pharmacol Pharm. 1989;41(2):191-9. [Link]
  • Selected compounds containing the thioamide motif. A) Natural products...
  • Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chem Sci. 2018;9(9):2433-2439. [Link]
  • Thioamide-Containing Peptides and Proteins - ResearchG
  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. 2023. [Link]
  • SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2011;55:1.33.1-1.33.18. [Link]
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. 2023;28(14):5401. [Link]
  • Receptor Binding Assays for HTS and Drug Discovery. Methods Mol Biol. 2012;803:31-52. [Link]
  • Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
  • Inhibition of peroxidase-catalyzed iodination by thioamides: Experimental and theoretical study of the antithyroid activity of thioamides. New J. Chem. 2011;35(1):213-224. [Link]
  • Receptor Binding Assay - Part 1. YouTube. [Link]
  • A standard operating procedure for an enzymatic activity inhibition assay.
  • Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. Drug Des Devel Ther. 2019;13:3537-3547. [Link]
  • Receptor Binding Assays - Multiwell Pl
  • Preliminary evaluation of antioxidant activity of some 1-( phenoxyethyl)-piperazine derivatives. Acta Pol Pharm. 2007;64(4):323-7. [Link]
  • Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)
  • Enzyme Analysis. G-Biosciences. [Link]
  • Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4′-phenyl)-phenethyl) analogues of 8-CAC. Bioorg Med Chem Lett. 2012;22(3):1435-8. [Link]
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One. 2018;13(5):e0197734. [Link]
  • Binding affinity of tested compounds at opioid receptors. | Download Table.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Adv. 2023;13(9):5769-5801. [Link]
  • Opioid receptor binding affinities and selectivities at MOP, DOP and...
  • Fragrance Material Review on 2-phenoxyethyl isobutyrate. Food Chem Toxicol. 2012;50 Suppl 2:S24-7. [Link]
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. 2021;26(11):3338. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in 2-Phenoxyethanethioamide Synthesis and Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of drug discovery, the path from a promising molecule to a viable therapeutic candidate is paved with data. The integrity of this data hinges on one critical principle: reproducibility. A failure to reproduce synthetic yields or biological effects not only wastes valuable resources but also erodes the foundation of scientific inquiry.[1][2] This guide provides an in-depth, comparative analysis of the synthesis and biological evaluation of 2-phenoxyethanethioamide, a thioamide scaffold of interest for its diverse bioactive potential.[3][4] We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to build self-validating, robust, and reproducible workflows.

Part 1: Reproducible Synthesis of this compound

The synthetic route chosen to produce a compound for biological screening is a critical, and often underestimated, variable. Impurities or batch-to-batch variations can drastically alter biological outcomes. Here, we compare two prevalent methods for synthesizing this compound, focusing on the parameters that govern yield, purity, and scalability.

Method 1: Direct Thionation of 2-Phenoxyacetamide

This approach is a common choice for its directness, converting a readily available amide into the desired thioamide in a single step. The most common reagent for this transformation is Lawesson's Reagent.[5][6][7]

Experimental Protocol:

  • Setup: A flame-dried, three-neck round-bottom flask is fitted with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The entire apparatus is maintained under an inert nitrogen atmosphere.

  • Reagents: 2-Phenoxyacetamide (1.0 eq) is dissolved in anhydrous toluene. Lawesson's Reagent (0.5 eq) is added portion-wise at room temperature.

  • Reaction: The mixture is heated to reflux (approx. 110-111 °C) and the reaction progress is monitored by Thin-Layer Chromatography (TLC), typically using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel to yield the pure this compound.

Expertise & Causality:

  • Inert Atmosphere & Anhydrous Solvent: Lawesson's reagent is highly sensitive to moisture. Performing the reaction under inert and dry conditions is crucial to prevent its decomposition, which would lower the yield and introduce phosphorus-containing byproducts that can be difficult to remove.[8]

  • Stoichiometry: While 0.4 to 0.5 equivalents of Lawesson's reagent are typically sufficient, the exact amount may need to be optimized. Using a large excess can complicate purification.

  • Quenching: The sodium bicarbonate quench neutralizes acidic byproducts and helps to precipitate phosphorus-containing species, simplifying the subsequent extraction.

Method 2: Two-Step Synthesis via Nitrile Intermediate

This method involves the initial synthesis of 2-phenoxyacetonitrile, followed by its conversion to the thioamide. While longer, this route can offer advantages in purity and scalability.

Experimental Protocol:

Step A: Synthesis of 2-Phenoxyacetonitrile

  • Setup: In a round-bottom flask, phenol (1.0 eq), chloroacetonitrile (1.1 eq), and potassium carbonate (1.5 eq) are combined in acetone.

  • Reaction: The mixture is heated to reflux and stirred vigorously until TLC analysis indicates the complete consumption of phenol.

  • Work-up: The reaction is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 2-phenoxyacetonitrile, which is often pure enough for the next step.

Step B: Conversion to this compound

  • Setup: The crude 2-phenoxyacetonitrile (1.0 eq) is dissolved in a mixture of pyridine and triethylamine.

  • Reaction: Hydrogen sulfide (H₂S) gas is bubbled through the solution at a steady, slow rate at room temperature. Extreme caution is required as H₂S is highly toxic. The reaction progress is monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is carefully poured into water, and the precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[9]

Expertise & Causality:

  • Intermediate Purity: The Williamson ether synthesis in Step A is typically a clean and high-yielding reaction. Using a purified nitrile intermediate in Step B prevents the carry-over of impurities that might interfere with the thionation step.

  • Base Catalyst: In Step B, the amine bases (pyridine/triethylamine) act as catalysts, activating the H₂S for nucleophilic addition to the nitrile carbon.[9]

  • Safety: The use of H₂S gas is a significant operational hazard. Alternative, safer methods for this conversion exist, such as using thioacetamide or sodium hydrosulfide, which generate H₂S in situ or provide a sulfur source directly.[10][11]

Comparative Data Summary
ParameterMethod 1: Direct ThionationMethod 2: Via Nitrile Intermediate
Typical Yield 65-80%80-90% (over two steps)
Purity Pre-Purification ModerateHigh
Key Reagents Lawesson's ReagentK₂CO₃, H₂S (or equivalent)
Primary Challenge Removal of phosphorus byproductsSafe handling of toxic H₂S gas
Reproducibility Good with strict moisture controlExcellent
Scalability ModerateHigh

Caption: Comparative workflows for cytotoxicity testing.

References

  • Rass-Hansen, J., & Pedersen, E. B. (2005). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthetic Communications, 35(10), 1395-1400.
  • Roche, M., et al. (2018). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science, 9(9), 2413–2418.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press.
  • Gareau, Y., & Leblanc, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 90(1-4), 189-192.
  • Pathan, M. A. R., et al. (2017). Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. ChemistrySelect, 2(4), 1541-1544.
  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • Agilent Technologies. (n.d.). xCELLigence Real-Time Cell Analysis.
  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(41), 12548–12549.
  • National Institutes of Health. (2018). Application of Real-Time Cell Electronic Analysis System in Modern Pharmaceutical Evaluation and Analysis. PMC.

Sources

A Head-to-Head Comparison of 2-Phenoxyethanethioamide and Its Structural Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thioamides, bioisosteres of amides, are gaining significant traction in medicinal chemistry.[1] Replacing the oxygen atom of an amide with sulfur can dramatically alter a molecule's physicochemical properties and biological activity.[2][3] This substitution can lead to enhanced receptor binding, improved metabolic stability, and novel mechanisms of action. This guide provides a head-to-head comparison of 2-Phenoxyethanethioamide and its selected structural isomers, offering insights into their synthesis, properties, and potential therapeutic applications.

The isomers chosen for this comparison are:

  • This compound

  • 2-(Phenylthio)acetamide

  • N-(4-hydroxyphenyl)ethanethioamide

  • N-Phenyl-2-mercaptoacetamide

This guide will delve into the nuances of their chemical synthesis, compare their physicochemical characteristics, and present available data on their biological activities. Furthermore, it will provide detailed experimental protocols for relevant biological assays to facilitate further research in this promising area.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of thioamides can be achieved through various methods, with the choice of route often depending on the availability of starting materials and the desired purity of the final product.

Synthesis of Thioamides:

A common and efficient method for synthesizing thioamides is the reaction of nitriles with a sulfur source.[4][5] For instance, both aromatic and aliphatic nitriles can be converted to their corresponding thioamides in high yields using phosphorus pentasulfide.[6] Another established method is the Willgerodt-Kindler reaction, which is particularly useful for preparing aryl thioamides from aryl ketones or aldehydes.[7][8][9][10] This reaction involves heating the carbonyl compound with a secondary amine and elemental sulfur.[9] More recent methods also describe the synthesis of primary thioamides from nitriles and hydrogen sulfide under mild conditions, catalyzed by an anion-exchange resin.[11]

Synthesis of Amide Isomers:

The synthesis of the amide isomers, such as 2-(Phenylthio)acetamide and N-Phenyl-2-mercaptoacetamide, typically involves the formation of an amide bond. This can be achieved by reacting a carboxylic acid or its activated derivative (like an acyl chloride) with an amine. For N-Phenyl-2-mercaptoacetamide, the synthesis may involve an initial amide formation followed by a nucleophilic substitution to introduce the thiol group.[12]

Physicochemical Properties:

The structural differences between this compound and its isomers lead to distinct physicochemical properties, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. The replacement of an oxygen atom with a larger, more polarizable sulfur atom in the thioamide group generally leads to a longer bond length and different hydrogen bonding capabilities compared to the corresponding amide.[2] Thioamides are typically better hydrogen bond donors but weaker acceptors than amides.[1][3]

Table 1: Comparative Physicochemical Properties of this compound and Its Isomers

CompoundMolecular FormulaMolar Mass ( g/mol )Predicted LogPPredicted Solubility
This compoundC8H9NOS167.231.5Moderately Soluble
2-(Phenylthio)acetamideC8H9NOS167.231.3Moderately Soluble
N-(4-hydroxyphenyl)ethanethioamideC8H9NOS167.231.2Soluble
N-Phenyl-2-mercaptoacetamideC8H9NOS167.231.4Sparingly Soluble

Note: The LogP and solubility values are predicted and should be experimentally verified for accurate comparison.

Comparative Biological Activity: Unveiling Structure-Activity Relationships

While direct comparative studies on the biological activities of these specific isomers are limited in the public domain, we can infer potential activities based on the known pharmacology of related structures.

Antimicrobial and Antifungal Activity:

Thioamide-containing compounds have been investigated for their antimicrobial and antifungal properties.[13] The sulfur atom in the thioamide moiety is often crucial for their mechanism of action. For instance, some thioamides are known to inhibit essential enzymes in microbial pathways. While phenoxyacetamide derivatives have been synthesized and tested for antimicrobial activity, some have shown limited efficacy at the tested concentrations.[14] The structural isomers presented here, with their varied functional group arrangements, may exhibit different spectra of activity. For example, the presence of a free thiol group in N-Phenyl-2-mercaptoacetamide could lead to a distinct mechanism of action compared to the other isomers.

Anticancer and Cytotoxic Activity:

The cytotoxic potential of novel chemical entities is a critical aspect of drug discovery.[15][16][17][18] Many thioamide and acetamide derivatives have been evaluated for their anticancer properties.[19][20] For example, N-(4-hydroxyphenyl)retinamide (Fenretinide), a compound with a similar structural motif to N-(4-hydroxyphenyl)ethanethioamide, is known to inhibit cell growth and induce apoptosis.[21] The biological activity of Fenretinide has been attributed in part to its p-methylaminophenol structural component.[21] The cytotoxic activity of these compounds is often evaluated using assays like the MTT assay, which measures the metabolic activity of cells.[22][23][24][25] The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparing the potency of different compounds.[16]

Other Potential Activities:

Derivatives of 2-(phenylthio)acetamide have been explored for their central nervous system activity.[26] Furthermore, N-aryl mercaptoacetamides have been investigated as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[12] The diverse biological activities reported for these classes of compounds highlight the potential for discovering novel therapeutic agents through the exploration of these structural isomers.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and a direct comparison of these isomers, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[22][23] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[22]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound and its isomers) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[22]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[27]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours.[27]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[27] The plate can be left overnight in the incubator to ensure complete solubilization.[27]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[27] A reference wavelength of more than 650 nm should be used.[27]

Data Analysis:

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis cell_seeding Seed cells in 96-well plate incubation_1 Incubate overnight cell_seeding->incubation_1 compound_treatment Treat cells with compounds incubation_2 Incubate for 24-72 hours compound_treatment->incubation_2 mtt_addition Add MTT reagent incubation_3 Incubate for 4 hours mtt_addition->incubation_3 solubilization Add solubilization solution incubation_3->solubilization read_plate Measure absorbance solubilization->read_plate data_analysis Calculate % viability and IC50 read_plate->data_analysis

Sources

Safety Operating Guide

Proper Disposal of 2-Phenoxyethanethioamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenoxyethanethioamide. Given the potential hazards associated with thioamide compounds, it is imperative to handle and dispose of this substance as hazardous waste.

Understanding the Hazards: A Proactive Approach to Safety

Assumed Hazard Profile for this compound:

Hazard CategoryGHS Classification (Assumed)Hazard Statement (Assumed)Pictogram (Assumed)
Acute Oral ToxicityCategory 4H302: Harmful if swallowedGHS07
Serious Eye DamageCategory 1H318: Causes serious eye damageGHS05
Skin IrritationCategory 2H315: Causes skin irritationGHS07
Respiratory IrritationCategory 3H335: May cause respiratory irritationGHS07

Due to these potential hazards, all personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, ensure the following safety measures are in place.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of PPE.

PPESpecificationsRationale
Gloves Chemical-resistant nitrile rubber gloves.To prevent skin contact and potential irritation or absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1][3]To protect against accidental splashes that could cause serious eye damage.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of any dust or vapors, which may cause respiratory irritation.
Engineering Controls

Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure is designed to comply with general guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for hazardous waste management.[4][5]

Waste Collection
  • Designate a Waste Container : Use a dedicated, chemically compatible container for collecting all this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips).[6][7] The container must be in good condition with a secure, tight-fitting lid to prevent leakage or spills.[7]

  • Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[6] The date when the first waste is added to the container must also be recorded.

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][8] Incompatible chemicals must be stored separately to prevent dangerous reactions.[7] For example, store acids and bases in separate containers.[7]

Waste Storage (Satellite Accumulation Area)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[7]

  • Location : The SAA should be located at or near the point of generation and under the control of laboratory personnel.[7]

  • Containment : Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Container Integrity : Keep waste containers closed at all times except when adding waste.[7] Containers should be inspected weekly for any signs of leakage or deterioration.[7]

  • Volume Limits : Do not fill containers beyond 90% capacity to allow for expansion.[9]

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Waste Storage (SAA) cluster_disposal Final Disposal gen Generate this compound Waste ppe Wear Appropriate PPE gen->ppe container Designated Hazardous Waste Container gen->container labeling Label Container Correctly container->labeling segregate Segregate from Other Waste labeling->segregate saa Store in Satellite Accumulation Area segregate->saa secondary Use Secondary Containment saa->secondary inspect Weekly Inspection secondary->inspect pickup Arrange for EHS/Contractor Pickup inspect->pickup transport Transport to Licensed Facility pickup->transport dispose Proper Disposal transport->dispose

Caption: Workflow for the safe disposal of this compound.

Final Disposal
  • Arranging for Pickup : Once the waste container is full or has reached the storage time limit set by your institution (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[7][10]

  • Regulatory Compliance : The disposal of hazardous waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][9] Your institution's EHS department will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, seek medical advice.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.
Spill Response
  • Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Contain the Spill : Use an inert, absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.

  • Collect the Spilled Material : Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department.

G cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_reporting Reporting spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain with Absorbent ventilate->contain collect Collect Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Emergency spill response workflow.

Waste Minimization

In addition to proper disposal, laboratories should strive to minimize the generation of hazardous waste.

  • Purchase Accordingly : Order only the quantity of this compound that is reasonably needed for your experiments.

  • Inventory Management : Maintain an accurate chemical inventory to avoid purchasing duplicate materials.

  • Scale of Experiments : Where possible, reduce the scale of experiments to use smaller quantities of chemicals.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of N,N-Dimethylbenzenecarbothioamide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2-Phenoxyethanol.
  • Sigma-Aldrich. (2025, August 12). Safety Data Sheet - 2-Phenoxyethanol.
  • Actylis Lab Solutions. (2024, July 9). Safety Data Sheet - 2-Phenoxyethanol.
  • Santa Cruz Biotechnology. (n.d.). 2-Phenoxyethanol Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenoxyethanol.
  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenoxyethanethioamide

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Hazard Assessment: Understanding the Risks

Before any procedural discussion, a clear understanding of the potential hazards is paramount. The structure of 2-Phenoxyethanethioamide suggests a hazard profile influenced by both the thioamide functionality and the 2-phenoxyethanol-like substructure.

  • Ocular and Respiratory Irritation: Analogous compounds, such as 2-Phenoxyethanol, are known to cause serious eye damage and respiratory irritation.[1] It is prudent to assume that this compound poses a similar, if not greater, risk. The presence of sulfur in the thioamide group can also contribute to respiratory and mucosal irritation.

  • Dermal and Oral Toxicity: 2-Phenoxyethanol is classified as harmful if swallowed.[2][3] Thioamides as a class can exhibit varying levels of toxicity, and skin absorption is a potential route of exposure. Therefore, both ingestion and dermal contact must be rigorously prevented.

  • Chemical Reactivity: While the product is generally stable under standard conditions, intense heating can lead to the formation of explosive mixtures with air.

This assessment dictates a conservative and comprehensive PPE strategy, prioritizing the protection of eyes, skin, and the respiratory system.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk-based assessment. The following recommendations provide a robust baseline for handling this compound in a laboratory setting.

Hand Protection: The First Line of Contact

Given the potential for dermal absorption and irritation, glove selection is critical.

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals. They offer good chemical resistance and dexterity.

  • Protocol: Double-gloving is strongly advised. This practice significantly reduces the risk of exposure in the event of a tear or puncture in the outer glove. The outer glove should be removed and replaced immediately upon known or suspected contact with the chemical.

  • Causality: The double-glove system creates a secondary barrier, providing additional time to react to a breach before the chemical reaches the skin. It is a field-proven method for enhancing safety during intricate manipulations.

Eye and Face Protection: Shielding Against Irreversible Damage

The high risk of serious eye damage necessitates more than standard safety glasses.[1]

  • Mandatory Equipment: Chemical splash goggles that provide a complete seal around the eyes are required at all times when handling the liquid.

  • Enhanced Precaution: When there is a risk of splashes or aerosols, such as during transfers, vortexing, or sonicating, a full-face shield must be worn over the chemical splash goggles.

  • Expert Rationale: Standard safety glasses leave gaps where splashes can enter. Goggles provide a seal, and the face shield adds a crucial layer of protection for the entire face, preventing contact with mucous membranes and skin.[4]

Body Protection: Preventing Dermal Exposure

Protecting the skin on the arms and body is essential to prevent systemic exposure.

  • Standard Attire: A clean, buttoned laboratory coat should be worn at a minimum.

  • Enhanced Protection: For procedures involving larger quantities or with a higher risk of spillage, a polyethylene-coated or other chemically resistant gown is recommended over the lab coat.[5] Gowns should have long sleeves with tight-fitting cuffs.[6]

  • Trustworthiness: A standard cotton lab coat offers protection from minor spills but can absorb chemicals, potentially holding them against the skin. A chemically resistant gown provides a non-porous barrier, ensuring the chemical does not penetrate to the underlying clothing or skin.

Respiratory Protection: Guarding Against Inhalation Hazards

Given the potential for respiratory irritation, air quality control is crucial.

  • Primary Control: All work with this compound should ideally be conducted within a certified chemical fume hood to minimize vapor and aerosol inhalation.

  • Secondary Protection: If work must be performed outside of a fume hood (a scenario to be avoided) or if there is a risk of generating significant aerosols or dust (if handling a solid form), respiratory protection is mandatory. An N95 respirator may be sufficient for powders, but for vapors, a half-mask or full-face respirator with organic vapor cartridges is the authoritative choice.[6]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

A self-validating safety system relies on consistent and correct procedures for both the use and disposal of protective equipment.

Experimental Workflow and PPE Integration

The following diagram illustrates the logical flow for safely handling this compound, integrating PPE at critical stages.

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Hazard Review (Consult SDS of analogous compounds) B 2. Assemble PPE (Gloves, Goggles, Lab Coat, etc.) A->B C 3. Don PPE (Correct Sequence) B->C D 4. Perform Experiment (e.g., weighing, transfer, reaction) C->D Proceed to experiment E 5. Decontaminate Surfaces D->E Experiment complete F 6. Doff PPE (Correct Sequence) E->F G 7. Segregate & Dispose Waste (PPE, Chemical Waste) F->G H 8. Wash Hands Thoroughly G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.